Product packaging for Withanoside V(Cat. No.:CAS No. 256520-90-8)

Withanoside V

Numéro de catalogue: B1243508
Numéro CAS: 256520-90-8
Poids moléculaire: 766.9 g/mol
Clé InChI: ZBLWKSUMHLVXAM-KFJRISAASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Withanoside V is a withanolide.
This compound has been reported in Withania somnifera with data available.
derivative of Withania somnifera

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H62O14 B1243508 Withanoside V CAS No. 256520-90-8

Propriétés

IUPAC Name

(2R)-2-[(1S)-1-[(1S,3R,8S,9S,10R,13S,14S,17R)-1-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H62O14/c1-17-12-26(52-36(49)18(17)2)19(3)23-8-9-24-22-7-6-20-13-21(14-29(42)40(20,5)25(22)10-11-39(23,24)4)51-38-35(48)33(46)31(44)28(54-38)16-50-37-34(47)32(45)30(43)27(15-41)53-37/h6,19,21-35,37-38,41-48H,7-16H2,1-5H3/t19-,21+,22-,23+,24-,25-,26+,27+,28+,29-,30+,31+,32-,33-,34+,35+,37+,38+,39+,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLWKSUMHLVXAM-KFJRISAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC=C5C4(C(CC(C5)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@H](C[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H62O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443612
Record name Withanoside V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

766.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256520-90-8
Record name Withanoside V
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256520908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Withanoside V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WITHANOSIDE V
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKV8XP7MQ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Isolating Withanoside V from Withania somnifera Roots: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isolation of Withanoside V from the roots of Withania somnifera, commonly known as Ashwagandha. This document details the necessary experimental protocols, presents quantitative data for comparison, and visualizes the intricate workflows and potential biological pathways associated with this potent bioactive compound.

Introduction

Withania somnifera is a cornerstone of traditional Ayurvedic medicine, revered for its wide array of therapeutic properties, including anti-inflammatory, neuroprotective, and adaptogenic effects.[1] These effects are largely attributed to a group of naturally occurring steroidal lactones known as withanolides and their glycosidic forms, withanosides.[2][3] Among these, this compound has garnered significant interest for its potential pharmacological applications, including its role in neuroprotection and its antiviral activities.[3][4][5] This guide focuses on the critical process of isolating this compound from its natural source, providing a foundation for further research and development.

Quantitative Analysis of this compound

The concentration of this compound and other withanolides can vary depending on the plant material and the extraction method employed. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with a photodiode array (PDA) detector are commonly used for quantitative analysis.[4][6]

Analytical MethodAnalyteConcentration Range (in WSE)Reference
UHPLC-PDAThis compound0.646–1.098 μg/mL (LOQ)[4]
UHPLC-PDAWithanoside IV0.646–1.098 μg/mL (LOQ)[4]
UHPLC-PDAWithaferin A0.646–1.098 μg/mL (LOQ)[4]
HPLCTotal WithanolidesNot less than 1.5% w/w[7]

Table 1: Quantitative Analysis of Withanosides and Withanolides in Withania somnifera Root Extract (WSE). The table presents the limit of quantification (LOQ) for key compounds, indicating the sensitivity of the analytical method, and the total withanolide content found in a standardized extract.

Experimental Protocols for Isolation of this compound

The isolation of this compound is a multi-step process that involves extraction, fractionation, and purification. The following protocols are synthesized from established methodologies.[2][8][9]

Extraction

The initial step involves the extraction of crude withanolides and withanosides from the dried and powdered roots of Withania somnifera.

Protocol: Methanolic Extraction

  • Plant Material Preparation: Air-dry the roots of Withania somnifera in the shade, and then grind them into a coarse powder.

  • Extraction:

    • Pack the powdered root material into a Soxhlet apparatus.

    • Alternatively, perform reflux extraction with 80% aqueous methanol (MeOH) for a specified duration (e.g., 3 times, each for 3 days).[2]

    • Maceration with methanol at room temperature with continuous agitation is another viable method.

  • Concentration: After extraction, filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a viscous, dark brown residue.

Fractionation

The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

Protocol: Solvent Partitioning

  • Suspension: Suspend the concentrated methanolic extract in water.

  • Sequential Partitioning:

    • Partition the aqueous suspension successively with solvents of increasing polarity:

      • n-hexane (to remove non-polar compounds like fats and waxes)

      • Dichloromethane (CH₂Cl₂)

      • Ethyl acetate (EtOAc)

      • n-butanol (n-BuOH)[2]

    • This compound, being a glycoside, is expected to be enriched in the more polar fractions, particularly the n-butanol fraction.

  • Fraction Concentration: Concentrate each solvent fraction separately using a rotary evaporator to yield the respective fractions for further purification.

Purification

The final step involves the use of chromatographic techniques to isolate this compound from the enriched fraction.

Protocol: Column Chromatography and Preparative HPLC

  • Column Chromatography:

    • Subject the n-butanol fraction to column chromatography over silica gel.

    • Elute the column with a gradient of chloroform and methanol (e.g., starting from 100% chloroform and gradually increasing the polarity with methanol).

    • Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Pool the fractions showing the presence of this compound.

    • Further purify the pooled fractions using a preparative reversed-phase HPLC system (e.g., C18 column).

    • Use a mobile phase gradient of water and acetonitrile or methanol.[10]

    • Monitor the elution at a suitable wavelength (e.g., 227 nm) and collect the peak corresponding to this compound.[4]

  • Final Purification and Characterization:

    • Lyophilize the collected fraction to obtain pure this compound.

    • Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][11]

Visualization of Workflow and Biological Pathways

Experimental Workflow

The following diagram illustrates the key stages in the isolation of this compound from Withania somnifera roots.

G Isolation Workflow for this compound A Withania somnifera Roots B Grinding and Powdering A->B C Extraction (Methanol) B->C D Crude Methanolic Extract C->D E Solvent Partitioning (n-hexane, CH2Cl2, EtOAc, n-BuOH) D->E F n-Butanol Fraction (Enriched in Withanosides) E->F G Column Chromatography (Silica Gel) F->G H Semi-purified Fractions G->H I Preparative HPLC (C18) H->I J Pure this compound I->J K Spectroscopic Characterization (MS, NMR) J->K

Caption: A flowchart detailing the isolation of this compound.

Potential Signaling Pathways

This compound is implicated in several biological activities, primarily through its neuroprotective and anti-inflammatory effects. While the precise signaling cascades are still under investigation, current research suggests its involvement in modulating key inflammatory and cell survival pathways.

G Conceptual Signaling Pathways of this compound cluster_0 Inflammatory Stimuli cluster_1 This compound Intervention cluster_2 Cellular Response Inflammatory Stimuli Inflammatory Stimuli NF-kB Pathway NF-kB Pathway Inflammatory Stimuli->NF-kB Pathway Activates This compound This compound This compound->NF-kB Pathway Inhibits Amyloid-β Aggregation Amyloid-β Aggregation This compound->Amyloid-β Aggregation Reduces Oxidative Stress (ROS) Oxidative Stress (ROS) This compound->Oxidative Stress (ROS) Reduces Neuroprotection Neuroprotection This compound->Neuroprotection Promotes Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines Induces Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation Neuronal Damage Neuronal Damage Inflammation->Neuronal Damage Amyloid-β Aggregation->Neuronal Damage Oxidative Stress (ROS)->Neuronal Damage

Caption: Conceptual overview of this compound's biological influence.

Withanolides, as a class, have been shown to modulate several interconnected signaling pathways, including PI3K/Akt/mTOR, JAK/STAT, and MAPK.[2] Specifically, they have been noted to inhibit the NF-κB pathway, which is a key regulator in inflammation.[2] Furthermore, this compound has been observed to reduce the formation of amyloid β-peptide fibrils, a hallmark of Alzheimer's disease, and decrease the production of reactive oxygen species (ROS), indicating a neuroprotective role.[4]

Conclusion

The isolation of this compound from Withania somnifera roots is a critical step in harnessing its therapeutic potential. The methodologies outlined in this guide, from extraction to purification, provide a robust framework for obtaining this valuable compound for further pharmacological investigation. The elucidation of its role in modulating signaling pathways related to neuroinflammation and oxidative stress underscores its promise as a lead compound in drug discovery and development. This technical guide serves as a foundational resource for researchers dedicated to exploring the scientific basis of traditional medicines and their application in modern therapeutics.

References

Withanoside V chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withanoside V, a steroidal lactone glycoside isolated from Withania somnifera, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key assays are presented, and the current understanding of its molecular mechanisms of action is discussed. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Chemical Structure and Properties

This compound is a complex withanolide glycoside. Its chemical identity is well-established and characterized by the following identifiers and properties.

Chemical Identifiers
IdentifierValue
IUPAC Name (2R)-2-[(1S)-1-[(1S,3R,8S,9S,10R,13S,14S,17R)-1-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one[1]
SMILES String CC1=C(C(=O)O--INVALID-LINK----INVALID-LINK--[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(--INVALID-LINK--O[C@H]6--INVALID-LINK--CO[C@H]7--INVALID-LINK--CO)O)O)O)O)O)O">C@HO)C)C)C[2]
InChI Key ZBLWKSUMHLVXAM-KFJRISAASA-N[3]
CAS Number 256520-90-8[1][3][4]
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While a specific melting point has not been definitively reported in the reviewed literature, its physical form is consistently described as a solid.

PropertyValueSource
Molecular Formula C₄₀H₆₂O₁₄[3][4][5][6]
Molecular Weight 766.9 g/mol [1][5]
Appearance Solid powder[3][4]
Solubility Soluble in DMSO (≥ 10 mg/ml), Pyridine, Methanol, and Ethanol.[3][4]

Biological Activities and Mechanism of Action

This compound has demonstrated a range of biological activities in preclinical studies. The primary activities of interest include its antioxidant, neuroprotective, and potential antiviral effects.

Antioxidant Activity: Inhibition of Lipid Peroxidation

This compound has been shown to be a potent inhibitor of iron-induced lipid peroxidation in a cell-free assay, exhibiting 82.5% inhibition.[3] This activity suggests a potential role in mitigating oxidative stress-related pathologies.

Neuroprotective Activity: Inhibition of Amyloid-β Aggregation

In the context of neurodegenerative diseases, this compound has been found to inhibit the aggregation of amyloid-β (1-42) (Aβ42) in a cell-free assay at a concentration of 100 µM.[3] A related study investigated the cytotoxic activity of this compound against the human neuroblastoma SK-N-SH cell line, reporting an IC₅₀ value of 30.14 ± 2.59 μM. This research suggests that this compound may interfere with the formation of neurotoxic Aβ oligomers and fibrils.

Potential Antiviral Activity: Downregulation of ACE2 Expression

This compound has been identified as an inhibitor of angiotensin-converting enzyme 2 (ACE2) expression in MCF-7 cells at a concentration of 5 µM.[3] Given that ACE2 is the primary receptor for SARS-CoV-2 entry into host cells, this finding suggests a potential, though yet unproven, antiviral application.

Signaling Pathways

While the specific signaling pathways directly modulated by isolated this compound have not been fully elucidated, research on related withanolides and extracts from Withania somnifera provides valuable insights into its potential mechanisms of action. Withanolides, as a class of compounds, are known to modulate several key signaling pathways involved in inflammation, cell survival, and proliferation. These include:

  • NF-κB Signaling Pathway : Withanolides have been shown to suppress the activation of NF-κB, a critical regulator of inflammatory and immune responses.[5] This suppression is thought to occur through the inhibition of IκBα kinase (IKK), leading to the prevention of IκBα degradation and subsequent nuclear translocation of p65.

  • MAPK Signaling Pathway : Extracts from Withania somnifera have been observed to modulate the MAP-kinase signaling axis, which is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.

  • JAK/STAT Signaling Pathway : There is evidence to suggest that Withania somnifera extracts can modulate the JAK/STAT pathway, which plays a crucial role in cytokine signaling and immune regulation.

Further research is required to determine the precise effects of this compound on these and other signaling pathways.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Extraction and Isolation of this compound from Withania somnifera

The following is a general procedure for the extraction and isolation of withanolides, which can be adapted for the specific purification of this compound.

G cluster_extraction Extraction cluster_purification Purification Plant_Material Dried and powdered Withania somnifera roots/leaves Methanol_Extraction Reflux extraction with 80:20 methanol:water Plant_Material->Methanol_Extraction 200g powder in 2L solvent Filtration Filtration to remove solid plant material Methanol_Extraction->Filtration Concentration Solvent removal under reduced pressure Filtration->Concentration Crude_Extract Concentrated crude extract Concentration->Crude_Extract Column_Chromatography Silica gel column chromatography Crude_Extract->Column_Chromatography Fraction_Collection Elution with a solvent gradient (e.g., chloroform-methanol) Column_Chromatography->Fraction_Collection TLC_Analysis Thin Layer Chromatography analysis of fractions Fraction_Collection->TLC_Analysis Identify fractions containing this compound HPLC_Purification Preparative High-Performance Liquid Chromatography (HPLC) TLC_Analysis->HPLC_Purification Pool and concentrate positive fractions Isolated_WithanosideV Isolated this compound HPLC_Purification->Isolated_WithanosideV

Figure 1: General workflow for the extraction and isolation of this compound.

Protocol:

  • Extraction: 200 grams of dried and powdered plant material (leaves or roots) are subjected to reflux extraction with a solution of 80:20 methanol:water. The extraction is typically repeated three times to ensure maximum yield.

  • Concentration: The combined extracts are filtered, and the solvent is removed under reduced pressure to yield a concentrated crude extract.

  • Preliminary Purification: The crude extract is subjected to column chromatography on silica gel. Elution with a gradient of solvents (e.g., chloroform-methanol) is used to separate the components.

  • Fraction Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Final Purification: The fractions enriched with this compound are pooled, concentrated, and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Lipid Peroxidation Inhibition Assay (TBARS Assay)

This assay measures the formation of Thiobarbituric Acid Reactive Substances (TBARS), primarily malondialdehyde (MDA), which is an indicator of lipid peroxidation.

G Sample_Preparation Prepare reaction mixture: - Biological sample (e.g., tissue homogenate) - this compound (test) or vehicle (control) Induction Induce lipid peroxidation (e.g., with FeSO₄/ascorbate) Sample_Preparation->Induction Reaction_Termination Add Thiobarbituric Acid (TBA) reagent in an acidic environment Induction->Reaction_Termination Incubation Incubate at 95°C for 60 minutes Reaction_Termination->Incubation Measurement Measure absorbance of the pink-colored MDA-TBA adduct at 532 nm Incubation->Measurement Quantification Quantify MDA concentration using a standard curve Measurement->Quantification

Figure 2: Workflow for the Thiobarbituric Acid Reactive Substances (TBARS) assay.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the biological sample (e.g., brain homogenate), a buffer, and either this compound (test sample) or the vehicle (control).

  • Initiation of Peroxidation: Lipid peroxidation is initiated by adding an inducing agent, such as a solution of ferrous sulfate and ascorbic acid.

  • TBA Reaction: After a set incubation period, the reaction is stopped, and a solution of thiobarbituric acid (TBA) in an acidic medium is added.

  • Color Development: The mixture is heated at 95°C for approximately one hour to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.

  • Quantification: After cooling, the absorbance of the solution is measured spectrophotometrically at 532 nm. The concentration of MDA is determined by comparison to a standard curve prepared with known concentrations of MDA.

Amyloid-β Aggregation Inhibition Assay (Thioflavin T Assay)

This assay utilizes the fluorescent dye Thioflavin T (ThT), which exhibits enhanced fluorescence upon binding to amyloid fibrils.

G Abeta_Preparation Prepare monomeric Aβ42 solution Reaction_Mixture Incubate Aβ42 with this compound (test) or vehicle (control) at 37°C with shaking Abeta_Preparation->Reaction_Mixture ThT_Addition At various time points, add Thioflavin T (ThT) solution Reaction_Mixture->ThT_Addition Fluorescence_Measurement Measure fluorescence intensity (Excitation: ~450 nm, Emission: ~483 nm) ThT_Addition->Fluorescence_Measurement Data_Analysis Plot fluorescence vs. time to determine the extent of fibril formation and inhibition Fluorescence_Measurement->Data_Analysis

Figure 3: Workflow for the Thioflavin T (ThT) amyloid-β aggregation assay.

Protocol:

  • Aβ42 Preparation: A solution of monomeric Aβ42 peptide is prepared.

  • Incubation: The Aβ42 solution is incubated at 37°C with continuous shaking in the presence of either this compound (at various concentrations) or a vehicle control.

  • ThT Measurement: At regular intervals, aliquots of the incubation mixture are transferred to a microplate, and a solution of Thioflavin T is added.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of approximately 450 nm and an emission wavelength of around 483 nm.

  • Analysis: The fluorescence intensity, which is proportional to the amount of amyloid fibrils formed, is plotted against time to generate aggregation curves. The inhibitory effect of this compound is determined by comparing the aggregation kinetics in its presence to the control.

ACE2 Expression Analysis

The effect of this compound on ACE2 expression can be determined at both the mRNA and protein levels.

G cluster_mRNA mRNA Level Analysis cluster_protein Protein Level Analysis Cell_Culture_mRNA Culture cells (e.g., MCF-7) and treat with this compound RNA_Extraction Extract total RNA Cell_Culture_mRNA->RNA_Extraction RT_PCR Perform Reverse Transcription PCR (RT-PCR) to synthesize cDNA RNA_Extraction->RT_PCR qPCR Quantify ACE2 mRNA levels using quantitative PCR (qPCR) RT_PCR->qPCR Result_mRNA Relative ACE2 mRNA expression qPCR->Result_mRNA Cell_Culture_Protein Culture cells (e.g., MCF-7) and treat with this compound Protein_Lysis Lyse cells and collect protein extracts Cell_Culture_Protein->Protein_Lysis Western_Blot Perform Western blotting using anti-ACE2 and loading control antibodies Protein_Lysis->Western_Blot Quantification_Protein Quantify ACE2 protein levels by densitometry Western_Blot->Quantification_Protein Result_Protein Relative ACE2 protein expression Quantification_Protein->Result_Protein

Figure 4: Workflow for the analysis of ACE2 expression.

Protocol for mRNA Analysis (RT-qPCR):

  • Cell Treatment: Human cells (e.g., MCF-7) are cultured and treated with this compound or a vehicle control for a specified duration.

  • RNA Isolation: Total RNA is extracted from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

  • Quantitative PCR: The cDNA is used as a template for quantitative PCR (qPCR) with primers specific for ACE2 and a housekeeping gene (for normalization). The relative expression of ACE2 mRNA is then calculated.

Protocol for Protein Analysis (Western Blot):

  • Cell Lysis: Following treatment with this compound, cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

  • Immunoblotting: The membrane is incubated with a primary antibody specific for ACE2, followed by a horseradish peroxidase-conjugated secondary antibody. A loading control antibody (e.g., anti-β-actin) is also used.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified to determine the relative levels of ACE2 protein.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antioxidant, neuroprotective, and potential antiviral activities. The experimental protocols detailed in this guide provide a framework for the further investigation of its biological effects. A critical area for future research is the definitive elucidation of the specific signaling pathways modulated by this compound. A deeper understanding of its molecular targets will be essential for its potential development as a therapeutic agent. Furthermore, optimization of extraction and isolation protocols will be crucial for obtaining sufficient quantities of this compound for extensive preclinical and clinical evaluation.

References

Withanoside V: A Comprehensive Technical Guide on its Biological Activity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withanoside V is a naturally occurring steroidal lactone glycoside isolated from the medicinal plant Withania somnifera, commonly known as Ashwagandha. This plant has a long history of use in traditional Ayurvedic medicine for a wide range of ailments. Modern scientific investigation has identified withanolides, including this compound, as the primary bioactive constituents responsible for the therapeutic properties of Ashwagandha. This technical guide provides an in-depth overview of the biological activities of this compound, its mechanisms of action, and detailed experimental protocols for its study, intended for researchers, scientists, and professionals in the field of drug development.

Biological Activities of this compound

This compound exhibits a diverse range of pharmacological effects, including anti-inflammatory, neuroprotective, anti-cancer, and potential antiviral activities. These properties make it a compound of significant interest for the development of novel therapeutics.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. It has been shown to inhibit the production of pro-inflammatory mediators, suggesting its potential in treating inflammatory conditions.

Neuroprotective Effects

Emerging evidence highlights the neuroprotective potential of this compound. It has been found to inhibit the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease, and to protect neuronal cells from oxidative stress-induced damage.[1] These findings suggest its therapeutic potential for neurodegenerative disorders.

Anti-Cancer Activity

This compound has exhibited cytotoxic effects against various cancer cell lines. Its anti-cancer mechanism involves the induction of apoptosis (programmed cell death) and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Antiviral Potential

Recent in silico and in vitro studies have suggested that this compound may possess antiviral properties, particularly against SARS-CoV-2. It has been shown to inhibit the expression of Angiotensin-Converting Enzyme 2 (ACE2), the primary receptor for SARS-CoV-2 entry into host cells, and to potentially inhibit the virus's main protease.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activities of this compound.

Biological ActivityAssayTarget/Cell LineResultReference
Antioxidant Iron-induced lipid peroxidation inhibitionCell-free82.5% inhibition[4]
Neuroprotective Amyloid-β (1-42) aggregation inhibitionCell-freeInhibition observed at 100 µM[4]
Antiviral ACE2 expressionMCF-7 cellsDecrease in ACE2 levels at 5 µM[2][4]
Pharmacokinetics Binding to Human Serum Albumin (HSA)In vitroBinding Constant (Ka) = 5.33 ± 0.05 x 104 M-1

Mechanism of Action

The diverse biological activities of this compound are attributed to its ability to modulate multiple cellular signaling pathways.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound is thought to exert its anti-inflammatory effects by inhibiting the activation of NF-κB. This inhibition is likely achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB Complex p65 p50 IκBα IκBα->NF-κB Complex:f2 degrades p65 p65 p50 p50 p65_n p65 NF-κB Complex:f0->p65_n p50_n p50 NF-κB Complex:f1->p50_n This compound This compound This compound->IKK inhibits DNA DNA p65_n->DNA p50_n->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcription

Figure 1: Proposed mechanism of this compound on the NF-κB signaling pathway.
Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis. The MAPK family includes three major kinases: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. This compound is hypothesized to modulate the MAPK pathway, potentially by inhibiting the phosphorylation of one or more of these kinases, thereby influencing downstream cellular responses.

MAPK_Pathway Extracellular Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK ERK JNK p38 MAPKK->MAPK Transcription Factors Transcription Factors MAPK->Transcription Factors Cellular Response Cellular Response Transcription Factors->Cellular Response This compound This compound This compound->MAPKK inhibits (hypothesized)

Figure 2: Hypothesized modulation of the MAPK signaling pathway by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.

Extraction and Purification of this compound

A general protocol for the extraction and purification of withanosides from Withania somnifera is as follows:

Extraction_Workflow Start Start Dried Plant Material Dried Plant Material Start->Dried Plant Material Maceration Maceration Dried Plant Material->Maceration with Methanol Filtration Filtration Maceration->Filtration Concentration Concentration Filtration->Concentration Crude Extract Column Chromatography Column Chromatography Concentration->Column Chromatography Silica Gel Fraction Collection Fraction Collection Column Chromatography->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Pooling Fractions Pooling Fractions TLC Analysis->Pooling Fractions Positive Fractions Final Purification Final Purification Pooling Fractions->Final Purification e.g., Prep-HPLC This compound This compound Final Purification->this compound

References

Withanoside V: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withanoside V, a steroidal lactone glycoside isolated from Withania somnifera (L.) Dunal, commonly known as Ashwagandha, is a member of the withanolide class of compounds. This technical guide provides a comprehensive review of the current scientific knowledge on this compound, focusing on its chemical properties, biological activities, and underlying mechanisms of action. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key pathways to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Introduction

Withania somnifera, a cornerstone of traditional Ayurvedic medicine, is a rich source of bioactive withanolides. Among these, this compound has emerged as a compound of interest due to its diverse pharmacological potential. As a glycosylated withanolide, its structure contributes to unique pharmacokinetic and pharmacodynamic properties, distinguishing it from its aglycone counterparts. This guide aims to consolidate the existing research on this compound to facilitate further investigation and potential therapeutic applications.

Chemical and Physical Properties

This compound is characterized by a C28 ergostane skeleton, typical of withanolides, with a glucose moiety attached. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C40H62O14[1][2]
Molecular Weight 766.9 g/mol [1]
CAS Number 256520-90-8[1][2]
Natural Source Withania somnifera (Ashwagandha)[1][3]

Biological Activities and Pharmacological Effects

Current research indicates that this compound exhibits a range of biological activities. The primary reported effects are detailed below.

Inhibition of Tachyphylaxis to Clonidine

This compound has been shown to inhibit the development of tachyphylaxis to clonidine, an α2-adrenergic agonist.[4] Tachyphylaxis, or the rapid decrease in response to a drug following its administration, can limit the therapeutic efficacy of clonidine. The ability of this compound to mitigate this effect suggests a potential role in modulating adrenergic signaling or receptor sensitization.

Potential Inhibition of Angiotensin-Converting Enzyme 2 (ACE2)

In the context of COVID-19 research, this compound has been identified as a potential inhibitor of Angiotensin-Converting Enzyme 2 (ACE2) expression.[5] ACE2 is the primary host cell receptor for the SARS-CoV-2 virus, and its downregulation could represent a therapeutic strategy to hinder viral entry. In silico and preliminary in vitro studies have suggested that this compound, along with other withanolides, may possess ACE2 inhibitory activity.[5]

Cell Permeability

Studies on the permeability of various withanolides have indicated that this compound, being a glycosylated and polar compound, exhibits low cell permeability.[6] This characteristic is crucial for understanding its bioavailability and potential routes of administration.

Experimental Protocols

Detailed experimental methodologies are essential for the replication and advancement of scientific findings. The following section outlines the protocols for key experiments involving this compound.

Isolation and Purification of this compound from Withania somnifera

A general workflow for the isolation of this compound from the roots of Withania somnifera is presented below. This process typically involves extraction, fractionation, and chromatographic separation.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_chromatography Chromatography cluster_final Final Product A Dried Roots of Withania somnifera B Methanol Extraction A->B C Crude Methanol Extract B->C D Solvent Partitioning (e.g., n-hexane, ethyl acetate, n-butanol) C->D E Butanol Fraction D->E F Column Chromatography (e.g., Silica Gel, Sephadex LH-20) E->F G Preparative HPLC F->G H Pure this compound G->H

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered roots of Withania somnifera are subjected to extraction with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

  • Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound, being a glycoside, is typically enriched in the n-butanol fraction.

  • Chromatographic Separation: The n-butanol fraction is subjected to multiple steps of column chromatography. This may include silica gel chromatography followed by Sephadex LH-20 column chromatography.

  • Final Purification: The fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound. The structure of the isolated this compound is then confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, its known biological activities suggest interactions with several key cellular processes.

Potential Modulation of Adrenergic Signaling

The inhibitory effect of this compound on clonidine-induced tachyphylaxis suggests an interaction with the α2-adrenergic receptor signaling pathway. This could involve mechanisms such as preventing receptor desensitization or internalization, or modulating downstream signaling components.

G cluster_receptor Adrenergic Receptor Signaling cluster_downstream Downstream Effects cluster_tachyphylaxis Tachyphylaxis cluster_intervention Potential Intervention by this compound Clonidine Clonidine Alpha2AR α2-Adrenergic Receptor Clonidine->Alpha2AR Gi Gi Protein Activation Alpha2AR->Gi Desensitization Receptor Desensitization/ Internalization Alpha2AR->Desensitization Prolonged Agonist Exposure AC Adenylyl Cyclase Inhibition Gi->AC cAMP ↓ cAMP AC->cAMP WSV This compound WSV->Desensitization Inhibits

Caption: Proposed modulation of adrenergic signaling by this compound.

Putative Interaction with the Renin-Angiotensin System (RAS)

The potential of this compound to inhibit ACE2 expression suggests an interaction with the Renin-Angiotensin System (RAS). By reducing the levels of ACE2, this compound could theoretically decrease the entry of SARS-CoV-2 into host cells.

G cluster_virus SARS-CoV-2 Entry cluster_cell Host Cell cluster_intervention Potential Intervention by this compound Virus SARS-CoV-2 ACE2 ACE2 Receptor Virus->ACE2 Binds CellEntry Viral Entry ACE2->CellEntry WSV This compound ACE2_Expression ACE2 Gene Expression WSV->ACE2_Expression Inhibits ACE2_Expression->ACE2

Caption: Putative mechanism of this compound in inhibiting viral entry.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically for this compound. The table below summarizes the available information.

ParameterValueBiological SystemSource
Permeability (Peff) 3.19 × 10⁻⁶ cm/sCaco-2 cells[6]

Further research is required to determine key quantitative metrics such as IC50 and EC50 values for its various biological activities.

Conclusion and Future Directions

This compound is a promising bioactive compound from Withania somnifera with demonstrated effects on adrenergic signaling and potential applications in antiviral research. However, the current body of research is still in its early stages. Future investigations should focus on:

  • Elucidating detailed mechanisms of action: Unraveling the precise molecular targets and signaling pathways affected by this compound is crucial.

  • Comprehensive pharmacological profiling: A broader screening of this compound against various biological targets and disease models is warranted.

  • Pharmacokinetic and toxicological studies: In-depth analysis of its absorption, distribution, metabolism, excretion (ADME), and toxicity profile is necessary for any potential clinical development.

  • Structure-activity relationship (SAR) studies: Investigating how the glycosidic moiety and other structural features of this compound contribute to its biological activity will be valuable for the design of more potent and specific analogs.

This technical guide provides a snapshot of the current understanding of this compound. It is intended to be a living document that will be updated as new research emerges, further illuminating the therapeutic potential of this fascinating natural product.

References

Withanoside V: A Comprehensive Technical Guide to its Natural Sources and Abundance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withanoside V is a naturally occurring steroidal lactone glycoside belonging to the withanolide class of compounds.[1] These compounds are predominantly found in plants of the Solanaceae family and are the subject of extensive research due to their diverse and potent biological activities.[2] this compound, in particular, has demonstrated significant antioxidant and neuroprotective potential, including the inhibition of lipid peroxidation and β-amyloid aggregation, making it a compound of high interest for therapeutic development.[1] This technical guide provides an in-depth overview of the natural sources of this compound, its abundance in various plant tissues, and detailed methodologies for its extraction, isolation, and quantification.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is Withania somnifera (L.) Dunal, commonly known as Ashwagandha or Indian ginseng.[1][3][4][5] This medicinal plant is a cornerstone of traditional Ayurvedic medicine and is cultivated in subtropical regions across the globe.[3] While the genus Withania is rich in withanolides, this compound is specifically reported as a constituent of Withania somnifera.[4][5]

Withanolides, as a broader class, are distributed across various genera of the Solanaceae family, including Datura, Physalis, and Solanum.[2] However, the specific occurrence of this compound appears to be primarily associated with Withania somnifera.

Abundance of this compound

The concentration of this compound, like other withanolides, varies significantly depending on the plant part, geographical location, and the specific chemotype of Withania somnifera.[3] Research indicates that withanosides are most abundantly found in the roots of the plant, which is the part traditionally used in Ayurvedic preparations.[6][7]

Quantitative Data on this compound Abundance

The following table summarizes the reported quantitative data for this compound in the roots of Withania somnifera.

Plant SourcePlant PartAbundance (% of Dry Weight)Reference
Withania somniferaRoots0.017%[3]

It is important to note that different chemotypes of W. somnifera exist, which show considerable variation in their steroidal lactone content.[3][8] While specific quantitative comparisons of this compound across different chemotypes are not extensively detailed in the available literature, this genetic variation is a critical factor influencing yield.

Experimental Protocols

Accurate extraction, isolation, and quantification are paramount for the research and development of this compound. The following sections detail the methodologies cited in the literature.

Extraction and Isolation of this compound

The following protocol is a composite methodology based on common practices for isolating withanolides from Withania somnifera.

a. Plant Material Preparation:

  • Air-dry the roots of Withania somnifera in the shade.

  • Grind the dried roots into a coarse powder.

b. Extraction:

  • Perform successive extraction of the powdered root material using a Soxhlet extractor with solvents of increasing polarity, such as n-hexane, followed by ethyl acetate, and finally methanol or ethanol.[9] Withanolide glycosides like this compound are typically extracted in the methanolic or ethanolic fraction.

  • Alternatively, macerate the plant material directly with methanol for an extended period.[10]

  • Concentrate the resulting extract under reduced pressure using a rotary evaporator to yield a crude extract.

c. Purification using Column Chromatography:

  • Subject the crude methanolic or ethanolic extract to column chromatography.

  • Stationary Phase: Silica gel is commonly used.[9] For glycosidic fractions, Diaion HP-20 resin has also been utilized.[3]

  • Mobile Phase: A gradient solvent system is employed to elute fractions of varying polarity. A common system starts with a non-polar solvent like chloroform and gradually increases polarity by adding methanol.[11]

  • Collect fractions and monitor them using Thin Layer Chromatography (TLC).

  • Pool the fractions containing this compound based on TLC profiles against a reference standard.

  • Further purification of the pooled fractions may be required, potentially involving repeated column chromatography or preparative HPLC to achieve high purity.[11]

G cluster_prep Material Preparation cluster_extraction Extraction cluster_purification Purification DriedRoots Dried W. somnifera Roots Powder Coarse Powder DriedRoots->Powder Grinding Soxhlet Soxhlet Extraction (Methanol) Powder->Soxhlet CrudeExtract Crude Methanolic Extract Soxhlet->CrudeExtract Concentration ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography Fractionation Fraction Collection & TLC Monitoring ColumnChromatography->Fractionation Pooling Pooling of this compound Fractions Fractionation->Pooling PureCompound Purified this compound Pooling->PureCompound G cluster_sample Sample Preparation cluster_analysis Analytical Quantification cluster_standard Standard Preparation PlantSample Plant Material (e.g., Root Powder) Extraction Methanol Extraction PlantSample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration UHPLC UHPLC-MS/MS System (C18 Column) Filtration->UHPLC Injection Detection MRM Detection (m/z 784.45/443.30) UHPLC->Detection Quant Quantification vs. Calibration Curve Detection->Quant RefStd This compound Reference Standard CalCurve Calibration Curve (Multiple Concentrations) RefStd->CalCurve CalCurve->Quant

References

A Technical Guide to the Biosynthesis of Withanoside V in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withanolides are a class of C28 steroidal lactones with significant therapeutic potential, primarily isolated from plants in the Solanaceae family, such as Withania somnifera (Ashwagandha). Withanoside V, a prominent glycosylated withanolide, has garnered interest for its diverse biological activities. The biosynthesis of withanolides is a complex process that branches from the conserved plant phytosterol pathway. Recent advances in phylogenomics and metabolic engineering have been instrumental in identifying key enzymatic steps. The pathway involves the formation of a cycloartenol precursor via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, followed by a series of oxidative modifications by cytochrome P450 monooxygenases (CYP450s) and dehydrogenases to form the characteristic steroidal lactone aglycone. The final step in this compound biosynthesis is a glycosylation event catalyzed by a glycosyltransferase (GT). This guide provides a detailed overview of the elucidated pathway, presents quantitative data from gene modulation studies, outlines key experimental protocols, and visualizes the biosynthetic and experimental workflows.

Introduction

Withania somnifera, commonly known as Ashwagandha, is a cornerstone of traditional Ayurvedic medicine, valued for its wide range of therapeutic properties.[1][2] These medicinal effects are largely attributed to a group of specialized metabolites called withanolides.[2] Withanolides are structurally complex triterpenoids characterized by an ergostane skeleton where C-22 and C-26 are oxidized to form a δ-lactone ring.[3] Glycosylated forms, known as withanosides, often exhibit modified solubility and bioactivity.[4][5]

This compound is a notable withanolide glycoside found in the roots of W. somnifera.[6][7] Despite its medicinal importance, a complete understanding of its biosynthetic pathway has remained elusive for many years, hindering efforts in metabolic engineering and synthetic biology for enhanced production.[1][2] The pathway is known to originate from isoprenoid precursors and diverge from the main phytosterol pathway at the level of 24-methylenecholesterol.[8][9] The subsequent conversion of this sterol intermediate into the complex withanolide structure involves a series of poorly understood hydroxylation, oxidation, and cyclization reactions, primarily catalyzed by CYP450 enzymes.[2][3][10] The final attachment of a sugar moiety completes the synthesis.[4][11]

This technical guide synthesizes recent findings to provide a comprehensive model of the this compound biosynthesis pathway. It is intended for researchers and professionals in drug development seeking a deeper understanding of the molecular machinery responsible for producing this valuable compound.

The Core Biosynthetic Pathway

The synthesis of this compound is a multi-stage process, beginning with the universal isoprenoid precursors and culminating in a specific glycosylated steroid. The pathway can be divided into three major parts: the upstream synthesis of the sterol precursor, the downstream modifications to form the aglycone, and the final glycosylation.

The triterpenoid backbone of withanolides is synthesized from the five-carbon isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1] Plants utilize two pathways to produce these precursors: the mevalonic acid (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.[1][12] These C5 units are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are joined head-to-head by squalene synthase (SQS) to produce squalene.[1] Squalene is then epoxidized to 2,3-oxidosqualene, which is cyclized by cycloartenol synthase (CAS) to form cycloartenol, the committed precursor for phytosterol and withanolide biosynthesis in plants.[1][8] A series of subsequent enzymatic steps converts cycloartenol into 24-methylenecholesterol, which has been identified as a critical branch-point intermediate leading away from primary sterol synthesis and into the withanolide pathway.[8][9]

Upstream_Withanoside_V_Pathway cluster_precursors Isoprenoid Precursors cluster_triterpenoid Triterpenoid Backbone Synthesis cluster_branchpoint Branch Point Acetyl_CoA Acetyl-CoA MVA_MEP MVA & MEP Pathways IPP_DMAPP IPP / DMAPP MVA_MEP->IPP_DMAPP FPP Farnesyl Diphosphate (FPP) IPP_DMAPP->FPP FPPS Squalene Squalene FPP->Squalene SQS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQE Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol CAS Methylenecholesterol 24-Methylenecholesterol Cycloartenol->Methylenecholesterol Multiple Steps

Fig. 1: Upstream biosynthesis leading to the 24-methylenecholesterol precursor.

The conversion of 24-methylenecholesterol to the final aglycone of this compound involves a cascade of oxidative reactions. Recent research has successfully reconstituted the initial steps of this process by co-expressing specific enzymes in heterologous hosts like Nicotiana benthamiana and yeast.[13][14] This work identified a conserved gene cluster in Solanaceae plants that encodes several key enzymes.[13][14]

The first three oxidative steps are catalyzed by a trio of cytochrome P450 monooxygenases: CYP87G1, CYP88C7, and CYP749B2.[13][15] These enzymes, in conjunction with a short-chain dehydrogenase/reductase (SDH2), are responsible for forming the crucial δ-lactone ring on the sterol side chain, a defining feature of withanolides.[15][16][17] Further modifications to the sterol's A-ring, including the formation of a C1 ketone and a C2-C3 unsaturation, are carried out by another P450, CYP88C10, and a sulfotransferase (SULF1).[15][18] The discovery of a sulfotransferase as a core pathway enzyme was unexpected, as these are typically considered tailoring enzymes.[15][18] The culmination of these steps is the formation of the specific aglycone (non-sugar portion) of this compound.[13][14]

The terminal step in the biosynthesis of this compound is the attachment of a sugar moiety to the aglycone. This glycosylation is catalyzed by UDP-dependent glycosyltransferases (GTs), which transfer a sugar molecule (typically glucose) from an activated sugar donor (UDP-glucose) to the aglycone.[4][5] This process enhances the water solubility and can significantly alter the bioactivity and stability of the compound.[5] While several GTs involved in withanolide modification have been identified in W. somnifera, such as WsGT4 and WsGT6, the specific enzyme responsible for the precise glycosylation of the this compound aglycone is yet to be definitively characterized.[4][19] this compound itself contains a diglycoside unit, suggesting a potentially complex or multi-step glycosylation process.[7]

Fig. 2: Downstream pathway from precursor to final this compound product.

Quantitative Analysis of Withanolide Biosynthesis

While precise enzyme kinetic data (e.g., K_m, k_cat) for the this compound biosynthetic enzymes are not yet widely available in the literature, several studies have quantified the effects of modulating the expression of key pathway genes. Techniques like virus-induced gene silencing (VIGS) and transient overexpression provide valuable insights into gene function by measuring the resulting changes in withanolide and withanoside concentrations. The table below summarizes key findings from such studies on related withanolide pathways, which serve as a proxy for understanding the regulatory control points.

Gene ModulatedMethodPlant/SystemSubstrate(s) for AssayKey Quantitative FindingReference
WsGT4 VIGSW. somniferaN/A (in planta)Significant decrease in multiple withanosides; increase in aglycones (Withanolide A, Withanone).[4]
WsGT4 OverexpressionW. somniferaN/A (in planta)Significant increase in withanosides; decrease in corresponding aglycones.[4]
WsGT6 VIGSW. somniferaN/A (in planta)Significant decrease in withaferin A glycosides; increase in withaferin A aglycone.[4]
WsGT6 Recombinant ProteinE. coliWithaferin ACatalyzed product formation only with withaferin A using UDP-glucose or UDP-galactose.[4][19]
WsCYP71B35 VIGSW. somniferaN/A (in planta)Modulated the levels of withaferin A, withanolide A, and withanolide B.[3][20]
WsCYP749B1 OverexpressionW. somniferaN/A (in planta)Significantly raised withanolide A and B levels.[21][22]

Key Experimental Protocols

The elucidation of the this compound pathway has relied on a combination of functional genomics, metabolic engineering, and analytical chemistry. Below are summarized protocols for key experimental approaches.

This method, often called "agroinfiltration," is used to transiently express genes in plant leaves to test enzyme function and reconstruct biosynthetic pathways.

  • Gene Cloning: Candidate genes (e.g., CYP87G1, CYP88C7, CYP749B2, SDH2) are cloned into a binary plant expression vector under the control of a strong constitutive promoter (e.g., CaMV 35S).

  • Agrobacterium Transformation: The expression vectors are transformed into a competent strain of Agrobacterium tumefaciens (e.g., GV3101).

  • Culture and Infiltration: Transformed Agrobacterium strains are grown overnight in liquid culture. The cells are then harvested, resuspended in an infiltration buffer, and the optical density is adjusted. For co-expression, cultures containing different genes are mixed.

  • Leaf Infiltration: The bacterial suspension is infiltrated into the abaxial side of young, fully expanded leaves of 4-6 week old N. benthamiana plants using a needleless syringe.

  • Incubation and Harvest: Plants are incubated for 5-7 days to allow for gene expression and metabolite production. Infiltrated leaf patches are then harvested.

  • Metabolite Extraction and Analysis: Harvested leaf tissue is lyophilized, ground, and extracted with a solvent like methanol or ethanol. The extract is then analyzed by LC-MS/MS to identify and quantify the novel products formed, such as the this compound aglycone.[13][14]

Agroinfiltration_Workflow A 1. Clone Candidate Genes into Expression Vectors B 2. Transform Vectors into Agrobacterium tumefaciens A->B C 3. Grow Bacterial Cultures & Prepare Infiltration Media B->C D 4. Infiltrate N. benthamiana Leaves C->D E 5. Incubate Plants (5-7 days) D->E F 6. Harvest Infiltrated Leaf Tissue E->F G 7. Extract Metabolites F->G H 8. Analyze by LC-MS/MS G->H

Fig. 3: Experimental workflow for heterologous expression in N. benthamiana.

VIGS is a reverse genetics technique used to transiently knock down the expression of a target gene in plants to study its function.

  • Fragment Cloning: A 200-400 bp fragment of the target gene's coding sequence is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector.

  • Agrobacterium Transformation: The VIGS vector and a helper vector are transformed into separate Agrobacterium strains.

  • Co-infiltration: Cultures of the two strains are grown, mixed, and co-infiltrated into the leaves or cotyledons of young W. somnifera seedlings.

  • Systemic Silencing: The virus spreads systemically through the plant over 2-3 weeks, triggering the plant's RNA interference machinery to degrade the target gene's mRNA.

  • Phenotyping and Analysis: Tissues from silenced plants (and control plants infected with an empty vector) are harvested. Gene knockdown is confirmed by qRT-PCR, and the metabolic profile is analyzed by HPLC or LC-MS/MS to observe changes in withanolide/withanoside levels.[4][18]

This protocol provides a general framework for the analysis of withanolides from plant tissue.

  • Sample Preparation: Lyophilized and finely ground plant material (e.g., 100 mg) is extracted with a defined volume of a solvent mixture, such as methanol:water (e.g., 80:20 v/v), often using sonication or heating to improve efficiency.[23][24]

  • Extraction Cleanup: The extract is centrifuged to pellet debris. The supernatant is collected and filtered through a 0.22 or 0.45 µm syringe filter prior to injection. For complex matrices like plasma, a Solid Phase Extraction (SPE) step may be required for cleanup.[23][25]

  • Chromatographic Separation: Separation is achieved on a reverse-phase C18 column using a gradient elution. The mobile phase typically consists of water with a modifier (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.[23][26]

  • Mass Spectrometry Detection: The HPLC eluent is introduced into a mass spectrometer, often a triple quadrupole or Q-TOF instrument, equipped with an electrospray ionization (ESI) source.

  • Quantification: Quantification is performed in Multiple Reaction Monitoring (MRM) mode for targeted analysis. Specific precursor-to-product ion transitions for this compound and other target compounds are monitored. A standard curve is generated using a purified this compound analytical standard to calculate the concentration in the samples.[27][28]

Conclusion and Future Outlook

The biosynthesis of this compound is a complex, multi-step process that is now beginning to be understood in molecular detail. The discovery of a conserved gene cluster encoding key CYP450s and other enzymes has been a significant breakthrough, enabling the reconstitution of the aglycone's formation.[13][14][16] This foundational knowledge paves the way for the complete elucidation of the pathway, including the identification of the specific glycosyltransferase(s) responsible for the final step.

Future research should focus on:

  • Characterizing the remaining unknown enzymes: This includes the specific GT for this compound and any other tailoring enzymes that contribute to the diversity of withanolides.

  • Investigating regulatory mechanisms: Understanding the transcription factors and signaling pathways that control the expression of the biosynthetic genes is crucial for engineering high-yielding plant varieties.

  • Optimizing heterologous production: The identified genes can now be used to engineer microbial hosts (like yeast) or plant-based systems for the sustainable and scalable production of this compound, overcoming the limitations of agricultural supply.[13][15]

Continued research in these areas will not only deepen our fundamental understanding of plant specialized metabolism but also unlock the full therapeutic and commercial potential of this compound and other valuable withanolides.

References

Withanoside V: A Technical Guide to Preliminary In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withanoside V is a naturally occurring steroidal lactone glycoside isolated from Withania somnifera (L.) Dunal, commonly known as Ashwagandha. As part of the withanolide class of compounds, it has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the existing preliminary in vitro research on this compound, focusing on its neuroprotective and potential antiviral activities. The information is presented to facilitate further research and drug development efforts. It is important to note that the in vitro investigation of this compound is still in its early stages, and a significant portion of the available data comes from studies examining its effects as part of a broader Withania somnifera extract or in comparison with other withanolides.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary in vitro studies on this compound.

Activity Cell Line Parameter Value Reference
CytotoxicitySK-N-SH (Human Neuroblastoma)IC5030.14 ± 2.59 µM[1][2]

Table 1: Cytotoxicity Data for this compound

Activity Assay Principle Parameter Value Reference
Binding to Human Serum Albumin (HSA)Fluorescence SpectroscopyBinding Constant (K)5.33 ± 0.05 X 10^4 M^-1[3]
Intestinal PermeabilityMadin-Darby Canine Kidney (MDCK) cell modelApparent Permeability Coefficient (Papp)3.03 × 10^−6 cm/s

Table 2: Physicochemical and Pharmacokinetic Parameters of this compound

Key In Vitro Activities and Experimental Protocols

Neuroprotective Effects

This compound has demonstrated potential neuroprotective properties in several in vitro models, primarily related to Alzheimer's disease pathologies.

1. Inhibition of Beta-Amyloid (Aβ) Aggregation

  • Finding: In vitro studies have shown that this compound can reduce the aggregation of β-amyloid (1-42), a key event in the pathogenesis of Alzheimer's disease. It is suggested that this compound interacts with the hydrophobic core of the Aβ oligomers, thereby preventing their further assembly into fibrils.[1][2]

  • Experimental Protocol (Thioflavin T Assay):

    • Preparation of Aβ Peptides: Lyophilized Aβ(1-42) peptides are dissolved in a suitable solvent (e.g., hexafluoroisopropanol) and then lyophilized again to ensure a monomeric state. The resulting peptide film is stored at -20°C.

    • Aggregation Assay: The Aβ(1-42) peptide is reconstituted in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 25 µM.

    • Treatment: Different concentrations of this compound (or vehicle control) are added to the Aβ solution.

    • Incubation: The mixture is incubated at 37°C for a specified period (e.g., 24-48 hours) with gentle agitation to promote aggregation.

    • Thioflavin T Staining: An aliquot of the incubated sample is mixed with Thioflavin T (ThT) solution (e.g., 5 µM ThT in 50 mM glycine-NaOH buffer, pH 8.5).

    • Fluorescence Measurement: The fluorescence intensity is measured using a spectrofluorometer with excitation at approximately 440 nm and emission at approximately 485 nm. A decrease in fluorescence intensity in the presence of this compound indicates inhibition of Aβ fibril formation.

2. Reduction of Apoptosis and Reactive Oxygen Species (ROS)

  • Finding: In human neuroblastoma SK-N-SH cells, treatment with this compound at concentrations below its cytotoxic threshold led to a significant decrease in the number of apoptotic cells and a reduction in reactive oxygen species.[2]

  • Experimental Protocol (TUNEL Assay for Apoptosis):

    • Cell Culture and Treatment: SK-N-SH cells are cultured in appropriate media and seeded in chamber slides or multi-well plates. Cells are then treated with a toxic agent (e.g., Aβ peptides) in the presence or absence of this compound (typically at half its IC50 concentration) for 24-48 hours.

    • Cell Fixation and Permeabilization: Cells are fixed with a crosslinking agent like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow entry of the labeling enzyme.

    • TdT-Mediated dUTP Nick End Labeling (TUNEL): The cells are incubated with a solution containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

    • Microscopy: The cells are visualized using a fluorescence microscope. A reduction in the number of fluorescently labeled (TUNEL-positive) cells in the this compound-treated group compared to the control indicates an anti-apoptotic effect.

  • Experimental Protocol (DCFH-DA Assay for ROS):

    • Cell Culture and Treatment: Cells are cultured and treated with an oxidizing agent (e.g., H2O2) with or without pre-incubation with this compound.

    • Staining: The cells are incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, and the non-fluorescent DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Fluorescence Quantification: The fluorescence intensity is measured using a fluorescence plate reader or flow cytometer. A decrease in fluorescence in this compound-treated cells indicates a reduction in intracellular ROS levels.

Potential Antiviral Activity: ACE2 Inhibition
  • Finding: In vitro studies using human cancer cell lines (A549, MCF7, and HSC3) have shown that this compound can significantly inhibit the expression of Angiotensin-Converting Enzyme 2 (ACE2) at both the mRNA and protein levels.[4][5] ACE2 is the primary host cell receptor for the entry of SARS-CoV-2.

  • Experimental Protocol (Western Blot for ACE2 Protein Expression):

    • Cell Culture and Treatment: Human cell lines (e.g., A549) are cultured and treated with various concentrations of this compound for a specified duration (e.g., 24 hours).

    • Protein Extraction: Cells are lysed using a suitable lysis buffer containing protease inhibitors to extract total cellular proteins.

    • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

    • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

    • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ACE2. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Detection: A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system. The band intensity corresponding to ACE2 is quantified and normalized to a loading control (e.g., β-actin or GAPDH). A decrease in band intensity in this compound-treated cells indicates reduced ACE2 protein expression.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound are not yet fully elucidated, based on its observed neuroprotective effects, a hypothetical workflow can be proposed.

G cluster_0 Cellular Stress (e.g., Aβ) cluster_1 This compound Intervention cluster_2 Cellular Response Abeta Aβ Aggregation Neuronal_Damage Neuronal Damage Abeta->Neuronal_Damage ROS ROS Production Apoptosis Apoptosis ROS->Apoptosis WV This compound WV->Abeta Inhibits WV->ROS Reduces Apoptosis->Neuronal_Damage

Caption: Hypothetical neuroprotective mechanism of this compound.

G cluster_workflow In Vitro ACE2 Inhibition Workflow start Culture A549 cells treat Treat with this compound (various concentrations) start->treat lyse Lyse cells and extract protein treat->lyse quantify Quantify protein (BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer sds_page->transfer probe Probe with anti-ACE2 and anti-Actin antibodies transfer->probe detect Chemiluminescent Detection probe->detect analyze Quantify Band Intensity detect->analyze

References

Withanoside V: A Comprehensive Technical Guide to its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withanoside V, a steroidal lactone glycoside isolated from Withania somnifera (Ashwagandha), has emerged as a compound of significant interest in the scientific community. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its purported mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Potential Therapeutic Applications

Current research suggests that this compound may hold therapeutic potential in several key areas, primarily focusing on neurodegenerative diseases and viral infections.

Neurodegenerative Diseases: Alzheimer's Disease

This compound has demonstrated notable potential in preclinical models of Alzheimer's disease. Its mechanism of action appears to be multifactorial, targeting key pathological features of the disease.

In vitro studies have evaluated the cytotoxic effects of this compound on neuronal cell lines, providing insights into its therapeutic window.

CompoundCell LineAssayIC50 (µM)Citation
This compound SK-N-SH (human neuroblastoma)Cytotoxicity Assay30.14 ± 2.59[1][2]
Antiviral Activity: SARS-CoV-2

Computational and in vitro studies have identified this compound as a potential inhibitor of SARS-CoV-2, the virus responsible for COVID-19.

The main protease (Mpro) is a crucial enzyme for SARS-CoV-2 replication. Molecular docking studies have predicted a strong binding affinity of this compound to the active site of Mpro, suggesting it may act as an inhibitor.

CompoundTargetMethodBinding Energy (kcal/mol)Citation
This compound SARS-CoV-2 MproMolecular Docking-10.32

This compound has also been shown to significantly inhibit the expression of the ACE2 receptor, which is the primary entry point for SARS-CoV-2 into human cells.

Anti-inflammatory and Antioxidant Effects

This compound has demonstrated potent antioxidant properties by inhibiting lipid peroxidation, a key process in cellular damage induced by oxidative stress.

CompoundAssay ConditionInhibition (%)ConcentrationCitation
This compound Lipid peroxidation in large unilamellar vesicles8210 µg/mL

While direct studies on this compound are limited, withanolides, in general, are known to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa B) signaling pathway. This pathway is a critical regulator of the inflammatory response. The proposed mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and mechanisms of action for this compound.

WithanosideV_Alzheimers cluster_amyloid Amyloid-β Aggregation Pathway cluster_clearance Peripheral Clearance Amyloid-β Monomers Amyloid-β Monomers Amyloid-β Oligomers Amyloid-β Oligomers Amyloid-β Monomers->Amyloid-β Oligomers Amyloid-β Fibrils (Plaques) Amyloid-β Fibrils (Plaques) Amyloid-β Oligomers->Amyloid-β Fibrils (Plaques) Neuronal Cell Death Neuronal Cell Death Amyloid-β Fibrils (Plaques)->Neuronal Cell Death This compound This compound This compound->Amyloid-β Oligomers Inhibits Aggregation Liver LRP Liver LRP This compound->Liver LRP Potentially Upregulates Brain Aβ Brain Aβ Blood Aβ Blood Aβ Brain Aβ->Blood Aβ Efflux via LRP1 Blood Aβ->Liver LRP Aβ Degradation Aβ Degradation Liver LRP->Aβ Degradation

Proposed Mechanism of this compound in Alzheimer's Disease.

WithanosideV_SARS_CoV_2 cluster_replication Viral Replication SARS-CoV-2 SARS-CoV-2 ACE2 Receptor ACE2 Receptor SARS-CoV-2->ACE2 Receptor Viral Entry Viral Entry ACE2 Receptor->Viral Entry Viral Polyprotein Viral Polyprotein Viral Entry->Viral Polyprotein This compound This compound This compound->ACE2 Receptor Inhibits Expression Mpro (Main Protease) Mpro (Main Protease) This compound->Mpro (Main Protease) Inhibits Functional Viral Proteins Functional Viral Proteins Viral Polyprotein->Functional Viral Proteins Cleavage by Mpro Viral Replication Viral Replication Functional Viral Proteins->Viral Replication

Proposed Mechanism of this compound Against SARS-CoV-2.

Withanolide_NFkB_Pathway Inflammatory Stimuli\n(e.g., LPS, TNF-α) Inflammatory Stimuli (e.g., LPS, TNF-α) TLR4/TNFR TLR4/TNFR Inflammatory Stimuli\n(e.g., LPS, TNF-α)->TLR4/TNFR IKK Complex IKK Complex TLR4/TNFR->IKK Complex IκBα-NF-κB Complex IκBα-NF-κB Complex IKK Complex->IκBα-NF-κB Complex Phosphorylates IκBα IκBα IκBα IκBα->IκBα-NF-κB Complex NF-κB NF-κB NF-κB->IκBα-NF-κB Complex Phosphorylated IκBα Phosphorylated IκBα IκBα-NF-κB Complex->Phosphorylated IκBα Ubiquitination &\nDegradation of IκBα Ubiquitination & Degradation of IκBα Phosphorylated IκBα->Ubiquitination &\nDegradation of IκBα Active NF-κB Active NF-κB Ubiquitination &\nDegradation of IκBα->Active NF-κB Releases Nucleus Nucleus Active NF-κB->Nucleus Translocation Pro-inflammatory Gene\nTranscription Pro-inflammatory Gene Transcription Nucleus->Pro-inflammatory Gene\nTranscription This compound This compound This compound->IKK Complex Inhibits

Proposed Anti-inflammatory Mechanism of this compound via NF-κB Pathway Inhibition.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the investigation of this compound's therapeutic potential.

Thioflavin T (ThT) Assay for Amyloid-β Aggregation Inhibition

Objective: To quantify the extent of amyloid-β fibril formation and assess the inhibitory potential of this compound.

Materials:

  • Amyloid-β (1-42) peptide

  • Hexafluoroisopropanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplates

  • Fluorometric plate reader (Excitation: ~440 nm, Emission: ~485 nm)

Protocol:

  • Aβ Peptide Preparation:

    • Dissolve Aβ (1-42) peptide in HFIP to a concentration of 1 mg/mL.

    • Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator.

    • Store the resulting peptide film at -20°C.

  • Aβ Monomer Preparation:

    • Resuspend the Aβ peptide film in DMSO to a concentration of 5 mM.

    • Sonicate the solution for 10 minutes in a water bath sonicator.

    • Dilute the Aβ stock solution in cold PBS to the desired final concentration (e.g., 10 µM).

  • Inhibition Assay:

    • Prepare serial dilutions of this compound in PBS.

    • In a 96-well plate, mix the Aβ monomer solution with the different concentrations of this compound or a vehicle control (DMSO).

    • Incubate the plate at 37°C with continuous gentle shaking for a specified time course (e.g., 24-48 hours) to allow for fibril formation.

  • ThT Staining and Measurement:

    • Prepare a ThT stock solution in PBS (e.g., 5 mM) and filter it through a 0.22 µm filter.

    • Dilute the ThT stock solution in PBS to a final working concentration (e.g., 5 µM).

    • Add the ThT working solution to each well of the assay plate.

    • Incubate the plate in the dark at room temperature for 5-10 minutes.

    • Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Subtract the background fluorescence of the buffer and ThT alone.

    • Calculate the percentage of inhibition of Aβ aggregation for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Lipid Peroxidation Inhibition Assay (Large Unilamellar Vesicles)

Objective: To evaluate the ability of this compound to inhibit lipid peroxidation in a model membrane system.

Materials:

  • Phospholipids (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC)

  • Cholesterol

  • Lipid-soluble fluorescent probe (e.g., C11-BODIPY 581/591)

  • Peroxidation initiator (e.g., 2,2'-azobis(2-amidinopropane) dihydrochloride, AAPH)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Fluorometer

Protocol:

  • Liposome Preparation:

    • Dissolve phospholipids and cholesterol in chloroform in a round-bottom flask.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Further dry the film under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with PBS by vortexing to form multilamellar vesicles (MLVs).

  • Extrusion:

    • Subject the MLV suspension to several freeze-thaw cycles.

    • Extrude the suspension multiple times (e.g., 11-21 times) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder to form large unilamellar vesicles (LUVs).

  • Incorporation of Fluorescent Probe and this compound:

    • The lipid-soluble fluorescent probe and this compound can be co-dissolved with the lipids in chloroform at the beginning of the experiment for incorporation into the vesicle membrane.

  • Peroxidation Induction and Measurement:

    • Dilute the LUV suspension in PBS to the desired lipid concentration.

    • Add the peroxidation initiator (AAPH) to the LUV suspension to initiate lipid peroxidation.

    • Monitor the decrease in the fluorescence of the C11-BODIPY probe over time using a fluorometer. The probe shifts its fluorescence emission from red to green upon oxidation.

  • Data Analysis:

    • Calculate the rate of lipid peroxidation from the change in fluorescence intensity over time.

    • Determine the percentage of inhibition of lipid peroxidation by this compound compared to a control without the compound.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)

Objective: To determine the inhibitory activity of this compound against the SARS-CoV-2 main protease.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET-based Mpro substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the FRET substrate in DMSO.

    • Prepare serial dilutions of this compound in DMSO.

    • Dilute the recombinant Mpro in the assay buffer to the desired working concentration.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the this compound dilutions (or DMSO as a control), and the Mpro enzyme solution.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the FRET substrate to each well.

  • Fluorescence Measurement:

    • Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex: 340 nm, Em: 490 nm for Dabcyl/Edans).

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Calculate the IC50 value by fitting the dose-response curve.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent with multiple modes of action. Its ability to interfere with key pathological processes in Alzheimer's disease and to potentially inhibit SARS-CoV-2 replication warrants further investigation. The anti-inflammatory and antioxidant properties of this compound further enhance its therapeutic appeal.

Future research should focus on:

  • In vivo studies to validate the efficacy of this compound in animal models of Alzheimer's disease and COVID-19.

  • Detailed pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion, and to determine optimal dosing strategies.

  • Further elucidation of the specific molecular interactions and signaling pathways modulated by this compound, particularly its effects on the NF-κB pathway in different cell types.

  • Lead optimization studies to enhance the potency, selectivity, and pharmacokinetic properties of this compound.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound as a novel therapeutic candidate. The provided data, protocols, and pathway diagrams are intended to facilitate and accelerate future research in this promising area.

References

In-Depth Technical Guide: Withanoside V ADMET Prediction and In Silico Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withanoside V, a prominent steroidal lactone glycoside isolated from Withania somnifera (Ashwagandha), has garnered significant interest for its potential therapeutic properties. As with any potential drug candidate, a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount for further development. This technical guide provides a comprehensive overview of the predicted ADMET properties of this compound based on available in silico models and findings from preclinical studies. Furthermore, it delves into the methodologies for these predictions and the compound's putative interactions with key signaling pathways.

This compound: Physicochemical Properties

A foundational aspect of ADMET prediction lies in the physicochemical characteristics of the molecule.

PropertyValueSource
Molecular FormulaC40H62O14[1]
Molecular Weight766.9 g/mol [1][2]
Topological Polar Surface Area (TPSA)225 Ų[1]
logP (Octanol-Water Partition Coefficient)1.7[1]

The high molecular weight and large TPSA of this compound are significant factors influencing its pharmacokinetic profile, particularly its absorption and ability to cross biological membranes.[2]

In Silico ADMET Prediction of this compound

Various computational tools, including admetSAR and SwissADME, have been employed to forecast the ADMET properties of this compound. The following tables summarize the key predicted parameters.

Absorption
ParameterPredicted Value/ClassificationNotes
Human Intestinal Absorption (HIA)Well absorbedPrediction based on general withanolide studies.
Oral BioavailabilityLowInferred from high molecular weight and in vivo data showing plasma concentrations below the limit of quantitation.[3][4]
Caco-2 PermeabilityLowGlycosylated and polar nature, along with high molecular weight, suggest poor permeability.[5]
P-glycoprotein SubstrateNoPredicted to not be a substrate for this efflux pump.[4]
Distribution
ParameterPredicted Value/ClassificationNotes
Blood-Brain Barrier (BBB) PermeabilityDoes not crossConsistently predicted due to high molecular weight and polarity.[2][4][6]
Plasma Protein Binding (PPB)StrongExperimental data shows a binding constant (KA) of 5.33±0.05 X 10^4 M-1 with Human Serum Albumin (HSA).
Metabolism
ParameterPredicted Value/ClassificationNotes
CYP450 2D6 SubstrateNoPredicted to not be a substrate for this major drug-metabolizing enzyme.[4]
CYP450 3A4 SubstrateYesPredicted to be a substrate for CYP3A4.[4]
CYP450 1A2 InhibitorNoPredicted non-inhibitor.[4]
CYP450 2C9 InhibitorNoPredicted non-inhibitor.[4]
CYP450 2C19 InhibitorNoPredicted non-inhibitor.
CYP450 2D6 InhibitorNoPredicted non-inhibitor.[4]
CYP450 3A4 InhibitorNoPredicted non-inhibitor.[4]
Excretion
Toxicity
ParameterPredicted Value/ClassificationNotes
AMES MutagenicityNon-toxicPredicted to be non-mutagenic.
CarcinogenicityNon-carcinogenPredicted to be non-carcinogenic.
hERG InhibitionLow riskGeneral prediction for withanolides.
Acute Oral Toxicity (LD50)Category I (High Toxicity)An in silico study predicted that withanolide glycosides have low LD50 values (<50 mg/kg) in rats.[7] However, another source categorizes this compound under toxicity Class I.

Experimental Protocols

In Silico ADMET Prediction Workflow

The following diagram illustrates a general workflow for predicting the ADMET properties of a compound like this compound using publicly available web servers.

ADMET_Prediction_Workflow General Workflow for In Silico ADMET Prediction cluster_input Input cluster_tools Prediction Tools cluster_analysis Analysis cluster_output Output SMILES Obtain SMILES string of this compound SwissADME SwissADME Web Server SMILES->SwissADME admetSAR admetSAR Web Server SMILES->admetSAR Physicochemical Analyze Physicochemical Properties SwissADME->Physicochemical Pharmacokinetics Analyze Pharmacokinetics (ADME) SwissADME->Pharmacokinetics DrugLikeness Assess Drug-Likeness SwissADME->DrugLikeness admetSAR->Pharmacokinetics Toxicity Evaluate Toxicity Profile admetSAR->Toxicity Report Generate ADMET Report Physicochemical->Report Pharmacokinetics->Report DrugLikeness->Report Toxicity->Report

General Workflow for In Silico ADMET Prediction

Methodology:

  • Input Molecular Structure: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is obtained from a chemical database such as PubChem.

  • Submission to Web Servers: The SMILES string is submitted to freely accessible web-based ADMET prediction tools like SwissADME and admetSAR.

  • Parameter Selection: Within each tool, relevant ADMET parameters are selected for prediction. This typically includes properties related to absorption (e.g., HIA, Caco-2 permeability), distribution (e.g., BBB penetration, plasma protein binding), metabolism (e.g., CYP450 substrate/inhibitor), and toxicity (e.g., AMES mutagenicity, carcinogenicity, hERG inhibition).

  • Execution of Prediction: The platforms utilize pre-built quantitative structure-activity relationship (QSAR) models to predict the properties based on the input chemical structure.

  • Data Compilation and Interpretation: The output from the different servers is collected and compiled. It is crucial to compare the results from multiple tools to increase the confidence in the predictions. The predicted values are then interpreted in the context of drug development criteria.

In Vivo Pharmacokinetic Study Protocol (Rodent Model)

The following provides a generalized protocol for a pharmacokinetic study of a Withania somnifera extract containing this compound in rats.

PK_Study_Workflow General Workflow for In Vivo Pharmacokinetic Study cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling cluster_analysis Analysis Animals Acclimatize Male Sprague-Dawley Rats OralGavage Administer extract via oral gavage (e.g., 500 mg/kg) Animals->OralGavage Dosing Prepare W. somnifera extract formulation Dosing->OralGavage BloodCollection Collect blood samples at predefined time points OralGavage->BloodCollection PlasmaSeparation Separate plasma by centrifugation BloodCollection->PlasmaSeparation SamplePrep Plasma sample preparation (e.g., protein precipitation) PlasmaSeparation->SamplePrep LCMS Quantify this compound using a validated UHPLC-MS/MS method SamplePrep->LCMS PK_Calc Calculate pharmacokinetic parameters LCMS->PK_Calc

General Workflow for In Vivo Pharmacokinetic Study

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used and acclimatized under standard laboratory conditions.

  • Dosing: A standardized extract of Withania somnifera is formulated for oral administration. The dose is often in the range of 500 mg/kg body weight.[6]

  • Administration: The formulation is administered to the rats via oral gavage.

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) from the retro-orbital plexus or another appropriate site into tubes containing an anticoagulant.

  • Plasma Preparation: Plasma is separated from the blood cells by centrifugation and stored at -80°C until analysis.

  • Sample Analysis:

    • Extraction: this compound and other analytes are extracted from the plasma, typically through protein precipitation followed by solvent extraction.

    • Quantification: A validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method is used for the sensitive and specific quantification of this compound in the plasma samples.[2][6]

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2) using non-compartmental analysis.

In Silico Analysis of Signaling Pathway Interactions

While specific experimental data on the direct interaction of this compound with signaling pathways is limited, the broader class of withanolides is known to modulate several key cellular signaling cascades. In silico docking studies can provide insights into the potential binding of this compound to protein targets within these pathways.

NF-κB Signaling Pathway

Withanolides are recognized as potent inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammation and cell survival.

NFkB_Pathway Potential Inhibition of NF-κB Pathway by this compound TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates WithanosideV This compound WithanosideV->IKK Potential Inhibition NFkB NF-κB (p50/p65) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Initiates

Potential Inhibition of NF-κB Pathway by this compound

In silico docking studies suggest that withanolides can interact with components of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This action sequesters the NF-κB dimer in the cytoplasm, inhibiting its translocation to the nucleus and preventing the transcription of pro-inflammatory genes.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer.

PI3K_Akt_Pathway Potential Modulation of PI3K/Akt Pathway by this compound GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to WithanosideV This compound Akt Akt WithanosideV->Akt Potential Inhibition PIP2 PIP2 PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream Activates CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Promotes

Potential Modulation of PI3K/Akt Pathway by this compound

Some withanolides have been shown to inhibit the PI3K/Akt pathway. Molecular docking studies could reveal potential binding of this compound to Akt or upstream kinases, which would inhibit the phosphorylation cascade and lead to decreased cell survival and proliferation, an effect desirable in cancer therapy.

Conclusion

The in silico ADMET profiling of this compound provides valuable preliminary insights into its pharmacokinetic and toxicological properties. The predictions suggest that while it may be well-absorbed, its high molecular weight and polarity likely contribute to poor oral bioavailability and an inability to cross the blood-brain barrier. Its predicted metabolic pathway via CYP3A4 and its low potential for inhibiting major CYP enzymes are important considerations for potential drug-drug interactions. The toxicity predictions indicate a generally favorable profile, although the predicted high acute oral toxicity warrants further experimental investigation. The potential for this compound to modulate key signaling pathways like NF-κB and PI3K/Akt underscores its therapeutic potential. The experimental protocols outlined provide a framework for the validation of these in silico predictions and further preclinical development of this compound. It is imperative that these computational predictions are followed up with robust in vitro and in vivo studies to fully characterize the ADMET profile and pharmacological activity of this promising natural compound.

References

A Technical Guide to the Structural Elucidation of Novel Withanolide Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Withanolide glycosides, a class of naturally occurring C28 steroidal lactone compounds, are predominantly found in plants of the Solanaceae family, such as Withania somnifera (Ashwagandha). These molecules have garnered significant attention in the scientific community due to their diverse and potent pharmacological activities, including anti-inflammatory, anti-cancer, neuroprotective, and immunomodulatory effects. The structural diversity of withanolide glycosides, arising from variations in the aglycone skeleton and the nature and position of sugar moieties, presents a continuous challenge and opportunity in natural product chemistry and drug discovery. This technical guide provides an in-depth overview of the methodologies and workflows employed in the structural elucidation of novel withanolide glycosides.

Core Methodologies in Structural Elucidation

The process of identifying a new withanolide glycoside is a multi-step endeavor that relies on a combination of chromatographic separation and sophisticated spectroscopic techniques. The general workflow begins with the extraction of plant material, followed by fractionation and isolation of individual compounds, and culminates in their structural characterization.

Experimental Workflow for Structural Elucidation of Withanolide Glycosides

Structural Elucidation Workflow A Plant Material (e.g., Withania somnifera roots) B Extraction (e.g., 80% MeOH) A->B Extraction C Solvent Partitioning (Hexane, CH2Cl2, EtOAc, n-BuOH) B->C Fractionation D n-Butanol Fraction (Rich in glycosides) C->D Selection E Column Chromatography (Silica gel, Sephadex LH-20) D->E Purification F Semi-preparative HPLC E->F Fine Purification G Pure Withanolide Glycoside F->G Isolation H Spectroscopic Analysis G->H I 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) H->I J HR-ESI-MS H->J K X-ray Crystallography (Optional, for absolute configuration) H->K L Enzymatic Hydrolysis H->L M Structure Elucidation I->M J->M K->M L->M

General workflow for the isolation and structural elucidation of withanolide glycosides.

Key Experimental Protocols

Detailed methodologies are crucial for the successful isolation and characterization of novel withanolide glycosides. The following are generalized protocols based on common practices in the field.

Extraction and Fractionation

A typical extraction process begins with dried and powdered plant material.[1][2]

  • Protocol:

    • The dried roots of Withania somnifera (approximately 1.28 kg) are extracted with 80% aqueous methanol (3.0 L) under reflux for a specified period, a process that is repeated three times.[3]

    • The resulting filtrate is concentrated using a rotary evaporator to yield the crude methanolic extract.[1]

    • This crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, dichloromethane (CH2Cl2), ethyl acetate (EtOAc), and n-butanol (n-BuOH).[3]

    • The n-butanol-soluble fraction, which is typically enriched with glycosidic compounds, is selected for further purification.[3][4]

Isolation and Purification

The n-butanol fraction is subjected to various chromatographic techniques to isolate individual compounds.[2][5]

  • Protocol:

    • The n-butanol fraction is first subjected to column chromatography over silica gel or Sephadex LH-20.

    • Elution is carried out with a gradient of solvents, for example, a mixture of dichloromethane and methanol.

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify those containing withanolide glycosides.[3][6]

    • Promising fractions are then subjected to semi-preparative High-Performance Liquid Chromatography (HPLC) for the final purification of individual compounds.[3][5]

Spectroscopic Analysis

The cornerstone of structural elucidation lies in the application of modern spectroscopic methods.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are fundamental for determining the carbon skeleton of the withanolide and the structure of the sugar moieties, as well as their points of attachment.[3][6][9][10][11][12]

  • High-Resolution Mass Spectrometry (HR-MS): Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are used to determine the molecular formula of the compound with high accuracy.[3][6][10][11][12]

  • X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the relative and absolute stereochemistry of the molecule.[7][8]

Chemical and Enzymatic Methods
  • Enzymatic Hydrolysis: To determine the nature of the sugar moieties and their aglycone, enzymatic hydrolysis can be performed.[3][6][10]

    • Protocol:

      • The isolated withanolide glycoside (e.g., 1.0 mg) is hydrolyzed using a suitable enzyme such as crude glucosidase (e.g., 10 mg from almonds) at 37°C for 72 hours.[3]

      • The aglycone is then extracted with a solvent like dichloromethane.

      • The sugar portion in the aqueous layer can be identified by comparison with standards using techniques like TLC or LC-MS after derivatization.[3]

Data Presentation: A Case Study

The following table presents hypothetical ¹³C and ¹H NMR data for a novel withanolide glycoside, illustrating the type of quantitative information that is crucial for structural elucidation.

Position¹³C (δc)¹H (δH, mult., J in Hz)
Aglycone
1202.1-
2128.96.58 (dd, J = 10.0, 2.5)
3145.25.85 (d, J = 10.0)
435.42.50 (m)
578.33.55 (d, J = 4.0)
.........
Sugar Moiety (β-D-Glucopyranose)
1'102.54.40 (d, J = 8.0)
2'75.13.25 (m)
3'78.23.40 (m)
4'71.83.30 (m)
5'77.93.35 (m)
6'62.93.80 (m), 3.65 (m)

Biological Significance and Signaling Pathways

Withanolides and their glycosides are known to modulate various signaling pathways, which is the basis for their therapeutic potential.[13] One of the key pathways affected is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is centrally involved in inflammation and cancer.[14]

Simplified NF-κB Signaling Pathway and a Point of Intervention for Withanolides

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex Releases NFkB_nucleus NF-κB (p50/p65) NFkB_complex->NFkB_nucleus Translocates Withanolide Withanolide Glycosides Withanolide->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression Promotes

Withanolide glycosides can inhibit the NF-κB signaling pathway.

The structural elucidation of novel withanolide glycosides is a critical step in unlocking their full therapeutic potential. By employing a systematic approach that combines advanced separation and spectroscopic techniques, researchers can continue to discover new bioactive compounds that may lead to the development of next-generation pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Withanoside V

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withanoside V, a prominent bioactive constituent of Withania somnifera (Ashwagandha), has garnered significant interest for its potential therapeutic properties. This document provides a comprehensive guide for the extraction and purification of this compound from Withania somnifera roots. The protocols detailed herein cover various extraction methodologies, followed by a robust purification strategy using column chromatography and culminating in analysis by High-Performance Liquid Chromatography (HPLC). These guidelines are intended to facilitate the consistent and efficient isolation of high-purity this compound for research and development purposes.

Introduction

Withania somnifera, commonly known as Ashwagandha or Indian ginseng, is a cornerstone of traditional Ayurvedic medicine.[1] Its therapeutic effects are largely attributed to a group of steroidal lactones known as withanolides and their glycosides, the withanosides.[1][2] Among these, this compound has been identified as a significant bioactive compound. The accurate and efficient extraction and purification of this compound are critical for its pharmacological evaluation and potential drug development. This application note presents detailed protocols for the isolation of this compound, providing researchers with a reliable methodology to obtain this compound in a purified form.

Extraction Methodologies

The selection of an appropriate extraction method is crucial for maximizing the yield of this compound. Several techniques have been reported for the extraction of withanosides from Withania somnifera. Below is a comparison of different methods with their respective advantages and disadvantages.

Comparison of Extraction Methods
Extraction MethodPrincipleAdvantagesDisadvantagesTypical Yield
Soxhlet Extraction Continuous extraction with a cycling solvent.High extraction efficiency.Requires high temperatures, which can degrade thermolabile compounds; time-consuming.Moderate to High
Maceration Soaking the plant material in a solvent at room temperature.Simple, requires minimal equipment.Time-consuming, lower extraction efficiency compared to other methods.Low to Moderate
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.Faster extraction, reduced solvent consumption, suitable for thermolabile compounds.May require specialized equipment.High
Subcritical Water Extraction (SWE) Uses water at elevated temperatures (100-374°C) and pressures to act as a solvent.Environmentally friendly (uses water as a solvent), high extraction efficiency for a broad range of compounds.[3]Requires high-pressure equipment, potential for degradation of some compounds at higher temperatures.High[3]
Recommended Extraction Protocol: Ultrasound-Assisted Extraction (UAE)

This protocol is recommended for its efficiency and suitability for preserving the integrity of this compound.

Materials and Equipment:

  • Dried and powdered Withania somnifera roots

  • Ethanol:Methanol:Water (60:30:10, v/v/v) solvent mixture[4]

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 10 g of finely powdered Withania somnifera root powder and place it in a 250 mL beaker or flask.

  • Solvent Addition: Add 100 mL of the ethanol:methanol:water (60:30:10) solvent mixture to the root powder.

  • Ultrasonication: Place the beaker in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40-50°C).[4]

  • Filtration: After sonication, filter the mixture through a Buchner funnel with Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Repeat Extraction: To maximize yield, the residue can be re-extracted with a fresh portion of the solvent mixture.

  • Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Purification Protocol: Column Chromatography

The crude extract obtained contains a mixture of various phytochemicals. Column chromatography is a widely used technique for the separation and purification of individual components.

Materials and Equipment:

  • Crude Withania somnifera extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Solvents for mobile phase: Chloroform and Methanol (HPLC grade)

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a slurry of silica gel in chloroform and carefully pack it into the chromatography column. Allow the silica gel to settle and the excess solvent to drain until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% chloroform) and load it onto the top of the silica gel column.

  • Elution: Begin the elution process with 100% chloroform and gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient. A suggested gradient is as follows:

    • 100% Chloroform

    • Chloroform:Methanol (99:1, v/v)[5]

    • Chloroform:Methanol (98:2, v/v)

    • Chloroform:Methanol (95:5, v/v)

    • Continue to increase the methanol concentration in small increments.

  • Fraction Collection: Collect the eluate in small fractions (e.g., 10-15 mL) in separate tubes.

  • TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., Chloroform:Methanol, 9:1). Visualize the spots under a UV lamp.

  • Pooling of Fractions: Combine the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.

  • Concentration: Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of the isolated this compound can be determined using HPLC.

Materials and Equipment:

  • Purified this compound sample

  • This compound reference standard

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[6]

  • Mobile phase: Acetonitrile and water (with or without a buffer like ammonium acetate)[6]

  • Syringe filters (0.45 µm)

HPLC Conditions:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase Gradient elution with Acetonitrile (A) and 10 mM Ammonium Acetate (B)[6]
Gradient Program 0-5 min, 80-60% B; 5-6 min, 60% B; 6-20 min, 60-20% B; 20-23 min, 20-80% B; 23-25 min, 80% B[6]
Flow Rate 1.0 mL/min[6]
Detection Wavelength 227 nm[7] or 230 nm[6]
Injection Volume 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve the purified this compound sample in methanol to a known concentration. Filter the sample and standard solutions through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the calibration curve to determine the concentration of this compound in the purified sample.

Visual Workflow and Diagrams

To facilitate understanding, the experimental workflows are presented below as diagrams generated using the DOT language.

ExtractionWorkflow Start Start: Dried Withania somnifera Root Powder Solvent Add Solvent (Ethanol:Methanol:Water 60:30:10) Start->Solvent Sonication Ultrasound-Assisted Extraction (30 min) Solvent->Sonication Filtration Filtration Sonication->Filtration Residue Plant Residue Filtration->Residue Discard/Re-extract Concentration Concentration (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract End End: Concentrated Crude Extract Concentration->End

Figure 1. Workflow for the Extraction of this compound.

PurificationWorkflow Start Start: Crude Extract LoadColumn Load onto Silica Gel Column Start->LoadColumn Elution Gradient Elution (Chloroform:Methanol) LoadColumn->Elution FractionCollection Collect Fractions Elution->FractionCollection TLC Monitor by TLC FractionCollection->TLC Pooling Pool Fractions containing this compound TLC->Pooling Concentration Concentration (Rotary Evaporator) Pooling->Concentration End End: Purified this compound Concentration->End

Figure 2. Workflow for the Purification of this compound.

Conclusion

The protocols outlined in this application note provide a comprehensive and systematic approach for the extraction and purification of this compound from Withania somnifera roots. By following these detailed methodologies, researchers can obtain high-purity this compound, which is essential for accurate pharmacological studies and the development of new therapeutic agents. The provided workflows and HPLC parameters offer a solid foundation for the consistent and reliable isolation of this promising bioactive compound.

References

Withanoside V: Application Notes and Protocols for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing in vitro cell culture experiments to investigate the therapeutic potential of Withanoside V, a bioactive withanolide glycoside isolated from Withania somnifera (Ashwagandha). This document outlines experimental designs for evaluating its anticancer, neuroprotective, and anti-inflammatory properties, complete with detailed protocols, data presentation tables, and workflow diagrams.

Application Notes

This compound has emerged as a promising phytochemical with a range of biological activities. In vitro studies are crucial for elucidating its mechanisms of action and identifying potential therapeutic targets. The following experimental designs are proposed to systematically evaluate its efficacy in key therapeutic areas.

Anticancer Activity

Withanolides, including this compound, have demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines. A comprehensive in vitro evaluation of its anticancer potential should include assessments of cytotoxicity, apoptosis induction, and anti-angiogenic effects.

  • Cytotoxicity Screening: The initial step is to determine the cytotoxic effects of this compound on a panel of cancer cell lines. This will establish the concentration range for subsequent mechanistic studies.

  • Apoptosis Induction: A hallmark of many anticancer agents is the induction of programmed cell death (apoptosis). It is essential to confirm if this compound induces apoptosis and to delineate the underlying molecular pathways.

  • Anti-Angiogenesis: The formation of new blood vessels, or angiogenesis, is critical for tumor growth and metastasis. Investigating the effect of this compound on endothelial cell tube formation can reveal its potential to inhibit this process.

Neuroprotective Effects

Withania somnifera has been traditionally used for its neuroprotective and cognitive-enhancing properties. In vitro models of neurotoxicity can be employed to assess the potential of this compound in protecting neuronal cells from damage.

  • Neurotoxicity Models: Inducing oxidative stress or excitotoxicity in neuronal cell lines, such as the human neuroblastoma SH-SY5Y line, can simulate conditions of neurodegenerative diseases.

  • Assessment of Neuroprotection: The ability of this compound to mitigate cell death and reduce markers of cellular stress, such as reactive oxygen species (ROS), will be indicative of its neuroprotective potential.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Withanolides have been shown to possess anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway.

  • Inflammation Induction: Macrophage cell lines, such as RAW 264.7, can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Evaluation of Anti-inflammatory Effects: The inhibitory effect of this compound on key inflammatory mediators and signaling pathways can be quantified to determine its anti-inflammatory efficacy.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is recommended to optimize these protocols based on the specific cell lines and laboratory conditions.

Cell Viability and Cytotoxicity Assays

a) MTT Assay (Cell Viability)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

b) Lactate Dehydrogenase (LDH) Assay (Cytotoxicity)

This assay quantifies the release of LDH from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well and incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on controls for spontaneous and maximum LDH release.

Apoptosis Assays

a) Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

b) Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases in apoptosis.

  • Cell Seeding and Treatment: Follow the protocol for the Annexin V assay.

  • Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions.

  • Caspase Reaction: Add the caspase-3/7 substrate to the cell lysate and incubate.

  • Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

c) Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key apoptotic proteins.

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anti-Angiogenesis Assay

In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.

  • Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.

  • Treatment: Treat the cells with this compound at non-toxic concentrations.

  • Incubation: Incubate for 6-12 hours to allow for tube formation.

  • Visualization and Quantification: Observe and photograph the tube-like structures using a microscope. Quantify the tube length and number of branch points using image analysis software.

Neuroprotection Assay

Reactive Oxygen Species (ROS) Measurement

This assay measures the intracellular levels of ROS using a fluorescent probe like DCFH-DA.

  • Cell Seeding and Treatment: Seed SH-SY5Y cells and pre-treat with this compound for 24 hours.

  • Induction of Oxidative Stress: Induce oxidative stress by adding a toxic agent (e.g., H₂O₂ or 6-OHDA).

  • Probe Loading: Load the cells with DCFH-DA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

Anti-inflammatory Assay

NF-κB Activation Assay

This can be assessed by various methods, including Western blotting for phosphorylated IκBα and p65, or using a reporter gene assay.

  • Cell Seeding and Treatment: Seed RAW 264.7 macrophages and pre-treat with this compound.

  • Inflammation Induction: Stimulate the cells with LPS.

  • Nuclear Protein Extraction: Isolate nuclear proteins from the cells.

  • Western Blotting: Perform Western blot analysis for phosphorylated and total levels of key NF-κB pathway proteins (e.g., IκBα, p65).

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines (IC50 values in µM)

Cell LineCancer TypeThis compound (24h)This compound (48h)This compound (72h)
HepG2Hepatocellular CarcinomaData not availableData not availableData not available
MDA-MB-231Breast CancerData not availableData not availableData not available
A549Lung CancerData not availableData not availableData not available
HCT116Colon CancerData not availableData not availableData not available

Table 2: Effect of this compound on Apoptosis in Cancer Cells

Cell LineConcentration (µM)Treatment Time (h)% Apoptotic Cells (Annexin V+)Fold Change in Caspase-3/7 ActivityBax/Bcl-2 Ratio
HepG25024Data not availableData not availableData not available
10024Data not availableData not availableData not available

Note: Quantitative data for this compound-induced apoptosis is limited. This table should be populated with experimental findings.

Table 3: Anti-Angiogenic Effect of this compound

TreatmentConcentration (µM)Tube Length (% of Control)Branch Points (% of Control)
Vehicle Control-100100
This compound25Data not availableData not available
50Data not availableData not available
100Data not availableData not available

Note: This table is a template for presenting data from tube formation assays.

Table 4: Neuroprotective Effect of this compound on SH-SY5Y Cells

TreatmentConcentration (µg/mL)Cell Viability (%)ROS Production (% of Stressed Control)
Control-100-
Stressor (e.g., H₂O₂)-~50 (example)100
This compound + Stressor12.5Data not availableData not available
25Data not availableData not available
50Data not availableData not available

Note: While extracts of Withania somnifera have shown neuroprotective effects, specific quantitative data for this compound is needed.

Table 5: Anti-inflammatory Effect of this compound

TreatmentConcentration (µM)NF-κB Activation (% of LPS Control)NO Production (% of LPS Control)
Control---
LPS-100100
This compound + LPS10Data not availableData not available
25Data not availableData not available
50Data not availableData not available

Note: This table is designed to present data on the anti-inflammatory effects of this compound.

Mandatory Visualizations

Signaling Pathways

WithanosideV_Anticancer_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_angiogenesis Anti-Angiogenesis Pathway WithanosideV This compound DeathReceptor Death Receptor WithanosideV->DeathReceptor ? Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Bax Bax Caspase8->Bax Apoptosis_ext Apoptosis Caspase3->Apoptosis_ext Apoptosis_int Apoptosis Caspase3->Apoptosis_int Bcl2 Bcl-2 Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 WithanosideV_int This compound WithanosideV_int->Bcl2 Inhibits WithanosideV_int->Bax Promotes VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K_Akt PI3K/Akt VEGFR2->PI3K_Akt ERK ERK VEGFR2->ERK Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis ERK->Angiogenesis WithanosideV_ang This compound WithanosideV_ang->VEGFR2 Inhibits

Caption: Proposed signaling pathways for the anticancer effects of this compound.

Experimental Workflows

Experimental_Workflow_Cytotoxicity cluster_assays Cytotoxicity Assays start Start seed_cells Seed Cancer Cells (96-well plate) start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 treat Treat with this compound (Various Concentrations) incubate1->treat incubate2 Incubate (24/48/72h) treat->incubate2 mtt_assay MTT Assay incubate2->mtt_assay ldh_assay LDH Assay incubate2->ldh_assay analyze Analyze Data (Calculate IC50) mtt_assay->analyze ldh_assay->analyze end End analyze->end

Caption: Experimental workflow for determining the cytotoxicity of this compound.

Experimental_Workflow_Apoptosis cluster_analysis Apoptosis Analysis start Seed Cells (6-well plate) treat Treat with this compound start->treat harvest Harvest Cells treat->harvest flow_cytometry Annexin V/PI Staining (Flow Cytometry) harvest->flow_cytometry caspase_assay Caspase-3/7 Activity Assay harvest->caspase_assay western_blot Western Blot (Bcl-2, Bax, Casp-3) harvest->western_blot data_analysis Data Interpretation flow_cytometry->data_analysis caspase_assay->data_analysis western_blot->data_analysis

Caption: Workflow for the investigation of apoptosis induction by this compound.

In Vivo Animal Models for Studying Withanoside V Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: The following application notes and protocols are based on available scientific literature. It is crucial to note that the majority of in vivo research has been conducted using extracts of Withania somnifera root and leaf, which contain a complex mixture of bioactive compounds, including Withanoside V. Studies focusing specifically on the in vivo effects of isolated this compound are limited. Pharmacokinetic studies suggest that this compound has low oral bioavailability and may not readily cross the blood-brain barrier.[1][2] Therefore, the presented protocols and observed effects are primarily attributed to the synergistic action of the constituents within the Withania somnifera extract.

Neuroprotective Effects

Withania somnifera extracts, containing this compound, have been investigated for their neuroprotective potential in various animal models of neurodegenerative diseases.

Alzheimer's Disease Models

Animal models of Alzheimer's disease are utilized to study disease pathology, including amyloid-β (Aβ) plaque formation and cognitive deficits.

a. Transgenic Mouse Model (APP/PS1)

APP/PS1 transgenic mice, which express mutant human amyloid precursor protein (APP) and presenilin-1 (PS1), are a widely used model for studying familial Alzheimer's disease.[3]

Experimental Protocol:

  • Animal Model: Middle-aged (10-12 months) and old (22-24 months) APP/PS1 transgenic mice.

  • Test Substance: A semi-purified extract of Withania somnifera root containing a significant proportion of withanolides and withanosides.

  • Dosage and Administration: Oral administration of the extract at a dose of 1 g/kg body weight, daily for 30 days.[3]

  • Behavioral Assessments: Cognitive function can be assessed using tests like the radial arm maze.[3]

  • Biochemical and Histological Analysis:

    • Quantification of Aβ levels in the cerebral cortex and hippocampus.[3]

    • Immunohistochemical analysis of Aβ plaques in brain tissue.[3]

    • Western blot analysis for proteins involved in Aβ clearance, such as low-density lipoprotein receptor-related protein (LRP) and neprilysin (NEP).[3]

Quantitative Data Summary:

ParameterTreatment GroupObservationReference
Brain Aβ42 Levels W. somnifera extract (1 g/kg)77% reduction in middle-aged mice; 49% reduction in old mice[3]
Plasma Aβ42 Levels W. somnifera extract (1 g/kg)Significantly reduced[3]
Aβ Oligomers W. somnifera extract (1 g/kg)Significantly decreased in the cortex[3]

Signaling Pathway: The therapeutic effect in this model is linked to the upregulation of liver LRP, which enhances the clearance of Aβ from the brain to the periphery.[3]

Experimental Workflow:

G cluster_0 Pre-clinical Study in APP/PS1 Mice start APP/PS1 Transgenic Mice treatment Oral Administration of W. somnifera Extract (1 g/kg/day for 30 days) start->treatment behavior Behavioral Assessment (Radial Arm Maze) treatment->behavior biochem Biochemical & Histological Analysis (Aβ levels, Plaque load, LRP/NEP expression) treatment->biochem end Evaluation of Neuroprotective Effects behavior->end biochem->end

Workflow for Alzheimer's Disease Model
Parkinson's Disease Model

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used paradigm to study Parkinson's disease, as MPTP induces selective destruction of dopaminergic neurons.

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice.

  • Induction of Parkinsonism: Intraperitoneal injection of MPTP.

  • Test Substance: Ethanolic root extract of Withania somnifera.

  • Dosage and Administration: Oral co-treatment with the extract.[4] A dose of 100 mg/kg body weight has been used in some studies.[5]

  • Behavioral Assessments: Locomotor activity can be assessed using tests like the rotarod and hang test.[5]

  • Biochemical Analysis:

    • Measurement of dopamine and its metabolites (DOPAC and HVA) in the substantia nigra.[5][6]

    • Assessment of oxidative stress markers (e.g., iNOS expression).[4]

    • Western blot analysis for apoptotic markers (Bax and Bcl-2) and neuroinflammatory markers (GFAP).[4]

Quantitative Data Summary:

ParameterTreatment GroupObservationReference
Dopamine Levels in Striatum W. somnifera extract (100 mg/kg)Increased[5]
DOPAC Levels in Striatum W. somnifera extract (100 mg/kg)Increased[5]
HVA Levels in Striatum W. somnifera extract (100 mg/kg)Increased[5]
iNOS Expression W. somnifera extractReduced[4]
Bax/Bcl-2 Ratio W. somnifera extractReduced (indicative of anti-apoptotic effect)[4]
GFAP Expression W. somnifera extractReduced[4]

Signaling Pathway: The neuroprotective effects are associated with the inhibition of apoptotic pathways and modulation of oxidative stress.[4]

Logical Relationship Diagram:

G cluster_1 Neuroprotection in Parkinson's Model MPTP MPTP-induced Dopaminergic Neuron Damage OxidativeStress ↑ Oxidative Stress (↑ iNOS) MPTP->OxidativeStress Apoptosis ↑ Apoptosis (↑ Bax/Bcl-2 ratio) MPTP->Apoptosis Neuroinflammation ↑ Neuroinflammation (↑ GFAP) MPTP->Neuroinflammation WS Withania somnifera Extract WS->OxidativeStress Inhibits WS->Apoptosis Inhibits WS->Neuroinflammation Inhibits NeuronProtection Dopaminergic Neuron Protection

Mechanism of Neuroprotection in Parkinson's
Cerebral Ischemia Model (Stroke)

The Middle Cerebral Artery Occlusion (MCAO) model is a common method to induce ischemic stroke in rodents.

Experimental Protocol:

  • Animal Model: Male Wistar rats or C57BL/6 mice.

  • Induction of Ischemia: Intraluminal suture method to occlude the middle cerebral artery for a defined period (e.g., 90 minutes), followed by reperfusion.[7]

  • Test Substance: Hydro-alcoholic root extract of Withania somnifera.

  • Dosage and Administration: Oral pre-supplementation with the extract (e.g., 300 mg/kg body weight) for 30 days prior to MCAO.[7][8]

  • Behavioral Assessments: Neurological deficit scores, narrow beam walk, and rotarod tests.[7]

  • Histological and Imaging Analysis:

    • 2,3,5-triphenyltetrazolium chloride (TTC) staining to determine infarct volume.[7]

    • Single-Photon Emission Computed Tomography (SPECT) to assess cerebral blood flow.[7]

  • Biochemical Analysis: Measurement of markers for oxidative stress (lipid peroxidation, thiol levels) and inflammation (IL-6, TNF-α, MCP-1, COX-2, NF-κβ).[7][8]

Quantitative Data Summary:

ParameterTreatment GroupObservationReference
Infarct Volume W. somnifera extract (300 mg/kg)Significantly lowered by 61%[7]
Neurological Deficit Score W. somnifera extract (300 mg/kg)Significantly reduced[7]
IL-6, TNF-α, MCP-1 levels W. somnifera extract (300 mg/kg)Reduced expression[8]
COX-2, NF-κβ protein levels W. somnifera extract (300 mg/kg)Inhibited MCAO-induced increase[8]

Signaling Pathway: The protective effects are mediated through anti-inflammatory responses, including the inhibition of the NF-κB signaling pathway, and modulation of neurotransmitter levels.[8]

Experimental Workflow:

G cluster_2 Cerebral Ischemia (MCAO) Model start Rodents (Rats/Mice) pretreatment Oral Pre-supplementation with W. somnifera Extract (300 mg/kg for 30 days) start->pretreatment MCAO Induction of MCAO (90 min occlusion) pretreatment->MCAO assessment Behavioral, Histological, & Biochemical Assessments MCAO->assessment outcome Evaluation of Neuroprotective and Anti-inflammatory Effects assessment->outcome

Workflow for MCAO Stroke Model

Anti-inflammatory Effects

Extracts of Withania somnifera have demonstrated anti-inflammatory properties in various animal models.

Experimental Protocol (General Inflammation Model):

  • Animal Model: Swiss mice.

  • Induction of Inflammation: Administration of an inflammatory agent (e.g., silver nanoparticles to induce liver inflammation).[9]

  • Test Substance: Withania somnifera extract.

  • Dosage and Administration: Oral administration (e.g., 80 mg/kg body weight) for 14 days following the inflammatory insult.[9]

  • Biochemical Analysis:

    • Measurement of serum levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) and anti-inflammatory cytokines (IL-10).[9]

    • Immunohistochemical analysis of NF-κB expression in the target tissue.[9]

Quantitative Data Summary:

ParameterTreatment GroupObservationReference
Serum IL-1β, TNF-α, IL-6 W. somnifera extract (80 mg/kg)Significantly reduced[9]
Serum IL-10 W. somnifera extract (80 mg/kg)Significantly reduced (in the context of resolving inflammation)[9]
NF-κB Expression W. somnifera extractReduced positive expression[9]

Signaling Pathway: The anti-inflammatory effects of withanolides are often attributed to the suppression of the NF-κB signaling pathway.[10][11][12]

Signaling Pathway Diagram:

G cluster_3 Anti-inflammatory Signaling InflammatoryStimuli Inflammatory Stimuli IKK IKK Complex InflammatoryStimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (inactive) (p50/p65)-IκBα IkB->NFkB_inactive Degrades NFkB_active NF-κB (active) (p50/p65) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocates to GeneTranscription Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6, COX-2) Withanolides Withanolides (e.g., Withaferin A) Withanolides->IKK Inhibits

Inhibition of NF-κB Pathway by Withanolides

Anticancer Effects

While research on this compound is scarce, other withanolides and Withania somnifera extracts have been studied in cancer models.

Experimental Protocol (Xenograft Mouse Model):

  • Animal Model: Immunocompromised mice (e.g., nude mice).

  • Tumor Induction: Subcutaneous injection of human cancer cells (e.g., prostate, pancreatic).[13]

  • Test Substance: Withania somnifera extract or isolated withanolides (e.g., Withaferin A).

  • Dosage and Administration: Intraperitoneal or oral administration. Doses for withanolide derivatives have ranged from 2 mg/kg to 10 mg/kg.[14][15]

  • Outcome Measures:

    • Tumor growth and volume measurement.

    • Immunohistochemical analysis of proliferation markers (e.g., Ki67) and apoptosis markers (e.g., activated Caspase-3, TUNEL).[14]

Quantitative Data Summary (for Withanolide Derivatives, not specifically this compound):

ParameterTreatment GroupObservationReference
Follicular Morphology (Normal) WT2 and WTA (5 mg/kg)Reduced percentage of normal follicles[14]
DNA Fragmentation (TUNEL) WT1, WT2, WTA (10 mg/kg)Increased DNA fragmentation[14]

Note: Higher concentrations of some withanolide derivatives have shown toxic effects on healthy tissues, such as ovarian follicles.[14]

Conclusion

While direct in vivo evidence for the specific effects of isolated this compound is currently lacking in the scientific literature, the research on Withania somnifera extracts provides a strong foundation for its potential therapeutic applications. The animal models and protocols described herein are well-established methods to evaluate the neuroprotective, anti-inflammatory, and anticancer properties of withanolides. Future research should focus on isolating this compound and evaluating its specific contributions to the observed effects of the whole extract in these in vivo models. This will be crucial for understanding its therapeutic potential and mechanism of action for drug development professionals.

References

Application Notes and Protocols for Assessing the Neuroprotective Effects of Withanoside V

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the neuroprotective effects of Withanoside V, a natural compound isolated from Withania somnifera. The protocols outlined below are designed for in vitro investigations using neuronal cell models and focus on key mechanisms implicated in neurodegenerative diseases, such as amyloid-beta aggregation, oxidative stress, and apoptosis.

I. Quantitative Data Summary

The following table summarizes the key quantitative data reported for the neuroprotective effects of this compound.

ParameterCell LineValueReference
IC50 Value SK-N-SH30.14 ± 2.59 µM[1][2]

II. Experimental Protocols

Detailed methodologies for key experiments to assess the neuroprotective effects of this compound are provided below.

Cell Culture and Treatment
  • Cell Line: Human neuroblastoma SK-N-SH cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment. Ensure the final solvent concentration in the culture medium is non-toxic to the cells.

Assessment of Neuroprotection against Amyloid-Beta Induced Toxicity

This protocol is designed to evaluate the protective effects of this compound against cytotoxicity induced by amyloid-beta (Aβ) peptides.

a. Cell Viability Assay (MTT Assay)

  • Seed SK-N-SH cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 15, 30 µM) for 24 hours.

  • After pre-treatment, add pre-aggregated Aβ42 peptides (e.g., 10 µM) to the wells and incubate for an additional 48 hours.

  • Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Investigation of Mechanism of Action

a. Inhibition of Amyloid-Beta Aggregation (Thioflavin T Assay)

This assay quantifies the formation of amyloid fibrils in the presence and absence of this compound.

  • Prepare a solution of Aβ42 peptide (e.g., 10 µM) in phosphate buffer (pH 7.4).

  • Add different concentrations of this compound to the Aβ42 solution.

  • Incubate the mixtures at 37°C with continuous agitation to promote fibril formation.

  • At various time points, take aliquots of the samples and add them to a solution of Thioflavin T (ThT) (e.g., 5 µM).

  • Measure the fluorescence intensity using a fluorometer with excitation at ~440 nm and emission at ~485 nm.

  • A decrease in ThT fluorescence in the presence of this compound indicates inhibition of Aβ42 aggregation.

b. Assessment of Apoptosis (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Grow SK-N-SH cells on coverslips in a 24-well plate.

  • Treat the cells with Aβ42 (e.g., 10 µM) in the presence or absence of this compound (e.g., 15 µM, based on half the IC50 value) for 48 hours.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100 in sodium citrate.

  • Perform the TUNEL staining according to the manufacturer's protocol. This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

  • Counterstain the cell nuclei with DAPI.

  • Visualize the cells under a fluorescence microscope. An increase in the number of TUNEL-positive cells (green fluorescence) indicates apoptosis.

c. Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFDA Assay)

This assay measures the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

  • Seed SK-N-SH cells in a 96-well black plate.

  • Treat the cells with Aβ42 (e.g., 10 µM) in the presence or absence of this compound (e.g., 15 µM) for a specified time (e.g., 24 hours).

  • Wash the cells with PBS and then incubate them with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

  • A decrease in fluorescence in cells co-treated with this compound indicates a reduction in ROS levels.

III. Visualization of Pathways and Workflows

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, based on the known neuroprotective effects of other withanolides, the following pathways are proposed as potential targets for this compound.

G cluster_0 Proposed Neuroprotective Signaling Pathways of this compound cluster_1 Anti-inflammatory Pathway cluster_2 Antioxidant Pathway WithanosideV This compound NFkB NF-κB WithanosideV->NFkB Inhibition Nrf2 Nrf2 WithanosideV->Nrf2 Activation Inflammation Neuroinflammation (Cytokines, Chemokines) NFkB->Inflammation Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes ROS Reactive Oxygen Species (ROS) AntioxidantEnzymes->ROS Scavenging

Caption: Proposed signaling pathways for this compound's neuroprotective effects.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the neuroprotective effects of this compound in an in vitro model of amyloid-beta toxicity.

G cluster_workflow Experimental Workflow for Assessing Neuroprotection cluster_assays Assessment of Neuroprotective Effects start Start: Culture SK-N-SH Neuroblastoma Cells pretreatment Pre-treatment with This compound start->pretreatment induction Induce Neurotoxicity (e.g., with Amyloid-Beta) pretreatment->induction viability Cell Viability Assay (MTT) induction->viability apoptosis Apoptosis Assay (TUNEL) induction->apoptosis ros ROS Assay (DCFDA) induction->ros analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis ros->analysis end End: Conclusion on Neuroprotective Efficacy analysis->end

Caption: A typical experimental workflow for in vitro neuroprotection studies.

References

Investigating the Anti-inflammatory Properties of Withanoside V: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withanoside V, a steroidal lactone glycoside isolated from Withania somnifera (Ashwagandha), is a member of the withanolide class of compounds.[1] Withanolides, in general, have garnered significant scientific interest due to their diverse pharmacological activities, including potent anti-inflammatory effects.[2][3] While extensive research has focused on other withanolides like Withaferin A, this compound represents a promising candidate for the development of novel anti-inflammatory therapeutics. These application notes provide a comprehensive overview of the potential anti-inflammatory properties of this compound and detailed protocols for its investigation.

The primary mechanism underlying the anti-inflammatory action of withanolides involves the modulation of key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][4][5] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][6] Although direct experimental evidence for this compound is still emerging, it is hypothesized to exert its anti-inflammatory effects through similar mechanisms.

These protocols are designed to enable researchers to systematically evaluate the anti-inflammatory potential of this compound in both in vitro and in vivo models.

Data Presentation

The following tables are templates for organizing and presenting quantitative data from anti-inflammatory studies of this compound.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineStimulantOutcome MeasureThis compound IC₅₀ (µM)Positive Control (e.g., Dexamethasone) IC₅₀ (µM)
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)NO concentrationData to be determinedData to be determined
TNF-α ProductionTHP-1LPS (1 µg/mL)TNF-α concentrationData to be determinedData to be determined
IL-6 ProductionTHP-1LPS (1 µg/mL)IL-6 concentrationData to be determinedData to be determined
IL-1β ProductionTHP-1LPS (1 µg/mL) + ATPIL-1β concentrationData to be determinedData to be determined
COX-2 Enzyme ActivityPurified enzymeArachidonic AcidProstaglandin E₂Data to be determinedData to be determined
NF-κB Reporter Gene AssayHEK293-NF-κB-LucTNF-α (10 ng/mL)Luciferase activityData to be determinedData to be determined

Table 2: Effect of this compound on Pro-inflammatory Gene Expression

GeneCell LineStimulantThis compound Concentration (µM)Fold Change in Expression (vs. Stimulated Control)
TNFRAW 264.7LPS (1 µg/mL)1Data to be determined
10Data to be determined
IL6RAW 264.7LPS (1 µg/mL)1Data to be determined
10Data to be determined
NOS2RAW 264.7LPS (1 µg/mL)1Data to be determined
10Data to be determined
PTGS2 (COX-2)RAW 264.7LPS (1 µg/mL)1Data to be determined
10Data to be determined

Key Signaling Pathways

The anti-inflammatory effects of withanolides are primarily attributed to their ability to suppress pro-inflammatory signaling cascades. The following diagram illustrates the hypothesized mechanism of action for this compound.

Withanoside_V_Anti_inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TNFA TNF-α TNFR TNFR TNFA->TNFR MAPKKK MAPKKK TLR4->MAPKKK IKK IKK Complex TLR4->IKK TNFR->MAPKKK TNFR->IKK WithanosideV This compound MAPK MAPK (p38, JNK, ERK) WithanosideV->MAPK Inhibition WithanosideV->IKK Inhibition MAPKK MAPKK MAPKKK->MAPKK P MAPKK->MAPK P AP1 AP-1 MAPK->AP1 Activation Nucleus Nucleus IkB IκBα IKK->IkB P NFkB_inactive NF-κB (p65/p50) NFkB_active NF-κB (p65/p50) NFkB_inactive->NFkB_active IκBα Degradation NFkB_active->Nucleus Inflammation Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammation Transcription

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory properties of this compound.

Cell Culture and Treatment
  • Cell Lines:

    • Murine macrophage cell line: RAW 264.7

    • Human monocytic cell line: THP-1

    • Human embryonic kidney cell line for reporter assays: HEK293

  • Culture Conditions:

    • RAW 264.7 and HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • THP-1 monocytes are maintained in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin. For differentiation into macrophages, THP-1 monocytes are treated with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48 hours.

    • All cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • This compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO).

    • Further dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.

Nitric Oxide (NO) Production Assay

This assay measures the production of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

NO_Production_Assay_Workflow start Seed RAW 264.7 cells pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect supernatant stimulate->collect griess_a Add Griess Reagent A collect->griess_a griess_b Add Griess Reagent B griess_a->griess_b measure Measure absorbance at 540 nm griess_b->measure end Calculate NO concentration measure->end

Caption: Workflow for the Nitric Oxide Production Assay.

Cytokine Quantification by ELISA

This protocol is for measuring the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants.

  • Protocol:

    • Seed differentiated THP-1 cells in a 24-well plate at a density of 5 x 10⁵ cells/well.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 6-24 hours (optimize for each cytokine). For IL-1β, a second stimulus with ATP (5 mM) for the last 30-60 minutes may be required to activate the inflammasome.

    • Collect the cell culture supernatants and centrifuge to remove cell debris.

    • Quantify the cytokine concentrations using commercially available ELISA kits according to the manufacturer's instructions.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Protocol:

    • Co-transfect HEK293 cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid constitutively expressing Renilla luciferase (for normalization) using a suitable transfection reagent.

    • After 24 hours, re-plate the transfected cells into a 96-well white plate.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Western Blot Analysis of MAPK and NF-κB Signaling Pathways

This protocol is used to assess the phosphorylation status of key proteins in the MAPK and NF-κB pathways.

  • Protocol:

    • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

    • Pre-treat the cells with this compound for 1 hour.

    • Stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes) to observe protein phosphorylation.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of p38, JNK, ERK, IκBα, and p65 overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow start Cell treatment and lysis quantify Protein quantification (BCA) start->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Blocking transfer->block primary_ab Primary antibody incubation block->primary_ab secondary_ab Secondary antibody incubation primary_ab->secondary_ab detect ECL detection secondary_ab->detect end Densitometry analysis detect->end

Caption: General workflow for Western Blot analysis.

Conclusion

This compound, as a constituent of the medicinally important plant Withania somnifera, holds considerable promise as an anti-inflammatory agent. The protocols detailed in this document provide a robust framework for the systematic investigation of its efficacy and mechanism of action. By elucidating its effects on key inflammatory pathways, researchers can pave the way for the development of this compound as a novel therapeutic for a range of inflammatory disorders. Further in vivo studies will be crucial to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this compound.

References

Exploring the Anticancer Potential of Withanoside V: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withanoside V, a steroidal lactone glycoside isolated from Withania somnifera (Ashwagandha), is a member of the withanolide class of compounds. Withanolides have garnered significant attention in cancer research for their pleiotropic anticancer activities, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][2][3] While extensive research has focused on prominent withanolides like Withaferin A, the specific anticancer potential of this compound is an emerging area of investigation. These application notes provide a summary of the current understanding of this compound's cytotoxic effects and offer detailed protocols for key in vitro assays to facilitate further research into its anticancer properties.

Data Presentation

Currently, specific quantitative data on the anticancer effects of this compound are limited in the publicly available scientific literature. The following table summarizes the available data on its cytotoxicity.

Cell LineCancer TypeAssayConcentration (µM)ResultReference
HepG2Human Hepatocellular CarcinomaEz-Cytox10057.73 ± 3.66% cell viability[4]

Signaling Pathways

While the precise signaling pathways modulated by this compound in cancer cells are not yet fully elucidated, the broader class of withanolides is known to interfere with key oncogenic signaling cascades. These pathways are critical for cell survival, proliferation, and inflammation, processes that are often dysregulated in cancer.[5] Based on the known mechanisms of other withanolides, the following pathways are potential targets for this compound.

Potential Signaling Pathways Modulated by Withanolides

Withanolide_Signaling_Pathways cluster_nfkb NF-κB Signaling cluster_pi3k PI3K/Akt Signaling Withanoside_V This compound NFkB_pathway NF-κB Pathway IKK IKK Withanoside_V->IKK Inhibits PI3K_Akt_pathway PI3K/Akt Pathway PI3K PI3K Withanoside_V->PI3K Inhibits IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Inhibits IkB->NFkB nucleus Nucleus NFkB->nucleus Translocation gene_expression Target Gene Expression (Anti-apoptotic, Pro-inflammatory) nucleus->gene_expression Promotes apoptosis_inhibition Inhibition of Apoptosis gene_expression->apoptosis_inhibition RTK Receptor Tyrosine Kinase RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates cell_survival Cell Survival & Proliferation mTOR->cell_survival Promotes

Caption: Potential signaling pathways targeted by withanolides.

Experimental Protocols

The following are detailed protocols for fundamental in vitro assays to characterize the anticancer potential of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.5% (v/v) in the highest concentration of this compound.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Experimental Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with This compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to differentiate between viable, apoptotic, and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell line

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis

This protocol determines the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line

  • Complete culture medium

  • This compound

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.

Western Blot Analysis

This protocol is for detecting changes in the expression levels of key proteins involved in apoptosis and other signaling pathways following treatment with this compound.

Materials:

  • Cancer cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, cleaved Caspase-3, PARP, Akt, p-Akt, NF-κB p65, etc.)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse the cells with RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands can be quantified using image analysis software.

Western Blotting Workflow

Western_Blot_Workflow A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection with ECL G->H I Imaging H->I

Caption: General workflow for Western Blot analysis.

Conclusion

This compound exhibits cytotoxic activity against cancer cells, and its anticancer potential warrants further investigation. The provided protocols offer a framework for researchers to explore its mechanisms of action, including its effects on cell viability, apoptosis, cell cycle progression, and the modulation of key signaling pathways. A deeper understanding of this compound's specific molecular targets will be crucial for its potential development as a novel anticancer agent.

References

Application Notes and Protocols for Withanoside V as a Potential Inhibitor of SARS-CoV-2 Main Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding, primarily from computational studies, of Withanoside V as a potential inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro). Detailed protocols for the experimental validation of its inhibitory activity are also provided to guide further research.

Introduction

The SARS-CoV-2 main protease (Mpro) is a crucial enzyme in the viral replication cycle, making it a prime target for antiviral drug development.[1][2] this compound, a natural phytochemical found in Withania somnifera (Ashwagandha), has been identified in several in silico studies as a promising candidate for Mpro inhibition.[3][4][5][6] Computational analyses, including molecular docking and molecular dynamics simulations, suggest that this compound can bind to the active site of Mpro with high affinity, potentially disrupting its function and thus inhibiting viral replication.[4][5][7] Beyond its predicted action on Mpro, some studies also suggest this compound may interfere with viral entry by targeting host proteins such as TMPRSS2 and ACE2.[3][8][9][10]

Mechanism of Action (Proposed)

Computational models predict that this compound interacts with key amino acid residues within the catalytic pocket of the SARS-CoV-2 Mpro.[4][7] This binding is thought to prevent the protease from cleaving the viral polyproteins, a step that is essential for the formation of the viral replication and transcription complex.[5][11][12][13] Molecular dynamics simulations have further suggested that the complex formed between this compound and Mpro is stable.[4][6][7] It is important to note that these promising in silico findings require validation through in vitro and cell-based assays.

Data Presentation: In Silico Binding Affinities of this compound against SARS-CoV-2 Mpro

The following table summarizes the binding energy data from various molecular docking studies. These values indicate the predicted binding affinity of this compound to the main protease.

Study ReferenceComputational MethodPDB ID of MproBinding Energy (kcal/mol)
Tripathi et al.[4][7]Molecular Docking & MD SimulationNot Specified-8.96
Unnamed Study[6]Molecular Docking & MD SimulationNot Specified-10.32
Unnamed Study[4]Molecular DockingNot Specified-8.96
Tripathi et al.[5]Molecular Docking & MD SimulationNot SpecifiedNot Specified (describes strong interaction)

Note: Lower binding energy values typically indicate a higher predicted binding affinity.

Experimental Protocols

The following are detailed protocols for the experimental validation of this compound's inhibitory effect on SARS-CoV-2 Mpro. These are generalized methods based on established assays.

1. In Vitro SARS-CoV-2 Main Protease Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Recombinant SARS-CoV-2 Main Protease (Mpro)

  • Fluorogenic peptide substrate with a FRET pair (e.g., Dabcyl and Edans)

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., GC376)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Create a dilution series in the assay buffer to achieve final concentrations ranging from nanomolar to micromolar.

    • Dilute the Mpro enzyme and the fluorogenic substrate in the assay buffer to their optimal working concentrations.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of the diluted this compound or control (DMSO for no inhibition, positive control inhibitor).

    • Add 88 µL of the diluted Mpro enzyme solution to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate to each well.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each concentration of this compound.

    • Normalize the velocities to the control (DMSO) to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Cell-Based SARS-CoV-2 Main Protease Inhibition Assay

This protocol outlines a method to assess the ability of this compound to inhibit Mpro activity within a cellular context.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Plasmid expressing a reporter system linked by an Mpro cleavage site (e.g., a fusion protein that separates a luciferase/fluorescent protein upon cleavage)

  • Plasmid expressing SARS-CoV-2 Mpro

  • Cell culture medium and reagents

  • Transfection reagent

  • This compound (dissolved in DMSO)

  • Lysis buffer

  • Luciferase assay reagent or fluorescence microscope/plate reader

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells to ~80% confluency in a 96-well plate.

    • Co-transfect the cells with the Mpro-expressing plasmid and the reporter plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours of transfection, treat the cells with varying concentrations of this compound. Include a DMSO-only control.

  • Assay Readout:

    • After an appropriate incubation period (e.g., 24-48 hours), lyse the cells.

    • If using a luciferase reporter, measure the luminescence using a plate reader. Mpro inhibition will result in a higher signal from the uncleaved reporter.

    • If using a fluorescent reporter, visualize the cells under a microscope or quantify the fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the reporter signal to the control wells.

    • Plot the normalized signal against the logarithm of the this compound concentration to determine the half-maximal effective concentration (EC50).

Visualizations

Withanoside_V_Inhibition_Pathway cluster_virus SARS-CoV-2 cluster_drug Viral_RNA Viral RNA Polyproteins Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Translation NSPs Non-Structural Proteins (NSPs) Polyproteins->NSPs Cleavage by Mpro Mpro Main Protease (Mpro/3CLpro) RTC Replication/ Transcription Complex NSPs->RTC Replication Viral Replication RTC->Replication Withanoside_V This compound Withanoside_V->Mpro Inhibition

Caption: Proposed mechanism of this compound inhibiting SARS-CoV-2 replication.

Experimental_Workflow Start Identify Potential Inhibitor (this compound) In_Silico In Silico Screening (Molecular Docking, MD Simulation) Start->In_Silico In_Vitro In Vitro Enzymatic Assay (FRET-based) In_Silico->In_Vitro Validate Hits Cell_Based Cell-Based Assay In_Vitro->Cell_Based Determine Cellular Efficacy Antiviral_Assay Antiviral Activity Assay (e.g., Plaque Reduction) Cell_Based->Antiviral_Assay Confirm Antiviral Effect End Lead Compound for Further Development Antiviral_Assay->End

Caption: Workflow for validating this compound as a SARS-CoV-2 Mpro inhibitor.

References

Application of Withanoside V in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withanoside V, a steroidal lactone glycoside isolated from Withania somnifera (Ashwagandha), has emerged as a promising phytochemical in the field of neurodegenerative disease research. Preclinical studies have highlighted its potential therapeutic effects, primarily attributed to its antioxidant, anti-inflammatory, and anti-amyloidogenic properties. This document provides detailed application notes and protocols for researchers investigating the neuroprotective mechanisms of this compound.

Data Presentation

The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound, providing a comparative overview of its efficacy.

Table 1: In Vitro Efficacy of this compound

AssayCell LineKey ParameterConcentrationResultCitation
CytotoxicitySK-N-SHIC5030.14 ± 2.59 µM-[1]
Lipid Peroxidation InhibitionLarge Unilamellar Vesicles% Inhibition10 µg/mL82%
Amyloid-β Aggregation-Inhibition-Interacts with the hydrophobic core of amyloid-β 1-42, diminishing aggregation[1]
Reactive Oxygen Species (ROS)SK-N-SHReductionHalf the IC50 valueSignificant decrease[1]

Table 2: Bioavailability and In Vivo Data for this compound

Study TypeAnimal ModelAdministration RouteDoseKey FindingCitation
PharmacokineticsMale Sprague Dawley RatsOral500 mg/kg (of WSE)Detected in plasma, but concentration was below the Lower Limit of Quantification (LLOQ)
Alzheimer's Disease Model5xFAD MiceOral (in drinking water)0.5 mg/mL and 2.5 mg/mL (of WSAq)WSAq containing 29.94 ± 2.28 µg/g of this compound improved spatial memory and reduced Aβ plaque burden.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's neuroprotective effects.

Amyloid-β (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)

This protocol is adapted for evaluating the inhibitory effect of this compound on Aβ fibril formation.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. A reduction in fluorescence intensity in the presence of an inhibitor indicates its anti-aggregation activity.

Materials:

  • Amyloid-β (1-42) peptide

  • Hexafluoroisopropanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT)

  • This compound

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader

Protocol:

  • Aβ Peptide Preparation:

    • Dissolve Aβ (1-42) peptide in HFIP to a concentration of 1 mg/mL.

    • Aliquot the solution and evaporate the HFIP to form a peptide film.

    • Store the peptide films at -20°C.

    • Prior to use, dissolve the Aβ film in DMSO to a stock concentration of 5 mM.

  • Aggregation Assay:

    • Dilute the Aβ stock solution in cold PBS to a final concentration of 10 µM.

    • Prepare different concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) in PBS. Ensure the final DMSO concentration is consistent across all samples (typically ≤1%).

    • In a 96-well plate, mix the Aβ solution with either PBS (control) or different concentrations of this compound.

    • Incubate the plate at 37°C with continuous gentle shaking for 24-48 hours.

  • ThT Fluorescence Measurement:

    • Prepare a 5 µM ThT solution in PBS.

    • Add the ThT solution to each well of the incubated plate.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of Aβ aggregation using the following formula: % Inhibition = [1 - (Fluorescence of sample with this compound / Fluorescence of control)] x 100

Lipid Peroxidation Assay (Malondialdehyde - MDA Assay)

This protocol measures the extent of lipid peroxidation in a biological sample by quantifying malondialdehyde (MDA), a reactive aldehyde product of lipid peroxidation.

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct, which can be measured colorimetrically.

Materials:

  • Cell or tissue homogenate

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) solution

  • Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)

  • MDA standard solution

  • Spectrophotometer

Protocol:

  • Sample Preparation:

    • Homogenize cells or tissues in a suitable lysis buffer containing BHT.

    • Centrifuge the homogenate to obtain the supernatant.

  • Assay Procedure:

    • To the supernatant, add an equal volume of TCA solution to precipitate proteins.

    • Centrifuge and collect the supernatant.

    • Add TBA solution to the supernatant.

    • Incubate the mixture at 95°C for 60 minutes to allow for the formation of the MDA-TBA adduct.

    • Cool the samples on ice to stop the reaction.

  • Measurement:

    • Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

  • Quantification:

    • Prepare a standard curve using known concentrations of MDA.

    • Determine the MDA concentration in the samples by comparing their absorbance to the standard curve.

    • Results can be expressed as nmol of MDA per mg of protein.

Cell Viability and Neuroprotection Assay (MTT Assay)

This protocol assesses the protective effect of this compound against neurotoxin-induced cell death in a neuronal cell line like SH-SY5Y.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

Materials:

  • SH-SY5Y neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's model, or Aβ oligomers for Alzheimer's model)

  • This compound

  • MTT solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2-24 hours).

    • After pre-treatment, expose the cells to the neurotoxin for an additional 24-48 hours. Include control wells (cells only, cells + this compound only, cells + neurotoxin only).

  • MTT Assay:

    • Remove the treatment medium and add fresh medium containing MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

    • Add the solubilization buffer to dissolve the formazan crystals.

  • Measurement and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated cells).

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in cell survival, inflammation, and antioxidant response.

PI3K/Akt and MAPK/ERK Signaling Pathway

The PI3K/Akt and MAPK/ERK pathways are crucial for neuronal survival and are often dysregulated in neurodegenerative diseases. Withanolides have been shown to modulate these pathways.

PI3K_MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates Ras Ras Receptor->Ras Activates Withanoside_V This compound Akt Akt Withanoside_V->Akt Potentially Activates ERK ERK Withanoside_V->ERK Potentially Modulates PIP2 PIP2 PIP3 PIP3 PIP3->Akt Recruits & Activates pAkt p-Akt Akt->pAkt Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Cell_Survival Cell Survival Apoptosis_Inhibition->Cell_Survival PI3K->PIP3 Converts PIP2 to Raf Raf MEK MEK Raf->MEK MEK->ERK pERK p-ERK ERK->pERK Transcription_Factors Transcription Factors (e.g., CREB) pERK->Transcription_Factors Neuroprotection Neuroprotection & Neurite Outgrowth Transcription_Factors->Neuroprotection Ras->Raf

Caption: PI3K/Akt and MAPK/ERK signaling pathways in neuroprotection.

Experimental Workflow: In Vitro Neuroprotection Study

The following diagram illustrates a typical workflow for assessing the neuroprotective potential of this compound in a cell-based model.

experimental_workflow cluster_workflow In Vitro Neuroprotection Workflow cluster_assessment Assessment Methods A 1. Cell Culture (e.g., SH-SY5Y) B 2. Treatment with this compound (Different Concentrations) A->B C 3. Induction of Neurotoxicity (e.g., Aβ oligomers, 6-OHDA) B->C D 4. Incubation (24-48 hours) C->D E 5. Assessment of Neuroprotection D->E F Cell Viability (MTT Assay) E->F G Oxidative Stress (ROS, MDA Assays) E->G H Apoptosis (Caspase Activity, Western Blot) E->H I Signaling Pathways (Western Blot for p-Akt, p-ERK) E->I

Caption: Workflow for in vitro neuroprotection studies of this compound.

Logical Relationship: Mechanism of Action

This diagram outlines the proposed logical flow of this compound's neuroprotective mechanism of action based on current research.

mechanism_of_action cluster_effects Molecular & Cellular Effects Withanoside_V This compound ROS_Reduction Reduction of Reactive Oxygen Species Withanoside_V->ROS_Reduction Lipid_Peroxidation_Inhibition Inhibition of Lipid Peroxidation Withanoside_V->Lipid_Peroxidation_Inhibition Abeta_Aggregation_Inhibition Inhibition of Aβ Aggregation Withanoside_V->Abeta_Aggregation_Inhibition Signaling_Modulation Modulation of PI3K/Akt & MAPK/ERK Signaling Withanoside_V->Signaling_Modulation Neuroprotection Neuroprotection ROS_Reduction->Neuroprotection Lipid_Peroxidation_Inhibition->Neuroprotection Abeta_Aggregation_Inhibition->Neuroprotection Signaling_Modulation->Neuroprotection

Caption: Proposed neuroprotective mechanism of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Withanoside V Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Withanoside V. The information is designed to address common challenges related to its solubility in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring withanolide glycoside found in the plant Withania somnifera (Ashwagandha).[1][2][3] Like many natural products, it has low aqueous solubility, which can present challenges in achieving desired concentrations for in vitro experiments without precipitation, potentially leading to inaccurate and irreproducible results.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and other withanolides for in vitro studies.[4][5]

Q3: What is the approximate solubility of this compound in common laboratory solvents?

A3: While specific quantitative solubility data for this compound is limited in readily available literature, data for the structurally similar Withanoside IV can provide a useful reference. It is advisable to perform small-scale solubility tests to determine the optimal concentration for your specific batch of this compound.

SolventReported Solubility (for Withanoside IV)Notes
Dimethyl sulfoxide (DMSO)50 mg/mLUltrasonic assistance may be needed. Use of hygroscopic DMSO can impact solubility.[6]
EthanolSolublePrecise concentration may vary. Often used as a co-solvent.[4]
MethanolSolublePrecise concentration may vary.[4]
WaterPoorly solubleAs a glycoside, it has higher polarity than its aglycone, but still exhibits low aqueous solubility.[7]

Q4: How should I store my this compound stock solution?

A4: For long-term stability, it is recommended to aliquot your DMSO stock solution into single-use volumes and store them at -80°C for up to six months or at -20°C for up to one month.[6] Avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guide

Issue 1: My this compound precipitates when I dilute my DMSO stock into aqueous cell culture media.

  • Possible Cause: The final concentration of DMSO in your working solution may be too low to maintain the solubility of this compound.

  • Troubleshooting Steps:

    • Reduce the Final Concentration: Try working with a lower final concentration of this compound in your assay.

    • Increase the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always perform a vehicle control to ensure the DMSO concentration is not toxic to your cells.

    • Use an Intermediate Dilution Step: Serially dilute the stock solution in a mixture of the organic solvent and the aqueous medium before the final dilution into the cell culture medium.[6]

    • Consider Co-solvents: For certain applications, co-solvents like PEG300, Tween-80, or corn oil can be used in combination with DMSO to improve solubility, particularly for in vivo studies.[6]

Issue 2: I am observing inconsistent results in my cell-based assays.

  • Possible Cause: The compound may not be fully dissolved, leading to inaccurate concentrations in your experiments.

  • Troubleshooting Steps:

    • Ensure Complete Dissolution of Stock: When preparing your stock solution in DMSO, use sonication or gentle heating to ensure the compound is fully dissolved.[6]

    • Prepare Fresh Working Solutions: Prepare your working dilutions fresh from the stock solution for each experiment. Do not store aqueous solutions of this compound for more than a day.

    • Vortex Before Use: Always vortex your stock and working solutions before adding them to your assay to ensure a homogenous mixture.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (Molecular Weight: 766.9 g/mol )[3]

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 7.67 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex the solution vigorously. If necessary, place the tube in an ultrasonic water bath for 5-10 minutes to aid dissolution.

    • Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed, sterile cell culture medium

  • Procedure:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform a serial dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

    • Vortex the working solution gently but thoroughly immediately before adding it to your cell culture plate. This will result in a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.

    • Note: Always prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.

Visualizing Experimental Workflows and Signaling Pathways

Below are diagrams illustrating key experimental workflows and biological pathways related to this compound.

G Workflow for Improving this compound Solubility start Start with this compound Powder stock_prep Prepare High-Concentration Stock in 100% DMSO start->stock_prep dilution Dilute Stock into Aqueous Medium stock_prep->dilution check_precipitate Precipitation Occurs? dilution->check_precipitate success Proceed with Assay check_precipitate->success No troubleshoot Troubleshooting Options check_precipitate->troubleshoot Yes option1 Lower Final Concentration troubleshoot->option1 option2 Increase Final DMSO % (e.g., 0.5%) troubleshoot->option2 option3 Use Intermediate Dilution Step troubleshoot->option3 option1->dilution option2->dilution option3->dilution

Caption: A decision tree for troubleshooting this compound solubility issues during dilution for in vitro assays.

G Inhibition of NF-κB Signaling by Withanolides cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF Inflammatory Stimuli (e.g., TNF-α) TNFR TNFR TNF->TNFR IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex activates IkappaB IκBα IKK_complex->IkappaB phosphorylates IkappaB_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkappaB_NFkB targets for degradation IkappaB->IkappaB degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates IkappaB_NFkB->IkappaB releases IkappaB_NFkB->NFkB releases Withanolides Withanolides (e.g., this compound) Withanolides->IKK_complex inhibits activation DNA DNA NFkB_nuc->DNA binds to Gene_expression Pro-inflammatory Gene Expression (COX-2, ICAM-1, etc.) DNA->Gene_expression activates

Caption: Withanolides inhibit the NF-κB signaling pathway by preventing the activation of the IKK complex.

References

Technical Support Center: Overcoming Low Bioavailability of Withanoside V in Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of Withanoside V.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound so low?

A1: The low oral bioavailability of this compound is attributed to several physicochemical and pharmacokinetic factors:

  • High Molecular Weight: this compound has a relatively large molecular weight (766.92 g/mol ), which can hinder its passive diffusion across the intestinal epithelium.

  • Polarity: The presence of a glucose moiety in its structure makes this compound a polar molecule. This high polarity limits its ability to permeate the lipid-rich membranes of intestinal cells.

  • High Topological Polar Surface Area (TPSA): A high TPSA is generally associated with poor membrane permeability. This compound exhibits a higher TPSA value, which likely contributes to its reduced absorption.

  • Low Permeability: In vitro studies using Madin-Darby canine kidney (MDCK) cells have demonstrated the low permeability of this compound compared to other less polar withanolides.

  • Rapid Metabolism and Elimination: While not definitively proven for this compound due to its low systemic levels, related compounds like Withanoside IV are suggested to undergo extensive first-pass metabolism and rapid excretion, which may also be a contributing factor for this compound.

Q2: I can't detect this compound in plasma samples after oral administration in my animal model. What could be the reason?

A2: This is a common challenge. Several pharmacokinetic studies in rats have reported that plasma concentrations of this compound were below the lower limit of quantification (LLOQ) after oral administration of Withania somnifera extracts. The primary reasons are its inherently low absorption and potential rapid clearance from the bloodstream.

Q3: Are there any established methods to enhance the bioavailability of this compound?

A3: While specific, clinically validated methods for enhancing this compound bioavailability are still under investigation, several formulation strategies commonly used for poorly bioavailable compounds could be explored. These include:

  • Lipid-based formulations: Encapsulating this compound in lipid-based systems like solid lipid nanoparticles (SLNs) or niosomes could potentially improve its absorption by exploiting lipid uptake pathways in the intestine.

  • Nanoformulations: Reducing the particle size to the nanometer range can increase the surface area for dissolution and absorption.

  • Co-administration with bioenhancers: Certain natural compounds, like piperine, have been shown to inhibit drug-metabolizing enzymes and efflux pumps, thereby potentially increasing the systemic exposure of co-administered drugs.

  • Prodrug approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug that is converted back to the active form in the body could enhance its absorption.

Troubleshooting Guides

Issue: Undetectable Plasma Levels of this compound
Possible Cause Troubleshooting Step Rationale
Low oral absorptionIncrease the administered dose.A higher dose might lead to detectable, albeit still low, plasma concentrations.
Analytical method not sensitive enoughOptimize your LC-MS/MS method to achieve a lower limit of quantification (LLOQ).A more sensitive assay is crucial for detecting compounds with low systemic exposure. The LLOQ for withanolides in published methods ranges from 0.25 to 3 ng/mL.
Rapid metabolism/eliminationCollect blood samples at earlier time points post-administration.The peak plasma concentration (Tmax) for other withanolides can be as early as 15 minutes. This compound might be absorbed to a small extent but rapidly cleared.
Formulation issueConsider formulating this compound in a bioavailability-enhancing vehicle.A simple suspension in water or saline may not be sufficient for adequate absorption.

Quantitative Data Summary

The following tables summarize key in vitro permeability and in vivo pharmacokinetic data for this compound and related compounds.

Table 1: In Vitro Permeability of Withanolides

CompoundApparent Permeability Coefficient (Papp) (cm/s)Permeability Classification
This compound 3.03 x 10⁻⁶Low
Withanoside IV3.19 x 10⁻⁶Low
Withanolide A4.05 x 10⁻⁵High
Withanone2.06 x 10⁻⁵High
1,2-Deoxywithastramonolide1.97 x 10⁻⁵High
Withanolide B1.80 x 10⁻⁵High
Withaferin A3.30 x 10⁻⁷Very Low/Impermeable

Data sourced from an in vitro study using MDCK cells.

Table 2: In Vivo Pharmacokinetic Parameters of Withanolides in Rats (Oral Administration of Withania somnifera Extract)

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)
This compound 500< LLOQ-
Withanoside IV50013.833 ± 3.7270.750 ± 0.000
Withaferin A500124.415 ± 64.9320.250 ± 0.000
12-Deoxy-withastramonolide50057.536 ± 7.5230.291 ± 0.102
Withanolide A5007.283 ± 3.3410.333 ± 0.129
Withanolide B500< LLOQ-
Withanone500< LLOQ-

LLOQ = Lower Limit of Quantification. Data from a study in male Sprague Dawley rats.

Experimental Protocols

Protocol 1: In Vitro Permeability Assessment using MDCK Cells

This protocol provides a general framework for assessing the intestinal permeability of this compound.

  • Cell Culture:

    • Culture Madin-Darby canine kidney (MDCK) cells in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells onto Transwell® inserts at a high density and allow them to form a confluent monolayer over several days. Monitor the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Prepare a solution of this compound in HBSS at a known concentration (e.g., 2 µg/mL).

    • Add the this compound solution to the apical (donor) chamber of the Transwell® insert.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • Also, collect a sample from the apical chamber at the beginning and end of the experiment.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where:

      • dQ/dt is the steady-state flux of the compound across the monolayer.

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration of the compound in the apical chamber.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_assay Permeability Assay cluster_analysis Analysis prep_compound Prepare this compound Solution add_compound Add Compound to Apical Chamber prep_compound->add_compound prep_cells Culture MDCK Cells on Transwell Inserts prep_cells->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect Samples from Basolateral Chamber incubate->sample lcms LC-MS/MS Analysis sample->lcms calc Calculate Papp lcms->calc

optimizing Withanoside V dosage and administration routes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Withanoside V.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a naturally occurring withanolide glycoside isolated from the roots of Withania somnifera (Ashwagandha). It is a C28 steroidal lactone built on an ergostane framework.[1] Known biological activities include potential antiviral properties, specifically inhibiting viral proteases, and the ability to decrease Angiotensin-Converting Enzyme 2 (ACE2) levels in vitro.[2][3]

Q2: What is the oral bioavailability of this compound?

The oral bioavailability of this compound is generally low. Due to its glycosylated and polar nature, it exhibits low permeability across the intestinal epithelium.[1] In pharmacokinetic studies involving oral administration of Withania somnifera extract to rats, this compound was detected in plasma, but often at concentrations below the lower limit of quantitation (LLOQ).[4][5]

Q3: What are the challenges associated with the oral administration of this compound?

The primary challenge is its low permeability, attributed to its high molecular weight and polarity due to the presence of a glucose moiety.[1] This leads to poor absorption from the gastrointestinal tract. Additionally, in silico predictions suggest that this compound may not be able to cross the blood-brain barrier.[4]

Q4: Are there alternative administration routes to improve the bioavailability of this compound?

To bypass the limitations of oral administration, parenteral routes such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injections could be considered. These routes would ensure direct entry into the systemic circulation, circumventing the issue of poor intestinal absorption. However, specific in vivo studies using purified this compound via these routes are limited, and formulation development would be necessary to ensure solubility and stability.

Q5: How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in DMSO. For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Issue 1: Low or no detectable plasma concentration of this compound after oral administration in animal models.
  • Possible Cause 1: Poor Oral Bioavailability.

    • Suggestion: As discussed in the FAQs, this compound has inherently low oral bioavailability.[1] Consider alternative administration routes such as intraperitoneal or intravenous injection to achieve detectable systemic concentrations.

  • Possible Cause 2: Rapid Metabolism.

    • Suggestion: Withanolides can be subject to first-pass metabolism. Investigate the presence of metabolites in plasma and urine samples to understand the metabolic fate of this compound.

  • Possible Cause 3: Insufficient Dosage.

    • Suggestion: The administered dose of the extract may not contain a sufficient amount of this compound to reach detectable plasma levels. If possible, use a more concentrated extract or purified this compound.

  • Possible Cause 4: Analytical Method Sensitivity.

    • Suggestion: Ensure that the analytical method, such as LC-MS/MS, has a sufficiently low limit of quantitation (LLOQ) to detect the anticipated low concentrations of this compound in plasma.[4]

Issue 2: Inconsistent or unexpected results in in vitro cell-based assays.
  • Possible Cause 1: Compound Precipitation.

    • Suggestion: this compound, especially at higher concentrations, may precipitate in aqueous culture media. Visually inspect the culture wells for any signs of precipitation. Prepare fresh dilutions from a DMSO stock solution for each experiment and ensure thorough mixing.

  • Possible Cause 2: DMSO Cytotoxicity.

    • Suggestion: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your assay is below 0.5% and include a vehicle control (media with the same concentration of DMSO) in your experimental setup.[6]

  • Possible Cause 3: Cell Seeding Density.

    • Suggestion: Inconsistent cell numbers can lead to variability in results. Optimize and standardize the cell seeding density for your specific cell line and assay duration.

  • Possible Cause 4: Assay Interference.

    • Suggestion: Natural compounds can sometimes interfere with assay readouts (e.g., autofluorescence). Run appropriate controls, such as the compound in cell-free media, to check for any interference with the assay's detection method.

Issue 3: Difficulty in achieving desired biological effect in vitro.
  • Possible Cause 1: Insufficient Concentration or Incubation Time.

    • Suggestion: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for observing the desired effect of this compound on your specific cell line and endpoint.

  • Possible Cause 2: Cell Line Specificity.

    • Suggestion: The biological activity of a compound can be cell-line dependent. If possible, test the effect of this compound on multiple cell lines to confirm its activity.

  • Possible Cause 3: Compound Stability.

    • Suggestion: Withanolides can be unstable under certain conditions.[7] Prepare fresh working solutions for each experiment and store the stock solution appropriately (at -20°C or -80°C in DMSO).

Data Presentation

Table 1: In Vitro Permeability of this compound and Other Withanolides

CompoundPermeability (Peff) (cm/s)Interpretation
This compound 3.03 x 10⁻⁶Low Permeability[1]
Withanoside IV3.19 x 10⁻⁶Low Permeability[1]
Withaferin A3.30 x 10⁻⁷Very Low Permeability[1]
Withanolide A4.05 x 10⁻⁵High Permeability[1]
Withanone2.06 x 10⁻⁵High Permeability[1]
Withanolide B1.80 x 10⁻⁵High Permeability[1]

Table 2: Pharmacokinetic Parameters of this compound and Other Withanolides in Rats after Oral Administration of Withania somnifera Extract (500 mg/kg)

CompoundCmax (ng/mL)Tmax (h)
This compound < LLOQ-
Withanoside IV13.833 ± 3.7270.750 ± 0.000
Withaferin A124.415 ± 64.9320.250 ± 0.000
12-Deoxy-withastramonolide57.536 ± 7.5230.291 ± 0.102
Withanolide A7.283 ± 3.3410.333 ± 0.129
Withanolide B< LLOQ-
Withanone< LLOQ-
LLOQ (Lower Limit of Quantitation) was 3 ng/mL.[4]

Experimental Protocols

Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of this compound is 766.9 g/mol .

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to the tube.

    • Vortex the tube until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

In Vitro Cell Viability Assay (MTT Assay)
  • Objective: To assess the cytotoxicity of this compound on a specific cell line.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

ACE2 Inhibition Assay (ELISA-based)
  • Objective: To determine the inhibitory effect of this compound on the binding of SARS-CoV-2 Spike protein to the ACE2 receptor.

  • Materials:

    • SARS-CoV-2 Spike-ACE2 Interaction Inhibitor Screening Assay Kit (commercially available)

    • This compound stock solution (in DMSO)

    • Assay buffer provided with the kit

  • Procedure:

    • Follow the manufacturer's protocol for the specific assay kit.

    • Prepare serial dilutions of this compound in the provided assay buffer.

    • Add the this compound dilutions to the wells of the Spike protein-coated plate.

    • Add the ACE2 protein solution to the wells.

    • Incubate the plate to allow for binding.

    • Wash the plate to remove unbound components.

    • Add the detection antibody (e.g., HRP-conjugated anti-His antibody).

    • Incubate and wash the plate.

    • Add the substrate and stop solution.

    • Measure the absorbance at the recommended wavelength (typically 450 nm).

    • Calculate the percentage of inhibition of Spike-ACE2 binding for each concentration of this compound.

Visualizations

G cluster_oral Oral Administration cluster_parenteral Parenteral Administration Oral_Intake This compound (Oral Intake) GI_Tract Gastrointestinal Tract Oral_Intake->GI_Tract Poor_Absorption Low Permeability & Poor Absorption GI_Tract->Poor_Absorption Metabolism First-Pass Metabolism GI_Tract->Metabolism Systemic_Circulation_Oral Systemic Circulation (Low Concentration) Poor_Absorption->Systemic_Circulation_Oral Metabolism->Systemic_Circulation_Oral Parenteral_Intake This compound (IV, IP, SC) Systemic_Circulation_Parenteral Systemic Circulation (Higher Concentration) Parenteral_Intake->Systemic_Circulation_Parenteral

Caption: Administration routes for this compound.

G Withanoside_V This compound Viral_Protease Viral Protease (e.g., Mpro) Withanoside_V->Viral_Protease Inhibits ACE2_Expression ACE2 Receptor Expression Withanoside_V->ACE2_Expression Downregulates Polyprotein_Cleavage Polyprotein Cleavage Viral_Protease->Polyprotein_Cleavage Mediates Viral_Replication Viral Replication Polyprotein_Cleavage->Viral_Replication Viral_Entry Viral Entry into Host Cell ACE2_Expression->Viral_Entry Facilitates

Caption: Proposed antiviral mechanisms of this compound.

G Start Start Experiment Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Adherence Allow cells to adhere (Overnight) Cell_Seeding->Adherence Treatment Treat cells with This compound Adherence->Treatment Incubation Incubate for defined period Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for formazan formation MTT_Addition->Formazan_Formation Solubilization Solubilize formazan with DMSO Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Analyze data Absorbance_Reading->Data_Analysis

References

Technical Support Center: Withanoside V Isolation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of Withanoside V.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in isolating and purifying this compound?

A1: The main challenges include:

  • Structural Similarity: Withanolides, including this compound, are often isomers with similar structures, making their separation difficult.[1]

  • Low Abundance: The concentration of specific withanolides like this compound in the raw plant material can be low.

  • Co-extraction of Impurities: The crude extract often contains a complex mixture of compounds, including other withanolides, alkaloids, and flavonoids, which can interfere with purification.[2][3]

  • Degradation: Withanolides can be sensitive to factors like temperature and pH, leading to degradation during the extraction and purification process.[4]

Q2: Which extraction methods are most effective for this compound?

A2: Common and effective extraction methods for withanolides from Withania somnifera include solvent extraction using methanol or ethanol, supercritical fluid extraction, and microwave-assisted extraction.[5] Subcritical water extraction has also been shown to be effective.[6] The choice of method can influence the yield and purity of the extracted withanolides.[5]

Q3: What analytical techniques are used to quantify this compound?

A3: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a common method.[7][8] For higher sensitivity and selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography with photodiode array detection (UHPLC-PDA) are employed.[9][10][11]

Q4: Is this compound stable during storage?

A4: Withanolide-rich fractions have been shown to degrade over time at room temperature.[4] It is crucial to store purified this compound and extracts under appropriate conditions (e.g., low temperature, protected from light) to minimize degradation. One study indicated that sample solutions are stable for at least 24 hours at room temperature after extraction.[7]

Troubleshooting Guide

Extraction Issues

Q: I am getting a low yield of this compound in my initial extract. What could be the cause and how can I improve it?

A: Low extraction yield can be due to several factors:

  • Improper Solvent Choice: The polarity of the extraction solvent is critical. Methanol or ethanol are commonly used for withanolides.[5] A mixture of methanol and water (e.g., 6:4 v/v) has also been reported to be effective.[12]

  • Insufficient Extraction Time or Temperature: Ensure the extraction is carried out for an adequate duration and at an optimal temperature. Subcritical water extraction has shown high extraction yields at elevated temperatures (e.g., 200°C).[6]

  • Inadequate Grinding of Plant Material: The plant material should be finely ground to increase the surface area for solvent penetration.

  • Degradation during Extraction: Prolonged exposure to high temperatures can lead to the degradation of withanolides.[4] Consider using methods like ultrasonic or microwave-assisted extraction which can reduce extraction time.[5]

Column Chromatography Issues

Q: I am having difficulty separating this compound from other withanolides using silica gel column chromatography. What can I do?

A: Co-elution of withanolides is a common problem due to their similar polarities.[1] Here are some troubleshooting steps:

  • Optimize the Mobile Phase: A gradual gradient elution is often more effective than isocratic elution. Experiment with different solvent systems and gradient profiles. Common solvents include chloroform, ethyl acetate, and methanol in varying ratios.

  • Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using other stationary phases like Sephadex LH-20, which separates based on molecular size and polarity.

  • Fraction Collection: Collect smaller fractions and analyze them using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing pure or enriched this compound.

HPLC Purification Issues

Q: My HPLC chromatogram shows poor resolution between this compound and other compounds. How can I improve the separation?

A: Poor resolution in HPLC can be addressed by:

  • Optimizing the Mobile Phase: Adjust the composition and gradient of the mobile phase. A common mobile phase for withanolide separation is a mixture of acetonitrile and water or an ammonium acetate buffer.[1][12]

  • Changing the Column: Use a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) or a smaller particle size for higher efficiency. A reversed-phase C18 column is commonly used for withanolide analysis.[7]

  • Adjusting the Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Optimizing the column temperature can also affect the separation.

  • Sample Preparation: Ensure your sample is properly filtered (e.g., through a 0.45 µm membrane filter) to remove any particulate matter that could interfere with the separation.[12]

Quantitative Data Summary

Table 1: HPLC Method Validation Parameters for Withanolide Analysis

AnalyteLinearity Range (µg/mL)Recovery (%)Reference
This compound20 - 20090 - 105> 0.99[7]
Withaferin A20 - 20090 - 105> 0.99[7]
Withanolide A20 - 20090 - 105> 0.99[7]
Withanolide B20 - 20090 - 105> 0.99[7]
12-deoxywithastramonolide20 - 20090 - 105> 0.99[7]
Withanoside IV20 - 20090 - 105> 0.99[7]

Table 2: UHPLC-PDA Method Validation for Withanoside and Withanolide Quantification [10]

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Recovery (%)
11 Withanosides & Withanolides0.213 - 0.3620.646 - 1.09884.77 - 100.11

Table 3: LLOQ Values for Withanolides in Plasma by LC-MS/MS

AnalyteLLOQ (ng/mL)Reference
This compound0.25 or 3[9]
Withanoside IV0.25, 1, or 3[9]
Withanolide ANot specified
Withanolide B2, 3, or 6[9]
Withanone1 or 3[9]
12-deoxywithastramonolide0.25, 2, or 3[9]

Experimental Protocols

Protocol 1: Extraction of Withanolides from Withania somnifera Roots

This protocol is based on a commonly used solvent extraction method.[12]

  • Preparation of Plant Material: Dry the roots of Withania somnifera at a temperature not exceeding 70°C and grind them into a fine powder.[13]

  • Extraction:

    • Take 2 grams of the powdered root material and add 100 mL of a methanol:water (6:4 v/v) solvent mixture.

    • Heat the mixture in a boiling water bath for 30 minutes.

    • Separate the supernatant.

    • Repeat the extraction process on the residue 3-4 times until the extract becomes colorless.

  • Concentration:

    • Combine all the supernatant fractions.

    • Concentrate the combined extract under a vacuum to a thick paste.

  • Final Preparation:

    • Re-dissolve the concentrated extract in a known volume of methanol (e.g., 40 mL).

    • Filter the solution through a 0.45 µm membrane filter before HPLC analysis.

Protocol 2: HPLC Method for Quantification of this compound

This protocol is adapted from validated methods for withanolide analysis.[7][12]

  • HPLC System: A standard HPLC system equipped with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a binary mixture of 10 mM ammonium acetate (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program:

    • 0–5 min: Linear gradient from 80% to 60% B

    • 5–6 min: Isocratic at 60% B

    • 6–20 min: Linear gradient from 60% to 20% B

    • 20–23 min: Linear gradient from 20% to 80% B

    • 23–25 min: Isocratic at 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

  • Quantification: Prepare standard solutions of this compound at different concentrations to generate a calibration curve. Quantify this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

G General Workflow for this compound Isolation and Purification cluster_0 Extraction cluster_1 Preliminary Purification cluster_2 Fine Purification & Analysis raw_material Raw Plant Material (Withania somnifera roots) extraction Solvent Extraction (e.g., Methanol/Ethanol) raw_material->extraction Grinding crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc_analysis TLC/HPLC Analysis of Fractions fractions->tlc_analysis pooling Pooling of Enriched Fractions tlc_analysis->pooling hplc_purification Preparative HPLC pooling->hplc_purification pure_withanoside_v Pure this compound hplc_purification->pure_withanoside_v

Caption: General workflow for the isolation and purification of this compound.

G Troubleshooting: Low Yield/Purity of this compound cluster_extraction Extraction Stage cluster_chromatography Chromatography Stage cluster_hplc HPLC Stage start Low Yield or Purity of this compound check_extraction Check Extraction Protocol start->check_extraction check_separation Check Chromatographic Separation start->check_separation check_hplc Check HPLC Resolution start->check_hplc optimize_solvent Optimize Solvent System (e.g., polarity, composition) check_extraction->optimize_solvent Issue: Low Yield optimize_conditions Optimize Conditions (Time, Temperature) check_extraction->optimize_conditions Issue: Low Yield check_grinding Ensure Fine Grinding check_extraction->check_grinding Issue: Low Yield solution Improved Yield/Purity optimize_solvent->solution optimize_conditions->solution check_grinding->solution optimize_mobile_phase Optimize Mobile Phase (Gradient, Solvents) check_separation->optimize_mobile_phase Issue: Co-elution change_stationary_phase Change Stationary Phase (e.g., Sephadex) check_separation->change_stationary_phase Issue: Co-elution fraction_size Reduce Fraction Size check_separation->fraction_size Issue: Co-elution optimize_mobile_phase->solution change_stationary_phase->solution fraction_size->solution optimize_hplc_mobile_phase Optimize HPLC Mobile Phase check_hplc->optimize_hplc_mobile_phase Issue: Poor Resolution change_column Use Different HPLC Column check_hplc->change_column Issue: Poor Resolution adjust_flow_temp Adjust Flow Rate/Temperature check_hplc->adjust_flow_temp Issue: Poor Resolution optimize_hplc_mobile_phase->solution change_column->solution adjust_flow_temp->solution

References

minimizing degradation of Withanoside V during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Withanoside V during the extraction process from Withania somnifera.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during extraction?

This compound is a bioactive withanolide glycoside found in Withania somnifera (Ashwagandha). It consists of a steroidal lactone aglycone linked to a sugar moiety. Degradation, primarily through the cleavage of the glycosidic bond (hydrolysis), can occur during extraction, leading to the loss of the native compound and an inaccurate representation of the plant's phytochemical profile. This is a critical issue for research and the development of standardized herbal products.

Q2: What are the main factors that contribute to the degradation of this compound during extraction?

The primary factors leading to the degradation of this compound are:

  • Enzymatic Hydrolysis: Endogenous enzymes present in the fresh plant material can cleave the glycosidic bonds.

  • Acid Hydrolysis: Acidic conditions during extraction can catalyze the hydrolysis of the glycosidic linkage.

  • Thermal Degradation: Prolonged exposure to high temperatures can promote degradation.

Q3: How can I prevent enzymatic degradation of this compound?

The most effective way to prevent enzymatic degradation is to properly dry the plant material immediately after harvesting. The drying process inactivates the enzymes responsible for hydrolysis.[1] Shade-drying or using controlled low-temperature artificial drying methods are recommended to preserve the integrity of thermolabile compounds.

Q4: What is the optimal pH for extracting this compound to avoid acid-catalyzed degradation?

While specific pH stability data for this compound is limited, a neutral pH is generally recommended for the extraction of withanolide glycosides to minimize acid hydrolysis. A study on the pH stability of withanolides showed a minor reduction in total withanolide content under acidic (pH 2.0) conditions compared to neutral (pH 7.0) and alkaline (pH 10.0) conditions. Therefore, maintaining a pH close to neutral during extraction is advisable.

Q5: Which extraction solvents are recommended for this compound?

Methanol and ethanol, often in aqueous mixtures, are the most commonly used and effective solvents for extracting withanolides, including this compound. A mixture of methanol and water has been shown to be effective.[2] The optimal solvent ratio may vary depending on the extraction method.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound in the final extract. 1. Incomplete Extraction: The solvent may not have sufficiently penetrated the plant material, or the extraction time may have been too short. 2. Degradation during Extraction: this compound may have been degraded due to enzymatic activity, harsh pH conditions, or excessive heat. 3. Improper Solvent Choice: The solvent used may not be optimal for solubilizing this compound.1. Optimize Extraction Parameters: Ensure the plant material is finely powdered. Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency and reduce extraction time.[3][4] 2. Control Degradation Factors: Use properly dried plant material to minimize enzymatic degradation.[1] Maintain a neutral pH during extraction. Use the lowest effective temperature for the chosen extraction method. 3. Select Appropriate Solvent: Use methanol or ethanol, or an aqueous mixture of these solvents. Experiment with different ratios to find the optimal composition for your specific plant material and method.
Presence of high levels of the aglycone of this compound in the extract. Hydrolysis of this compound: The glycosidic bond has been cleaved, converting the glycoside into its aglycone form. This can be caused by enzymes, acid, or heat.1. Inactivate Enzymes: Ensure the plant material was thoroughly dried before extraction to deactivate endogenous enzymes.[1] 2. Neutralize pH: Buffer the extraction solvent to a neutral pH. 3. Reduce Thermal Stress: Minimize the extraction temperature and duration. For methods like refluxing, ensure the temperature is not excessively high. For advanced methods like Subcritical Water Extraction (SWE), which uses high temperatures, the very short extraction times are key to minimizing degradation.[2]
Inconsistent this compound yields between different batches of plant material. 1. Variation in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvesting time. 2. Inconsistent Extraction Procedure: Variations in extraction parameters (e.g., time, temperature, solvent ratio) between batches.1. Standardize Plant Material: If possible, use plant material from a single, well-characterized source. 2. Standardize Extraction Protocol: Carefully document and consistently apply the same extraction protocol for all batches.

Data Presentation: Comparison of Extraction Methods

The choice of extraction method can significantly impact the yield of this compound. The following table summarizes findings from a comparative study on different extraction techniques for withanolides from Withania somnifera.[2]

Extraction Method Temperature Time Principle Bioactive Compounds Identified Relative Concentration
Subcritical Water Extraction (SWE) 100-200 °C10-30 minThis compound, Withanoside IV, 12-Deoxywithastramonolide, Withanolide A, and Withaferin AHigh
Microwave-Assisted Extraction (MAE) VariesShorterThis compound, Withanoside IV, 12-Deoxywithastramonolide, Withanolide A, and Withaferin ALower than SWE
Soxhlet Extraction (SE) Varies (Boiling point of solvent)LongerThis compound, Withanoside IV, 12-Deoxywithastramonolide, Withanolide A, and Withaferin ALower than SWE
Maceration (MC) Room TemperatureLongestThis compound, Withanoside IV, 12-Deoxywithastramonolide, Withanolide A, and Withaferin ALower than SWE

Note: This table provides a qualitative comparison based on the cited study. Actual yields can vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) for this compound

This protocol is designed to maximize the extraction of this compound while minimizing degradation.

1. Plant Material Preparation:

  • Use finely powdered, dried roots of Withania somnifera. Proper drying is crucial to deactivate enzymes.

2. Extraction:

  • Solvent: 70:30 ethanol-water mixture.
  • Solid-to-Solvent Ratio: 1:10 (w/v).
  • Place the powdered plant material and solvent in a flask.
  • Submerge the flask in an ultrasonic bath.
  • Sonicate at a frequency of 20-40 kHz at a controlled temperature (e.g., 40-50°C) for 30-60 minutes.

3. Post-Extraction Processing:

  • Filter the extract to remove solid plant material.
  • Concentrate the extract under reduced pressure at a low temperature (e.g., < 40°C) to remove the solvent.
  • Store the dried extract in a cool, dark, and dry place.

Protocol 2: Analytical Method for Quantification of this compound

A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound.

1. HPLC System and Conditions:

  • Column: C18 column.
  • Mobile Phase: A gradient of acetonitrile and water is commonly used.
  • Detection: UV detection at an appropriate wavelength (e.g., around 227 nm).
  • Flow Rate and Injection Volume: To be optimized based on the specific column and system.

2. Standard and Sample Preparation:

  • Prepare a stock solution of a certified this compound reference standard.
  • Create a calibration curve using serial dilutions of the stock solution.
  • Dissolve a known amount of the dried plant extract in the mobile phase, filter, and inject into the HPLC system.

3. Quantification:

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
  • Quantify the amount of this compound in the sample by using the calibration curve.

Visualizations

Potential Degradation Pathways of this compound

The primary degradation pathway for this compound during extraction is hydrolysis, which can be catalyzed by enzymes present in the plant material or by acidic conditions.

cluster_conditions Degradation Triggers Withanoside_V This compound (Glycoside) Aglycone This compound Aglycone (Withanolide) Withanoside_V->Aglycone Hydrolysis Sugar Sugar Moiety Withanoside_V->Sugar Hydrolysis Enzymes Endogenous Enzymes (e.g., β-glucosidase) Enzymes->Withanoside_V Acid Acidic Conditions (Low pH) Acid->Withanoside_V Heat Excessive Heat Heat->Withanoside_V

Caption: Potential degradation pathways for this compound during extraction.

Optimized Extraction Workflow for Minimizing this compound Degradation

This workflow outlines the key steps to ensure the preservation of this compound during the extraction process.

cluster_pre_extraction Pre-Extraction cluster_extraction Extraction cluster_post_extraction Post-Extraction Harvest Harvest Fresh Plant Material Dry Immediate Drying (Enzyme Inactivation) Harvest->Dry Grind Grind to Fine Powder Dry->Grind Solvent Select Optimal Solvent (e.g., 70% Ethanol) Grind->Solvent Method Choose Efficient Method (e.g., UAE, MAE) Solvent->Method Control Control Parameters (Temp, Time, pH) Method->Control Filter Filter Extract Control->Filter Concentrate Concentrate under Reduced Pressure (Low Temperature) Filter->Concentrate Store Store in Cool, Dark, Dry Place Concentrate->Store

Caption: Optimized workflow for this compound extraction.

References

Technical Support Center: Enhancing Withanoside V Production in Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enhancement of Withanoside V production in Withania somnifera cell cultures.

Troubleshooting Guide

Low or inconsistent this compound yield is a common issue in plant cell culture experiments. This guide provides solutions to troubleshoot and enhance production, with quantitative data summarized for easy comparison.

Problem: Low Yield of this compound and Other Withanolides

Solution: Employ elicitation and precursor feeding strategies, individually or in combination, to stimulate the biosynthetic pathways leading to withanolide production.

Table 1: Effect of Elicitors on Withanolide Production in W. somnifera Cell/Root Cultures

ElicitorConcentrationTarget CultureThis compound IncreaseOther Withanolide IncreasesReference
Chitosan100 mg/LCell SuspensionNot specified, but total withanolides increasedWithanolide A (14.76 mg/g DW), Withanolide B (9.34 mg/g DW), Withaferin A (6.68 mg/g DW), Withanone (12.27 mg/g DW), Withanoside IV (2.48 mg/g DW)[1]
Salicylic Acid (SA)150 µMAdventitious Roots7-foldWithanolide A (48-fold), Withanolide B (29-fold), Withaferin A (20-fold), Withanone (37-fold), Withanoside IV (9-fold)[2][3]
Methyl Jasmonate (MeJA)Not specifiedAdventitious RootsNot specified, but known to enhance withanolide productionWithanolide A, Withanone, and Withaferin A production was enhanced.[2]

Table 2: Effect of Precursor Feeding on Withanolide Production in W. somnifera Cell Cultures

PrecursorConcentrationThis compound IncreaseOther Withanolide IncreasesReference
Squalene6 mM1.20-foldWithanolide A (1.37-fold), Withanolide B (1.17-fold), Withaferin A (1.35-fold), Withanone (1.27-fold), Withanoside IV (1.63-fold)[1][4]

Table 3: Effect of Combined Elicitation and Precursor Feeding in W. somnifera Bioreactor Cell Culture

TreatmentThis compound (mg)Other Withanolides (mg)Reference
Chitosan (100 mg/L) + Squalene (6 mM)2861.18Withanolide A (7606.75), Withanolide B (4826.05), Withaferin A (3732.81), Withanone (6538.65), Withanoside IV (2623.21)[1][4][5][6][7][8]

Frequently Asked Questions (FAQs)

Q1: How do I establish a Withania somnifera cell suspension culture?

A1: Establishing a stable cell suspension culture is the foundational step for producing this compound in vitro.

Experimental Protocol: Establishment of W. somnifera Cell Suspension Culture

  • Callus Induction:

    • Aseptically collect explants (e.g., leaves, stems) from healthy, in vitro-grown W. somnifera plantlets.

    • Culture the explants on a solid Murashige and Skoog (MS) medium supplemented with appropriate plant growth regulators for callus induction (e.g., 2,4-D in combination with kinetin).[9]

    • Incubate the cultures in the dark at 25 ± 2°C.

  • Initiation of Suspension Culture:

    • Select friable, actively growing callus and transfer approximately 500 mg (fresh weight) into a 150 mL Erlenmeyer flask containing 30 mL of liquid MS medium.

    • The liquid medium should be supplemented with growth regulators optimized for cell suspension, such as 1 mg/L picloram and 0.5 mg/L kinetin (KN), along with 200 mg/L L-glutamine and 5% sucrose.[10]

    • Place the flasks on a gyratory shaker at 120 rpm in continuous darkness at 25 ± 2°C.[10]

  • Maintenance and Subculture:

    • Subculture the suspension every 3-4 weeks by transferring an aliquot of the cell suspension to a fresh medium. The optimal inoculum density is around 10 g/L on a fresh weight basis.[11][12]

    • Maintain the cultures under the same conditions of shaking, temperature, and light.

Q2: What is elicitation and how do I apply elicitors to my cell culture?

A2: Elicitation is a technique used to enhance the production of secondary metabolites by adding small amounts of substances (elicitors) to the culture medium, which trigger the plant's defense responses. Jasmonic acid (JA), methyl jasmonate (MeJA), and salicylic acid (SA) are common hormonal elicitors that can significantly increase withanolide production.[13][14] Chitosan, a polysaccharide, is another effective biotic elicitor.[1][13]

Experimental Protocol: Elicitor Preparation and Application

  • Elicitor Stock Solution Preparation:

    • Chitosan: Dissolve chitosan in sterile distilled water. The final concentration for use is typically around 100 mg/L.[1]

    • Salicylic Acid (SA): Prepare a stock solution of SA and filter-sterilize it. A common final concentration is 150 µM.[2][3]

    • Methyl Jasmonate (MeJA): Prepare a stock solution of MeJA and filter-sterilize it.

  • Elicitor Application:

    • Aseptically add the filter-sterilized elicitor stock solution to the cell suspension culture on day 21 of the culture cycle.[1][4]

    • The exposure time to the elicitor is a critical parameter and needs to be optimized. For example, a 4-hour exposure to chitosan has been shown to be effective.[1] For salicylic acid in adventitious root cultures, a 4-hour exposure followed by a 10-day incubation period has yielded significant results.[2][3]

    • Harvest the cells for analysis after a specific culture period, for instance, on day 28.[1][4]

Q3: What is precursor feeding and how can it enhance this compound production?

A3: Precursor feeding involves supplying the cell culture with intermediate molecules in the biosynthetic pathway of the target compound.[4] For withanolides, which are biosynthesized through the mevalonate and non-mevalonate pathways, precursors like squalene, cholesterol, and mevalonic acid can be used to boost production.[1][4] Squalene, in particular, has been shown to increase the yield of this compound.[1][4]

Experimental Protocol: Precursor Feeding

  • Precursor Stock Solution Preparation:

    • Prepare stock solutions of the precursors. For example, squalene can be dissolved in 99% ethanol, while cholesterol and mevalonic acid can be dissolved in acetone.[1][4]

  • Precursor Application:

    • Add the precursor solution to the cell culture on day 21 of the culture cycle.[1][4]

    • The optimal concentration and exposure time need to be determined experimentally. For squalene, a concentration of 6 mM with an exposure time of 48 hours has been found to be effective.[1][4]

    • Harvest the cells for analysis on day 28.[1][4]

Q4: Can I combine elicitation and precursor feeding?

A4: Yes, combining elicitation and precursor feeding can have a synergistic effect, leading to a much higher yield of withanolides than either treatment alone. A combination of chitosan (100 mg/L) and squalene (6 mM) has been shown to be highly effective in a bioreactor setting.[1][4][5]

Q5: How is the jasmonate signaling pathway involved in this compound production?

A5: The jasmonate signaling pathway is a key regulator of plant defense responses, which includes the production of secondary metabolites like withanolides.[5][15] Elicitors such as methyl jasmonate trigger this pathway. The binding of the active form of jasmonate (JA-Ile) to the COI1 receptor protein leads to the degradation of JAZ repressor proteins. This, in turn, activates transcription factors like MYC2, which upregulate the expression of genes involved in the withanolide biosynthetic pathway, leading to increased production.[15][16]

Visualizations

G Experimental Workflow for Enhancing this compound Production cluster_0 Phase 1: Culture Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Harvest & Analysis A Callus Induction from Withania somnifera Explants B Initiation of Cell Suspension Culture A->B C Culture Maintenance & Proliferation (21 days) B->C D Elicitation (e.g., 100 mg/L Chitosan) C->D E Precursor Feeding (e.g., 6 mM Squalene) C->E F Harvest Cells (Day 28) D->F E->F G Extraction of Withanolides F->G H Quantification of This compound (e.g., HPLC) G->H

Caption: Experimental workflow for enhancing this compound production.

G Troubleshooting Low this compound Yield Start Low this compound Yield Q1 Are you using elicitors? Start->Q1 Sol1 Apply Elicitors (e.g., Chitosan, Salicylic Acid) Q1->Sol1 No Q2 Have you optimized elicitor concentration and exposure time? Q1->Q2 Yes A1_Yes Yes A1_No No End Enhanced this compound Yield Sol1->End Sol2 Optimize Elicitor Concentration & Exposure Q2->Sol2 No Q3 Are you using precursor feeding? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->End Sol3 Apply Precursors (e.g., Squalene) Q3->Sol3 No Q4 Have you tried combining elicitors and precursors? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->End Sol4 Combine Elicitation and Precursor Feeding Q4->Sol4 No Q4->End Yes A4_No No Sol4->End

Caption: Troubleshooting decision tree for low this compound yield.

G Jasmonate Signaling Pathway for Withanolide Biosynthesis cluster_nucleus Nucleus Elicitor Elicitor (e.g., Methyl Jasmonate) JA_Ile JA-Ile (Bioactive Jasmonate) Elicitor->JA_Ile triggers synthesis COI1 COI1 Receptor JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ promotes degradation of MYC2_inactive MYC2 (Inactive) JAZ->MYC2_inactive represses MYC2_active MYC2 (Active Transcription Factor) MYC2_inactive->MYC2_active is activated Genes Withanolide Biosynthetic Genes MYC2_active->Genes activates transcription of Withanolides This compound & Other Withanolides Genes->Withanolides leads to synthesis of

Caption: Jasmonate signaling pathway in withanolide biosynthesis.

References

Troubleshooting Inconsistent Results in Withanoside V Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Withanoside V. Inconsistent results can arise from various factors, from initial extraction to the final biological assay. This guide offers detailed methodologies, data tables for easy comparison, and visual workflows to help you identify and resolve these challenges.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and why are my results with it inconsistent?

This compound is a naturally occurring withanolide glycoside found in Withania somnifera (Ashwagandha)[1][2]. Inconsistencies in experimental results are common and can be attributed to a range of factors including:

  • Purity and Integrity of the Compound: The stability of withanolides can be a challenge, and degradation can occur during storage or experimentation[3].

  • Extraction and Purification Variability: The efficiency of this compound extraction from plant material can vary significantly depending on the solvent and method used.

  • Low Bioavailability and Cell Permeability: Being a glycoside, this compound is polar and has a high molecular weight, which can lead to low cell permeability and inconsistent effects in cell-based assays[4].

  • Complex Biological Interactions: When using extracts, the presence of other withanolides can lead to synergistic or antagonistic effects, altering the observed activity of this compound[5][6].

Extraction and Quantification

Q2: My this compound yield from extraction is low and variable. What can I do?

Low and inconsistent yields are often related to the extraction method and solvent choice. Different solvents have varying efficiencies for extracting withanolides.

Troubleshooting Steps:

  • Optimize Your Extraction Solvent: The choice of solvent is critical. A 70:30 (v/v) ethanol:water mixture has been shown to be effective for extracting withanolides.

  • Consider Advanced Extraction Techniques: Methods like microwave-assisted extraction (MAE) and ultrasound-assisted solvent extraction (UASE) can significantly improve yield and reduce extraction time compared to conventional methods like Soxhlet extraction[4].

  • Control Extraction Parameters: Temperature and time are key variables. Over-extraction at high temperatures can lead to the degradation of withanolides.

Q3: I'm seeing peak splitting and tailing in my HPLC chromatogram for this compound. What's causing this?

Peak splitting and tailing are common HPLC issues that can compromise quantification.

Troubleshooting Steps:

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.

  • Ensure Solvent Compatibility: The solvent used to dissolve your sample should be compatible with the mobile phase. Ideally, use the mobile phase as your sample solvent[7].

  • Inspect for Column Contamination or Voids: A blocked frit or a void at the column inlet can cause peak splitting. Back-flushing the column or replacing the frit may resolve the issue[8][9].

  • Mobile Phase pH: Ensure the pH of your mobile phase is stable and appropriate for your column and analyte.

Cell-Based Assays

Q4: I'm not seeing a consistent dose-response with this compound in my cell viability (e.g., MTT) assay. Why?

Inconsistent results in cell-based assays with this compound are frequently linked to its low cell permeability and other experimental variables.

Troubleshooting Steps:

  • Optimize Cell Seeding Density: The optimal cell number is crucial for a reliable assay window. A cell density that gives an absorbance reading of 0.9 to 1.0 in control wells is often a good starting point[10].

  • Confirm Compound Solubility: Ensure this compound is fully dissolved in your culture medium. The use of a small amount of DMSO is common, but the final concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Increase Incubation Time: Due to its low permeability, this compound may require a longer incubation period to exert its effects. Consider extending the treatment duration.

  • Use Appropriate Controls: Always include vehicle controls (medium with the same concentration of DMSO as your test wells) to account for any effects of the solvent.

Q5: My results from using a Withania somnifera extract are different from when I use purified this compound. Why is this?

This is a common observation and is due to the complex nature of plant extracts.

Explanation:

  • Synergistic Effects: Other withanolides in the extract, such as withaferin A, can act synergistically with this compound to produce a stronger effect than the pure compound alone[5][6].

  • Antagonistic Effects: Conversely, some compounds in the extract may interfere with the activity of this compound.

  • Presence of Other Bioactive Compounds: Extracts contain a multitude of phytochemicals that can have their own biological effects, contributing to the overall observed outcome.

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol provides a general method for the quantification of this compound in an extract.

ParameterSpecification
Column C18 reverse-phase column (e.g., 250mm x 4.6mm, 5 µm)[11]
Mobile Phase Gradient of Acetonitrile and 10 mM Ammonium Acetate[11]
Flow Rate 1.0 mL/min[11]
Detection UV at 230 nm[4]
Injection Volume 20 µL[4]
Column Temperature 40°C[11]

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a calibration curve by preparing a series of dilutions (e.g., 1-10 µg/mL)[11].

  • Sample Preparation: Extract the plant material using a suitable solvent (e.g., 70:30 ethanol:water). Filter the extract through a 0.45 µm filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve.

Protocol 2: Cell Viability MTT Assay with this compound

This protocol is for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., MDA-MB-231)[10].

ParameterSpecification
Cell Line e.g., MDA-MB-231 human breast cancer cells[10]
Seeding Density Optimized for linear absorbance (e.g., 8,000 cells/well)[10]
Plate Format 96-well plate
Treatment Concentration e.g., 1-100 µM of this compound
Incubation Time 48 hours[12]
MTT Reagent 5 mg/mL in PBS[10]
Solubilizing Agent DMSO[10]
Absorbance Reading 550 nm (reference 630 nm)[10]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight[10].

  • Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) and incubate for 48 hours. Include vehicle-treated control wells[12].

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C[10].

  • Formazan Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals[10].

  • Absorbance Measurement: Read the absorbance at 550 nm with a reference wavelength of 630 nm using a microplate reader[10].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Protocol 3: Inhibition of Amyloid-β Aggregation Assay

This protocol assesses the neuroprotective potential of this compound by measuring its effect on the aggregation of amyloid-β (Aβ42) peptide[12].

ParameterSpecification
Peptide Amyloid-β (1-42)
Assay Principle Thioflavin T (ThT) fluorescence assay[12]
This compound Conc. e.g., 100 µM[13]
Incubation Aβ42 with or without this compound at 37°C
Detection Fluorescence measurement (Excitation ~440 nm, Emission ~485 nm)

Methodology:

  • Preparation: Prepare solutions of Aβ42 peptide and this compound.

  • Incubation: Incubate Aβ42 in the presence and absence of this compound at 37°C to allow for aggregation.

  • ThT Staining: At various time points, take aliquots of the incubation mixture and add Thioflavin T solution.

  • Fluorescence Measurement: Measure the fluorescence intensity. A decrease in fluorescence in the presence of this compound indicates inhibition of Aβ42 aggregation[12].

Signaling Pathways and Workflows

Withanolide Biosynthesis and Glycosylation

This compound is synthesized in Withania somnifera through the mevalonate and MEP pathways, which produce isoprenoid precursors. These are converted to withanolides, which are then glycosylated by glycosyltransferases to form withanosides[14].

Withanolide_Biosynthesis cluster_isoprenoid Isoprenoid Precursors cluster_withanolide Withanolide Formation cluster_glycosylation Glycosylation MVA_MEP MVA/MEP Pathways IPP_DMAPP IPP & DMAPP MVA_MEP->IPP_DMAPP Phytosterols Phytosterols IPP_DMAPP->Phytosterols Withanolides Withanolide Aglycones Phytosterols->Withanolides GTs Glycosyltransferases Withanolides->GTs Glycosylation WithanosideV This compound GTs->WithanosideV HPLC_Troubleshooting cluster_system System Checks cluster_sample Sample Prep Checks cluster_method Method Parameter Checks cluster_column Column Health Start Inconsistent HPLC Results (e.g., Peak Splitting, Tailing) Check_System Check System Suitability (Pressure, Flow Rate) Start->Check_System Check_Sample Review Sample Preparation Check_System->Check_Sample System OK Pump_Leaks Check for leaks Check_System->Pump_Leaks Check_Method Evaluate Method Parameters Check_Sample->Check_Method Sample Prep OK Solvent_Strength Injection solvent weaker than mobile phase? Check_Sample->Solvent_Strength Column_Issue Investigate Column Health Check_Method->Column_Issue Method OK Mobile_Phase_pH Is mobile phase pH stable? Check_Method->Mobile_Phase_pH Resolve Consistent Results Column_Issue->Resolve Column OK / Replaced Flush_Column Flush or back-flush column Column_Issue->Flush_Column Degasser Ensure proper degassing Pump_Leaks->Degasser Concentration Sample overloaded? Solvent_Strength->Concentration Gradient Is gradient appropriate? Mobile_Phase_pH->Gradient Replace_Frit Replace inlet frit Flush_Column->Replace_Frit Replace_Column Replace column Replace_Frit->Replace_Column Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-kB Pathway Withanolides Withanolides (incl. This compound) PI3K PI3K Withanolides->PI3K Inhibition Akt Akt Withanolides->Akt Inhibition ERK ERK Withanolides->ERK Modulation NFkB NF-kB Withanolides->NFkB Inhibition Apoptosis Apoptosis Withanolides->Apoptosis PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Cell_Survival Inflammation Inflammation NFkB->Inflammation Inflammation->Cell_Survival

References

Technical Support Center: Withanoside V Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Withanoside V. The information is designed to address specific issues that may be encountered during experimental procedures involving its stability in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is reported to be soluble in dimethyl sulfoxide (DMSO), pyridine, methanol, and ethanol. For biological assays, DMSO is a common choice, but the final concentration in the assay should be carefully controlled to avoid solvent-induced artifacts. For analytical purposes such as HPLC, methanol is frequently used as a solvent for sample and standard preparation.[1]

Q2: What are the ideal storage conditions for this compound, both as a solid and in solution?

A2: As a solid, this compound should be stored at -20°C for long-term stability. When in solution, it is recommended to prepare fresh solutions for immediate use. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. While specific long-term stability data for this compound in various solvents is not extensively published, a study on withanolide extracts in methanol demonstrated stability for at least 24 hours at room temperature. However, for quantitative experiments, it is crucial to perform your own stability validation for the specific solvent and storage conditions used.

Q3: How can I assess the stability of my this compound solution?

A3: The stability of a this compound solution can be assessed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or HPLC coupled with Mass Spectrometry (HPLC-MS). This involves analyzing the solution at different time points and under various storage conditions to monitor for any decrease in the concentration of this compound and the appearance of degradation products.

Q4: What are the common degradation pathways for withanolide glycosides like this compound?

A4: Withanolide glycosides can be susceptible to degradation through several pathways, including:

  • Hydrolysis: The glycosidic bond can be cleaved under acidic or basic conditions, resulting in the loss of the sugar moieties and formation of the aglycone. The lactone ring in the withanolide structure can also be susceptible to hydrolysis.

  • Oxidation: The steroidal backbone and other functional groups may be prone to oxidation, especially in the presence of oxidizing agents or exposure to air and light.

  • Isomerization: Changes in pH or exposure to heat can potentially lead to isomerization of the compound.

Troubleshooting Guide

This guide addresses common issues encountered during the stability testing of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Loss of this compound peak area/height in HPLC analysis over a short period. 1. Degradation in solution: The solvent may not be suitable for storage, or the solution may be exposed to light or elevated temperatures. 2. Adsorption to container: this compound might be adsorbing to the surface of the storage vial (e.g., certain plastics).1. Prepare fresh solutions before each experiment. If storage is necessary, use amber glass vials and store at low temperatures (-20°C or -80°C). Evaluate the stability in your chosen solvent by running a time-course experiment. 2. Use silanized glass vials or polypropylene tubes to minimize adsorption.
Appearance of new peaks in the chromatogram of a stored this compound solution. 1. Degradation: The new peaks are likely degradation products. 2. Contamination: The solvent or handling process may have introduced impurities.1. Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products. This can help in identifying the degradation pathway and confirming if the new peaks are related to this compound degradation. 2. Use high-purity solvents (HPLC grade or higher) and ensure clean handling procedures. Analyze a solvent blank to rule out contamination.
Inconsistent results between experimental replicates. 1. Incomplete dissolution: this compound may not be fully dissolved in the solvent. 2. Pipetting errors: Inaccurate pipetting of the stock or working solutions. 3. Variable storage conditions: Inconsistent exposure to light or temperature fluctuations between replicates.1. Ensure complete dissolution by vortexing and/or gentle sonication. Visually inspect the solution for any particulate matter. 2. Use calibrated pipettes and proper pipetting techniques. 3. Maintain uniform storage conditions for all samples throughout the experiment.
No degradation observed under forced degradation conditions (e.g., mild acid/base). 1. Insufficient stress: The conditions (concentration of stressor, temperature, duration) may not be harsh enough to induce degradation. 2. High stability of the compound: this compound might be relatively stable under the tested conditions.1. Gradually increase the severity of the stress conditions (e.g., higher concentration of acid/base, higher temperature, or longer exposure time). The goal is to achieve 5-20% degradation. 2. If no degradation is observed even under harsh conditions, this indicates high stability of the molecule under those specific stresses.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL in Methanol):

    • Accurately weigh the required amount of this compound solid.

    • Dissolve it in HPLC-grade methanol in a volumetric flask.

    • Use gentle vortexing or sonication to ensure complete dissolution.

    • Store the stock solution in an amber glass vial at -20°C.

  • Working Solutions:

    • Prepare working solutions by diluting the stock solution with the appropriate solvent (e.g., methanol, DMSO, or mobile phase) to the desired concentration.

    • It is recommended to prepare working solutions fresh for each experiment.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol is based on published methods for the analysis of withanolides in Withania somnifera extracts and can be adapted for the stability testing of isolated this compound.[1]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often used to separate withanolides. An example could be a gradient of water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) (Solvent A) and acetonitrile or methanol (Solvent B).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Withanolides are often detected at around 227 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Method Validation: The stability-indicating method should be validated according to ICH guidelines to ensure it is specific for this compound and can separate it from its degradation products.

Protocol 3: Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways of this compound and to generate degradation products for the validation of the stability-indicating method.[2]

  • Acid Hydrolysis:

    • Treat a solution of this compound with an acid (e.g., 0.1 M HCl) and incubate at a specific temperature (e.g., 60°C) for a defined period.

    • Neutralize the solution before HPLC analysis.

  • Base Hydrolysis:

    • Treat a solution of this compound with a base (e.g., 0.1 M NaOH) and incubate at a specific temperature (e.g., 60°C) for a defined period.

    • Neutralize the solution before HPLC analysis.

  • Oxidative Degradation:

    • Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) and keep it at room temperature for a defined period.

  • Thermal Degradation:

    • Expose a solid sample or a solution of this compound to high temperatures (e.g., 80°C) for a defined period.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (e.g., in a photostability chamber) for a defined period.

For all forced degradation studies, a control sample (this compound solution without the stressor) should be analyzed in parallel. The extent of degradation should be monitored by HPLC.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_stability Stability Study cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_work Prepare Working Solutions in Solvents (Methanol, DMSO, etc.) prep_stock->prep_work storage Store Samples at Different Conditions (Time, Temp, Light) prep_work->storage sampling Collect Aliquots at Time Points storage->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (Peak Area, Degradants) hplc->data

Workflow for this compound Stability Testing.

Forced_Degradation_Workflow cluster_stress Stress Conditions start This compound Solution acid Acidic (e.g., 0.1M HCl) start->acid base Basic (e.g., 0.1M NaOH) start->base oxidative Oxidative (e.g., 3% H2O2) start->oxidative thermal Thermal (e.g., 80°C) start->thermal photo Photolytic (UV Light) start->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis result Identify Degradation Pathways & Products analysis->result

Forced Degradation Study Workflow.

References

Technical Support Center: Mitigating Off-Target Effects of Withanoside V in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Withanoside V in cellular models.

Troubleshooting Guide

This guide is designed to help researchers identify and mitigate common issues encountered during experiments with this compound.

Observed Problem Potential Cause (Off-Target Effect) Recommended Action
Unexpected changes in cell adhesion or morphology. This compound may interact with cell surface proteins or cytoskeletal components.1. Dose-Response Analysis: Perform a detailed concentration-response curve to identify the lowest effective concentration.[1] 2. Control Compounds: Include structurally related but inactive compounds to confirm specificity. 3. Phenotypic Screening: Utilize high-content imaging to quantify morphological changes at various concentrations.
Alterations in signaling pathways unrelated to the primary research focus. This compound has been reported to modulate ACE2 expression and may have broad effects on cellular signaling.[2][3]1. Pathway-Specific Inhibitors/Activators: Use well-characterized inhibitors or activators of suspected off-target pathways to dissect the observed effects. 2. Proteomic/Phosphoproteomic Analysis: Perform mass spectrometry-based proteomics to identify unanticipated changes in protein expression or phosphorylation states.[4] 3. Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to deplete the intended target and verify that the observed effect is target-dependent.
Inconsistent results between different cell lines. Cell-type specific expression of on- and off-targets can lead to variable responses.1. Target Expression Analysis: Quantify the expression levels of the intended target and potential off-targets (e.g., ACE2) in the cell lines being used via qPCR or Western blot. 2. Cross-Validation in Multiple Cell Lines: Confirm key findings in at least two different cell lines, preferably with varying genetic backgrounds.
Discrepancy between in vitro and in silico predictions. Computational models may not fully capture the complexity of the cellular environment.1. Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target in intact cells. 2. Refine Docking Studies: Incorporate experimental data to refine and validate molecular docking predictions.
Observed effects at high concentrations are not present at lower, more physiologically relevant concentrations. High concentrations of small molecules are more likely to induce non-specific and off-target effects.1. Determine IC50/EC50: Accurately determine the half-maximal inhibitory/effective concentration and work at concentrations around this value. 2. Solubility and Aggregation Assessment: Ensure that this compound is fully soluble at the tested concentrations and does not form aggregates that can cause artifacts.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

A1: this compound has been reported to have several biological activities. One of its most studied effects is the inhibition of the angiotensin-converting enzyme 2 (ACE2) receptor, a key protein involved in the entry of SARS-CoV-2 into cells.[2][3][5][6] It has also been shown to inhibit tachyphylaxis to clonidine in isolated guinea-pig ileum.[7][8]

Q2: I am observing cytotoxicity at concentrations where I expect to see a specific biological effect. How can I determine if this is an off-target effect?

A2: To distinguish between on-target and off-target cytotoxicity, consider the following:

  • Dose-Response Comparison: Compare the concentration-response curves for your desired biological effect and cytotoxicity. A significant rightward shift for cytotoxicity suggests it may be an off-target effect at higher concentrations.

  • Rescue Experiments: If possible, overexpress the intended target to see if it rescues the cytotoxic phenotype.

  • Use of a Negative Control: Synthesize or obtain a structurally similar analog of this compound that is predicted to be inactive against your primary target. If this analog still causes cytotoxicity, the effect is likely off-target.

Q3: How can I proactively screen for potential off-target effects of this compound?

A3: Proactive screening can save considerable time and resources. Recommended approaches include:

  • Target Prediction Databases: Utilize in silico tools and databases to predict potential off-target interactions based on the chemical structure of this compound.

  • Broad-Panel Kinase Screening: Since many natural products interact with kinases, a kinase inhibitor profiling service can identify unintended kinase targets.

  • Chemoproteomics: Advanced mass spectrometry-based chemoproteomic approaches can provide a global view of the proteins that this compound interacts with in a cellular context.[9]

Q4: Are there specific control experiments I should always include when working with this compound?

A4: Yes, for robust and reproducible results, the following controls are essential:

  • Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Positive and Negative Controls: Use a known activator and inhibitor of your pathway of interest to ensure your assay is performing as expected.

  • Cell Viability Assay: Concurrently run a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed effects are not due to general toxicity.

Q5: The pharmacokinetic data for this compound in my cellular model seems poor. What could be the issue?

A5: Poor bioavailability in cellular models can be due to several factors. In silico and in vitro studies have suggested that this compound may have low permeability and may not efficiently cross the blood-brain barrier.[10][11] In plasma, its concentration has been detected below the lower limit of quantification in some studies.[12][13] Consider the following:

  • Cellular Uptake Assays: Directly measure the intracellular concentration of this compound using techniques like LC-MS/MS.

  • Permeability Assays: Use in vitro models like the Caco-2 permeability assay to assess its ability to cross cell membranes.[1]

Experimental Protocols

Protocol 1: Dose-Response Curve for Cell Viability

Objective: To determine the cytotoxic concentration range of this compound in a specific cell line.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. Also, prepare a 2x vehicle control.

  • Treatment: Remove the seeding medium and add 50 µL of fresh medium to each well, followed by 50 µL of the 2x this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay such as MTT or a commercially available kit (e.g., CellTiter-Glo®).

  • Data Analysis: Plot cell viability (%) against the logarithm of this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Target Protein Modulation

Objective: To assess the effect of this compound on the expression level of a target protein (e.g., ACE2).

Methodology:

  • Cell Treatment: Plate cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein (e.g., anti-ACE2) and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities and normalize the target protein signal to the loading control.

Visualizations

Experimental_Workflow cluster_0 Initial Characterization cluster_1 On-Target Validation cluster_2 Off-Target Investigation A Dose-Response Curve (Cell Viability) B Determine IC50/EC50 A->B C Western Blot for Target Modulation B->C Select non-toxic concentrations D Target Engagement Assay (e.g., CETSA) C->D E Phenotypic Screening D->E Confirm target interaction F Proteomics Analysis E->F G Pathway Analysis F->G H Further Validation (siRNA, CRISPR) G->H Identify potential off-targets Signaling_Pathway cluster_OnTarget Potential On-Target Effects cluster_OffTarget Potential Off-Target Effects Withanoside_V This compound ACE2 ACE2 Receptor Withanoside_V->ACE2 Inhibition Clonidine_R Clonidine Receptor (Tachyphylaxis) Withanoside_V->Clonidine_R Inhibition Lipid_Perox Lipid Peroxidation Withanoside_V->Lipid_Perox Inhibition Amyloid_Beta Amyloid-β Aggregation Withanoside_V->Amyloid_Beta Inhibition Kinases Kinase Signaling (Hypothetical) Withanoside_V->Kinases

References

Validation & Comparative

A Comparative Efficacy Analysis of Withanoside V and Withaferin A

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids derived primarily from Withania somnifera (Ashwagandha), have garnered significant attention for their diverse pharmacological activities. Among the most studied is Withaferin A, known for its potent anti-cancer, anti-inflammatory, and anti-angiogenic properties. In contrast, Withanoside V, a glycosidic form of withanolide, is less characterized, with research primarily pointing towards its neuroprotective and antioxidant effects. This guide provides a comprehensive comparison of the efficacy of this compound and Withaferin A, supported by available experimental data, to aid researchers and professionals in drug development.

Comparative Efficacy: Quantitative Data

The available scientific literature reveals a significant disparity in the extent of research on Withaferin A compared to this compound. Withaferin A has been extensively evaluated against a wide array of cancer cell lines, whereas quantitative data for this compound's cytotoxic and anti-inflammatory effects are sparse.

CompoundCategoryTarget/AssayCell LineIC50 / EffectReference
Withaferin A CytotoxicityCell ViabilityU2OS (Osteosarcoma)0.32 µM[1][2]
Cell ViabilityMelanoma (various)1.8 - 6.1 µM
Cell ViabilityMCF-7 (Breast Cancer)853.6 nM[3][4]
Cell ViabilityMDA-MB-231 (Breast Cancer)1066 nM[3][4]
Cell ViabilityKLE (Endometrial Cancer)10 µM[5][6]
Cell ViabilityJ82 (Bladder Cancer)3.1 µM[7]
Anti-inflammatoryNitric Oxide (NO) ProductionRAW 264.7 MacrophagesInhibition of iNOS expression[8]
COX-2 InhibitionBV2 Microglial CellsInhibition of COX-2 expression[8]
This compound CytotoxicityCell ViabilitySK-N-SH (Neuroblastoma)30.14 ± 2.59 µM
AntioxidantIron-induced Lipid PeroxidationCell-free (Unilamellar Vesicles)82% inhibition at 10 µg/mL
NeuroprotectionAmyloid-β (1-42) AggregationCell-freeInhibition at 100 µM

Signaling Pathways and Mechanisms of Action

Withaferin A exerts its biological effects through the modulation of multiple signaling pathways. It is a potent inhibitor of the NF-κB signaling pathway and has been shown to induce apoptosis through both intrinsic and extrinsic pathways, often involving the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.

In contrast, the mechanistic understanding of this compound is still developing. Its antioxidant activity is a key feature, and it has been shown to inhibit amyloid-β aggregation, suggesting a potential role in neurodegenerative diseases. There is limited evidence of its effects on major inflammatory or cancer-related signaling pathways like NF-κB.

Withaferin_A_Signaling cluster_stimulus Stimuli cluster_pathway Withaferin A Targets Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates Withaferin_A Withaferin A Withaferin_A->IKK inhibits ROS ROS Generation Withaferin_A->ROS induces Cell_Cycle_Arrest Cell Cycle Arrest Withaferin_A->Cell_Cycle_Arrest induces IκBα IκBα IKK->IκBα phosphorylates NF_κB NF-κB (p65/p50) IκBα->NF_κB releases Inflammation Inflammation (iNOS, COX-2) NF_κB->Inflammation promotes JNK_Pathway JNK Pathway Apoptosis Apoptosis JNK_Pathway->Apoptosis induces ROS->JNK_Pathway activates

Caption: Simplified signaling pathway for Withaferin A.

Withanoside_V_Action Withanoside_V This compound Lipid_Peroxidation Lipid Peroxidation Withanoside_V->Lipid_Peroxidation inhibits Aβ_Aggregation Amyloid-β Aggregation Withanoside_V->Aβ_Aggregation inhibits Oxidative_Stress Oxidative Stress (e.g., Iron-induced) Oxidative_Stress->Lipid_Peroxidation induces Neuroprotection Neuroprotective Effects Lipid_Peroxidation->Neuroprotection Aβ_Aggregation->Neuroprotection MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h (37°C, 5% CO2) Cell_Seeding->Incubation1 Compound_Treatment Treat cells with varying concentrations of Withaferin A or this compound Incubation1->Compound_Treatment Incubation2 Incubate for 24-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 2-4h (Formation of formazan crystals) MTT_Addition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC50 value Absorbance_Reading->Data_Analysis End End Data_Analysis->End

References

validating the anticancer activity of Withanoside V in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the anticancer activity of Withanoside V. Due to the limited availability of published data specifically on the cytotoxic effects of isolated this compound, this document leverages data from the well-characterized withanolide, Withaferin A, as a comparator. Additionally, the widely used chemotherapeutic agent, Doxorubicin, is included as a benchmark. The experimental protocols and signaling pathways described herein are broadly applicable for the evaluation of novel anticancer compounds like this compound.

Comparative Efficacy Against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Withaferin A MCF-7Breast Cancer0.85
A549Lung Cancer6.6 - 10.1
HCT-116Colon CancerData not available
HepG2Liver CancerData not available
Doxorubicin MCF-7Breast Cancer1.25 - 2.5
A549Lung Cancer> 20
HCT-116Colon CancerData not available
HepG2Liver Cancer1.3 - 12.2

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.

Mechanistic Insights: Signaling Pathways in Withanolide-Induced Apoptosis

Withanolides, the class of compounds to which this compound belongs, are known to induce apoptosis (programmed cell death) in cancer cells through the modulation of various signaling pathways. A generalized schematic of withanolide-induced apoptosis is presented below. It is hypothesized that this compound may share a similar mechanism of action. Withanolides have been shown to suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[1] This suppression can lead to the enhancement of apoptosis.[1] The apoptotic cascade is often initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of caspases.[2]

Withanolide-Induced Apoptosis Signaling Pathway General Signaling Pathway of Withanolide-Induced Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Withanolide Withanolide (e.g., this compound) Bax Bax Withanolide->Bax Bcl2 Bcl-2 Withanolide->Bcl2 DeathReceptor Death Receptors (e.g., FAS, TNFR) Caspase8 Caspase-8 DeathReceptor->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax->Mitochondrion Promotes release Bcl2->Mitochondrion Inhibits release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase9->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

General Signaling Pathway of Withanolide-Induced Apoptosis

Experimental Protocols

To validate the anticancer activity of this compound, a series of in vitro experiments are essential. Below are detailed protocols for key assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow:

MTT Assay Workflow Experimental Workflow for MTT Assay cluster_workflow MTT Assay Protocol A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24 hours to allow attachment A->B C 3. Treat cells with varying concentrations of this compound B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 2-4 hours to allow formazan formation E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate IC50 values H->I

Experimental Workflow for MTT Assay

Detailed Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Analysis by Western Blot

Western blotting is used to detect specific proteins in a sample and can be employed to observe changes in the expression of key apoptosis-related proteins.

Workflow:

Western Blot Workflow Experimental Workflow for Western Blot Analysis of Apoptosis cluster_workflow Western Blot Protocol A 1. Treat cells with this compound at IC50 concentration B 2. Lyse cells and extract proteins A->B C 3. Determine protein concentration (e.g., BCA assay) B->C D 4. Separate proteins by SDS-PAGE C->D E 5. Transfer proteins to a PVDF membrane D->E F 6. Block the membrane to prevent non-specific binding E->F G 7. Incubate with primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax) F->G H 8. Incubate with HRP-conjugated secondary antibodies G->H I 9. Detect signals using an ECL substrate H->I J 10. Analyze band intensities I->J

Experimental Workflow for Western Blot Analysis of Apoptosis

Detailed Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with this compound at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the expression of target proteins to the loading control to compare the relative protein levels between treated and untreated samples. An increase in the levels of cleaved Caspase-3 and cleaved PARP, and an increased Bax/Bcl-2 ratio would be indicative of apoptosis induction.[3]

Conclusion

While direct experimental data on the anticancer activity of this compound is currently limited, the established protocols and the known mechanisms of related withanolides provide a robust framework for its evaluation. By employing the methodologies outlined in this guide, researchers can systematically investigate the cytotoxic and apoptotic effects of this compound in various cancer cell lines. A direct comparison with well-characterized compounds like Withaferin A and standard chemotherapeutics such as Doxorubicin will be crucial in determining its potential as a novel anticancer agent. Further studies are warranted to isolate and characterize the bioactivity of this compound to fully understand its therapeutic promise.

References

A Comparative Guide to Cross-Validated Analytical Methods for Withanoside V

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cross-validated analytical methods for the quantitative determination of Withanoside V, a key bioactive constituent of Withania somnifera (Ashwagandha). The following sections detail the performance characteristics of various analytical techniques, supported by experimental data to aid in the selection of the most appropriate method for your research and development needs.

Data Presentation: A Comparative Analysis of Analytical Methods

The quantitative performance of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for the analysis of this compound and other withanolides are summarized below. These methods have been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Table 1: Comparison of HPLC and UHPLC-PDA Method Performance for this compound Analysis

ParameterUHPLC-PDAHPLC
Linearity (r²) > 0.99> 0.99
Linear Range (µg/mL) Not Specified20 - 200
LOD (µg/mL) 0.213 - 0.362Not Specified
LOQ (µg/mL) 0.646 - 1.098Not Specified
Accuracy (Recovery %) 84.77 ± 0.547 - 100.11 ± 0.63190 - 105
Precision (RSD %) < 5.0< 3.0

Table 2: Performance of UHPLC-MS/MS for Bioanalytical Applications of this compound

ParameterUHPLC-MS/MS
Application Bioanalytical method for plasma
Linearity (r²) > 0.990
LLOQ (ng/mL) 3
Notes In a pharmacokinetic study, this compound was detected in plasma but its concentration was below the lower limit of quantification (LLOQ).

Table 3: HPTLC Method for General Withanolide Analysis

ParameterHPTLC
Application Simultaneous determination of withaferin-A, 12-deoxywithastramonolide, and withanolide-A
Linearity (r²) 0.996 - 0.999
Linear Range (ng/band) 66 - 330
Notes While this method was not specifically validated for this compound, it demonstrates the utility of HPTLC for withanolide analysis.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

UHPLC-PDA Method for Simultaneous Quantification

This method is suitable for the simultaneous determination of 11 withanosides and withanolides, including this compound, in Withania somnifera extracts.

  • Instrumentation: Ultra-High-Performance Liquid Chromatography with a Photodiode Array Detector (UHPLC-PDA).

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient elution using a binary mixture, such as acetonitrile and water.

  • Detection: PDA detection is set at a wavelength suitable for withanolides, often around 230 nm.

  • Sample Preparation: Extraction of the analytes from the plant material is commonly performed with methanol. The resulting solution is filtered before injection.

  • Validation: The method was validated as per ICHQ2R1 guidelines, establishing linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, accuracy, and recovery.

UHPLC-MS/MS Bioanalytical Method

This method is designed for the sensitive and selective quantification of withanosides and withanolides in biological matrices such as plasma.

  • Instrumentation: Ultra-High-Performance Liquid Chromatography coupled with a Tandem Mass Spectrometer (UHPLC-MS/MS).

  • Sample Preparation: Plasma samples are prepared to extract the analytes.

  • Chromatographic Conditions: Specific conditions are optimized to achieve separation of the target analytes.

  • Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Optimized Mass Transition for this compound: 784.45/443.30 (m/z).

  • Validation: The bioanalytical method was validated according to USFDA/EMA guidelines.

HPTLC Method for Withanolide Quantification

This method provides a simpler and more rapid approach for the simultaneous quantification of major withanolides.

  • Instrumentation: High-Performance Thin-Layer Chromatography system with a densitometric scanner.

  • Stationary Phase: Aluminum-backed silica gel 60F254 HPTLC plates.

  • Mobile Phase: A mixture of dichloromethane-methanol-acetone-diethyl ether (15:1:1:1, v/v/v/v).

  • Detection: Densitometric quantification in reflection/absorption mode at 230 nm.

  • Validation: The method was validated according to ICH guidelines for recovery, precision, accuracy, robustness, LOD, and LOQ.

Visualizations: Experimental Workflows

The following diagrams illustrate the workflows for the described analytical methods.

UHPLC_PDA_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-PDA Analysis cluster_data Data Processing start Plant Material extraction Methanolic Extraction start->extraction filtration Filtration extraction->filtration injection Sample Injection filtration->injection separation C18 Column Separation (Gradient Elution) injection->separation detection PDA Detection (~230 nm) separation->detection quantification Quantification detection->quantification validation Method Validation (ICH Q2(R1)) quantification->validation UHPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing start Plasma Sample extraction Analyte Extraction start->extraction injection Sample Injection extraction->injection separation Chromatographic Separation injection->separation detection Tandem MS Detection (MRM Mode) separation->detection quantification Bioanalytical Quantification detection->quantification validation Method Validation (USFDA/EMA) quantification->validation

Withanoside V: A Comparative Analysis Against Established Therapeutics in Virology and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a head-to-head comparison of Withanoside V, a steroidal lactone glycoside derived from Withania somnifera, against established drugs in the fields of virology and inflammation. The content is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to contextualize the therapeutic potential of this natural compound.

Executive Summary

This compound has emerged as a compound of interest, primarily due to in-silico and in-vitro evidence suggesting potential antiviral and anti-inflammatory properties. Computational models highlight its interaction with key targets in the SARS-CoV-2 lifecycle, while preliminary in-vitro studies on related compounds suggest modulation of inflammatory pathways. However, a notable lack of direct head-to-head experimental data with approved pharmaceuticals necessitates a careful and comparative review of existing evidence. This guide consolidates available quantitative data, outlines relevant experimental methodologies, and visualizes the underlying biochemical pathways to provide an objective assessment.

Section 1: Antiviral Activity - A Focus on SARS-CoV-2

This compound has been investigated for its potential to inhibit SARS-CoV-2, the virus responsible for COVID-19. The primary mechanisms explored are the inhibition of the viral Main Protease (Mpro or 3CLpro) and the host's Angiotensin-Converting Enzyme 2 (ACE2) receptor, which facilitates viral entry.

Comparative Analysis: this compound vs. Established Antivirals

The comparison is made with Nirmatrelvir (the active component of Paxlovid), a direct-acting Mpro inhibitor, and Umifenovir , an entry inhibitor that has been clinically evaluated.

ParameterThis compoundNirmatrelvir (Paxlovid)Umifenovir
Target(s) SARS-CoV-2 Main Protease (Mpro), Host ACE2 Receptor[1][2]SARS-CoV-2 Main Protease (Mpro)[3]Viral Fusion, Host ACE2 Receptor[2][4]
Binding Energy (Mpro) -10.32 kcal/mol (in-silico)[1][5]Not directly comparableNot applicable
IC₅₀ (Mpro Inhibition) Data not available7.9 to 10.5 nM (in-vitro)Not applicable
EC₅₀ (Viral Replication) Data not available32.6 to 280 nM (in-vitro, various strains)15.37 to 28.0 µM (in-vitro)
Binding Energy (ACE2) -15.953 (in-silico)Not applicable-6.8 kcal/mol (in-silico, control)[2]
Mechanism of Action Putative inhibition of Mpro activity and downregulation of host ACE2 expression[1][2]Covalent inhibition of Mpro, preventing viral polyprotein cleavage and replication[3]Blocks viral fusion with host cell membrane[4]

Key Findings:

  • In-silico models predict that this compound has a strong binding affinity for the SARS-CoV-2 Main Protease, with a binding energy of -10.32 kcal/mol[1][5].

  • The established Mpro inhibitor, Nirmatrelvir, demonstrates potent antiviral activity in experimental assays, with IC₅₀ values in the low nanomolar range for Mpro inhibition.

  • In-vitro studies show that this compound, along with other withanolides, can significantly inhibit the expression of the host ACE2 receptor, a critical component for viral entry[2]. A computational study used Umifenovir as a positive control for ACE2 interaction[2]. Experimental data shows Umifenovir inhibits SARS-CoV-2 replication with EC₅₀ values in the micromolar range.

Signaling and Experimental Workflow Diagrams

SARS_CoV_2_Inhibition_Pathway cluster_virus SARS-CoV-2 Virus cluster_host Host Cell Mpro Main Protease (Mpro) Replication Viral Replication Mpro->Replication Enables Polyprotein Viral Polyprotein Polyprotein->Mpro Cleavage ACE2 ACE2 Receptor Entry Viral Entry ACE2->Entry WithanosideV This compound WithanosideV->Mpro Inhibits (Predicted) WithanosideV->ACE2 Downregulates Expression Paxlovid Nirmatrelvir (Paxlovid) Paxlovid->Mpro Inhibits

Caption: Putative antiviral mechanisms of this compound and Nirmatrelvir.

Experimental_Workflow_ACE2 start Culture Human Cell Lines (e.g., A549, MCF7) treat Treat cells with this compound (subtoxic concentrations) start->treat incubate Incubate for 48 hours treat->incubate lyse Cell Lysis & RNA/Protein Extraction incubate->lyse analysis Analysis lyse->analysis qpcr RT-qPCR for ACE2 mRNA levels analysis->qpcr mRNA western Western Blot for ACE2 Protein Levels analysis->western Protein

Caption: Workflow for assessing this compound's effect on ACE2 expression.

Section 2: Anti-inflammatory Activity

Withanolides, the class of compounds to which this compound belongs, are recognized for their anti-inflammatory properties, largely attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Comparative Analysis: Withanolides vs. Dexamethasone

This comparison is made with Dexamethasone , a potent corticosteroid widely used as a benchmark anti-inflammatory drug. The primary assay discussed is the inhibition of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

ParameterWithanolidesDexamethasone
Target(s) NF-κB Pathway, COX-2Glucocorticoid Receptor, NF-κB & AP-1 Pathways
IC₅₀ (NO Inhibition) 1.9 - 29.0 µM (for various withanolides)[1]. Note: One study reported isolated withanolide glycosides had no activity in this assay[2].34.60 µg/mL (~88 µM)
Mechanism of Action Inhibition of IκBα kinase, preventing IκBα degradation and subsequent nuclear translocation of p65 (NF-κB).Binds to glucocorticoid receptor; blocks nuclear translocation of NF-κB subunits (p65, p50) and inhibits AP-1 activation.

Key Findings:

  • Several withanolides have demonstrated potent inhibition of nitric oxide production in LPS-stimulated macrophages, with IC₅₀ values in the low micromolar range[1].

  • However, a study focusing specifically on four isolated withanolide glycosides (the same class as this compound) found they failed to inhibit NO production in the same experimental model, indicating that the glycosidic moiety may influence activity[2].

  • Dexamethasone, a standard anti-inflammatory agent, inhibits NO production and serves as a positive control in these assays.

  • Both withanolides and dexamethasone converge on inhibiting the NF-κB pathway, a central regulator of inflammation, although their upstream mechanisms differ.

Signaling Pathway Diagram

NFkB_Inhibition_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IκB Kinase (IKK) TLR4->IKK IkB_p65 IκBα p65/p50 IKK->IkB_p65 Phosphorylates IκBα p65_nuc p65/p50 (Nuclear) IkB_p65->p65_nuc IκBα degrades, p65/p50 translocates Inflammation Inflammatory Gene Expression (e.g., iNOS) p65_nuc->Inflammation Activates Withanolides Withanolides Withanolides->IKK Inhibits Dexamethasone Dexamethasone Dexamethasone->p65_nuc Blocks Translocation

Caption: Comparative inhibition of the NF-κB pathway.

Appendix: Experimental Protocols

Protocol 1: In-vitro ACE2 Expression Assay
  • Objective: To determine the effect of this compound on the expression of ACE2 mRNA and protein in human cell lines.

  • Cell Lines: Human lung carcinoma (A549), breast cancer (MCF7), or oral cancer (HSC3) cells are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well or 6-well plates. After allowing them to settle, they are treated with various subtoxic concentrations of purified this compound or a vehicle control (e.g., DMSO).

  • Incubation: The treated cells are incubated for 48 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Analysis of mRNA Expression: Total RNA is extracted from the cells. Reverse transcription is performed to synthesize cDNA. Quantitative real-time PCR (RT-qPCR) is then used to measure the relative expression levels of ACE2 mRNA, normalized to a housekeeping gene (e.g., GAPDH).

  • Analysis of Protein Expression: Cells are lysed, and total protein is quantified. Proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with a primary antibody specific for ACE2, followed by a secondary antibody. Protein bands are visualized, and their intensity is quantified, with normalization to a loading control like β-actin. (Protocol synthesized from the methodology described in Kalra et al., 2021)[2].

Protocol 2: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
  • Objective: To measure the anti-inflammatory activity of a compound by quantifying its ability to inhibit NO production in stimulated macrophages.

  • Cell Line: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS.

  • Cell Plating: Cells are seeded into 96-well plates at a density of approximately 1x10⁵ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a positive control (e.g., Dexamethasone). The cells are pre-incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration typically 1 µg/mL) to induce an inflammatory response and stimulate NO production. A set of wells remains unstimulated as a negative control.

  • Incubation: The plate is incubated for 24 hours.

  • NO Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed, and the absorbance is read at ~540 nm. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-only treated cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is then determined. (Protocol synthesized from methodologies for withanolide and dexamethasone testing)[1].

References

Unraveling the Diverse Mechanisms of Withanolide Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between withanolide isomers is critical for harnessing their therapeutic potential. This guide provides a comprehensive comparison of the differential mechanisms of action of various withanolide isomers, supported by experimental data, detailed protocols, and visual pathway analysis.

Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids, are predominantly isolated from plants of the Solanaceae family, most notably Ashwagandha (Withania somnifera). These compounds have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. However, subtle variations in their chemical structures, leading to a wide array of isomers, result in distinct mechanisms of action and differential therapeutic efficacies. This guide elucidates these differences, focusing on the most extensively studied withanolide isomers.

Comparative Analysis of Cytotoxicity

The cytotoxic effects of withanolide isomers against various cancer cell lines are a primary focus of research. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The table below summarizes the IC50 values for several prominent withanolide isomers across a range of cancer cell lines, highlighting their differential potencies.

Withanolide IsomerCancer Cell LineIC50 (µM)Reference
Withaferin A Panc-1 (Pancreatic)1.0[1]
MCF-7 (Breast)0.8536[2]
MDA-MB-231 (Breast)1.066[2]
A549 (Lung)13.47[3]
HCT-116 (Colon)0.24 - 8.71[3]
SF-268 (CNS)0.32 - 0.47[4]
Withanolide D Caco-2 (Intestinal)0.63[5]
SKOV3 (Ovarian)2.93[5]
DU145 (Prostate)< 3[5]
MCF7 (Breast)< 3[5]
Withanolide E Panc-1 (Pancreatic)1.5[1]
MDA-MB-231 (Breast)0.97[6]
MCF7 (Breast)4.03[6]
4-Hydroxywithanolide E Panc-1 (Pancreatic)1.2[1]
3-Aziridinylwithaferin A Panc-1 (Pancreatic)2.8[1]
Withanone Panc-1 (Pancreatic)> 50[1]
Withanolide C SKBR3 (Breast)0.134[6]
MCF7 (Breast)0.172[6]
MDA-MB-231 (Breast)0.159[6]

Differential Mechanisms of Action: Withaferin A vs. Withanone

Withaferin A (WA) and Withanone (WN) are two of the most abundant and well-studied withanolides, yet they exhibit distinct biological activities.

Withaferin A is a potent cytotoxic agent that induces apoptosis in both cancerous and normal cells.[7] Its mechanisms of action are multifaceted and include:

  • Inhibition of the NF-κB Pathway: WA has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival.[8] This inhibition is achieved by preventing the degradation of the inhibitory protein IκBα.

  • Modulation of the Akt/mTOR Pathway: WA can suppress the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival in many cancers.[3]

  • Induction of Oxidative Stress: WA can generate reactive oxygen species (ROS) in cancer cells, leading to DNA damage and apoptosis.[9]

  • Inhibition of Heat Shock Protein 90 (Hsp90): WA has been shown to bind to and inhibit the chaperone activity of Hsp90, leading to the degradation of several oncogenic client proteins.[1]

Withanone , in contrast, displays selective cytotoxicity towards cancer cells, with minimal effects on normal cells.[7] Its primary mechanisms include:

  • Selective Cancer Cell Apoptosis: WN induces apoptosis in cancer cells, in part, by activating the tumor suppressor protein p53.[7]

  • Weaker Binding to Target Proteins: Molecular docking studies have revealed that WN has a weaker binding affinity to key target proteins compared to WA, which may contribute to its lower cytotoxicity and higher selectivity.[7]

Key Signaling Pathways and Experimental Workflows

To investigate the differential mechanisms of withanolide isomers, researchers employ a variety of experimental techniques to probe key signaling pathways. Below are visual representations of a common signaling pathway affected by withanolides and a typical experimental workflow for assessing their cytotoxic effects.

G Simplified NF-κB Signaling Pathway and Inhibition by Withaferin A cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-R TNF-α Receptor IKK IKK Complex TNF-R->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IKK->IκBα NF-κB NF-κB (p50/p65) IκBα->NF-κB Inhibits Ub_Proteasome Ubiquitin-Proteasome System IκBα->Ub_Proteasome Degradation NF-κB_n NF-κB (p50/p65) NF-κB->NF-κB_n Translocates Withaferin_A Withaferin A Withaferin_A->IKK Inhibits Gene_Expression Pro-inflammatory & Anti-apoptotic Genes NF-κB_n->Gene_Expression Induces Transcription TNF-α TNF-α TNF-α->TNF-R Binds

Caption: Inhibition of NF-κB signaling by Withaferin A.

G Experimental Workflow for Assessing Cytotoxicity of Withanolide Isomers Start Start Cell_Culture Seed cancer cells in 96-well plates Start->Cell_Culture Treatment Treat cells with various concentrations of withanolide isomers Cell_Culture->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Assay Perform MTT assay Incubation->MTT_Assay Data_Analysis Measure absorbance and calculate cell viability MTT_Assay->Data_Analysis IC50_Determination Determine IC50 values Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Workflow for determining withanolide cytotoxicity.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of withanolide isomers on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Withanolide isomers (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the withanolide isomers in complete culture medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the existing medium from the wells and add 100 µL of the prepared withanolide solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[10][11][12][13]

Western Blot Analysis for NF-κB, Akt, and p53 Signaling

This protocol is used to determine the effect of withanolide isomers on the expression and activation of key signaling proteins.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Withanolide isomers

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NF-κB p65, anti-phospho-IκBα, anti-Akt, anti-phospho-Akt, anti-p53, anti-phospho-p53, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of withanolide isomers for a specific time period.

  • Lyse the cells with lysis buffer and collect the total protein lysate.

  • Determine the protein concentration of each lysate using a protein assay kit.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 9.

  • Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.[14][15]

By providing a clear comparison of the cytotoxic effects, elucidating the differential mechanisms of action, and offering detailed experimental protocols, this guide serves as a valuable resource for researchers dedicated to advancing the therapeutic applications of withanolide isomers.

References

Withanoside V: Bridging In Silico Predictions with In Vivo Realities

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery

Introduction: Withanoside V, a steroidal lactone glycoside isolated from Withania somnifera, has emerged as a compound of interest in computational drug discovery. In silico models predict a range of promising biological activities, particularly as an inhibitor of the angiotensin-converting enzyme 2 (ACE2) receptor, a key entry point for SARS-CoV-2, and as a potential antiviral agent. However, the translation of these computational predictions into tangible in vivo efficacy remains a critical and largely unanswered question. This guide provides a comprehensive comparison of the in silico predictions for this compound with the available in vitro and in vivo experimental data, alongside a comparative analysis with more extensively studied withanolides, Withaferin A and Withanone.

Core Findings: In Silico vs. In Vivo

Our understanding of this compound's biological activity is predominantly shaped by computational modeling. While these predictions offer a compelling starting point, the available experimental data underscores the complexities of translating in silico findings into in vivo outcomes.

FeatureIn Silico PredictionIn Vitro ValidationIn Vivo Validation
Target ACE2 Receptor, SARS-CoV-2 Main ProteaseInhibition of ACE2 expression in human cell lines[1]Not available. Pharmacokinetic studies in rats show plasma concentrations below the lower limit of quantification, posing a significant challenge for in vivo validation[2]
Predicted Activity Antiviral (SARS-CoV-2)--
Pharmacokinetics Predicted to have poor oral bioavailability and inability to cross the blood-brain barrier.-Plasma levels below the limit of quantification in rats after oral administration of a Withania somnifera extract[2]

Comparative Analysis: this compound, Withaferin A, and Withanone

To provide a broader context for the current state of this compound research, this section compares its profile with that of two other prominent withanolides, Withaferin A and Withanone.

CompoundIn Silico PredictionsIn Vitro ValidationIn Vivo Validation
This compound ACE2 inhibition, antiviral (SARS-CoV-2)Inhibition of ACE2 expressionLacking; poor bioavailability observed
Withaferin A ACE2 inhibition, antiviral, anti-inflammatory, anti-cancerInhibition of ACE2 expression, antiviral activity against various viruses, potent anti-inflammatory and anti-cancer effectsDemonstrated anti-inflammatory and anti-cancer activity in mouse models. Antiviral activity against Chikungunya virus shown in a mouse model.[3][4]
Withanone ACE2-RBD interaction inhibition, antiviral (SARS-CoV-2)Inhibition of ACE2-RBD interaction in ELISA-based assaysAttenuation of SARS-CoV-2 spike protein-induced pathologies in a humanized zebrafish model[5][6][7]

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for interpreting the available data and designing future studies.

In Vitro ACE2 Expression Assay
  • Objective: To determine the effect of withanolides on the expression of ACE2 in human cell lines.

  • Cell Lines: Human lung carcinoma (A549), breast cancer (MCF-7), and oral squamous cell carcinoma (HSC-3) cells.

  • Methodology:

    • Cell Culture and Treatment: Cells are cultured under standard conditions and treated with varying concentrations of this compound, Withaferin A, or Withanone.

    • RNA Isolation and RT-PCR: Total RNA is extracted from the treated cells, and reverse transcription-polymerase chain reaction (RT-PCR) is performed to quantify the mRNA levels of ACE2.

    • Protein Extraction and Immunoblotting: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against ACE2 and a loading control (e.g., GAPDH) to detect protein expression levels.[1]

In Vivo Zebrafish Model for SARS-CoV-2 Spike Protein-Induced Pathology
  • Objective: To evaluate the in vivo efficacy of withanone in mitigating the pathological effects induced by the SARS-CoV-2 spike protein.

  • Animal Model: Humanized zebrafish larvae.

  • Methodology:

    • Induction of Pathology: Zebrafish larvae are exposed to the SARS-CoV-2 recombinant spike protein to induce pathological changes.

    • Treatment: A withanone-enriched extract of W. somnifera is administered to the zebrafish.

    • Assessment of Outcomes: The amelioration of clinically relevant pathological features is observed and quantified.[5][6][7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in a clearer understanding of the research.

Withanoside_V_In_Silico_Prediction cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation (Gap) Withanoside_V Withanoside_V ACE2_Receptor ACE2_Receptor Withanoside_V->ACE2_Receptor Inhibition SARS_CoV_2_Mpro SARS_CoV_2_Mpro Withanoside_V->SARS_CoV_2_Mpro Inhibition Human_Cell_Lines Human_Cell_Lines Withanoside_V->Human_Cell_Lines Treatment Animal_Model Mammalian Model (Not Available) Withanoside_V->Animal_Model Efficacy? Pharmacokinetics Poor Bioavailability (Rat Model) Withanoside_V->Pharmacokinetics ACE2_Expression ACE2_Expression Human_Cell_Lines->ACE2_Expression Reduced

Caption: In Silico to In Vivo Workflow for this compound.

Comparative_Withanolide_Activity cluster_validation Experimental Validation Withanoside_V Withanoside_V In_Vitro In_Vitro Withanoside_V->In_Vitro ACE2 Inhibition In_Vivo In_Vivo Withanoside_V->In_Vivo Lacking Withaferin_A Withaferin_A Withaferin_A->In_Vitro Broad Activity Withaferin_A->In_Vivo Mouse Models Withanone Withanone Withanone->In_Vitro ACE2-RBD Inhibition Withanone->In_Vivo Zebrafish Model

Caption: Comparative Validation Status of Withanolides.

Conclusion and Future Directions

The journey of this compound from a promising in silico candidate to a validated in vivo therapeutic agent is still in its nascent stages. While in vitro studies have provided a crucial first step in validating the computational predictions of ACE2 inhibition, the significant hurdle of its poor pharmacokinetic profile must be addressed. Future research should focus on:

  • Formulation Strategies: Developing novel drug delivery systems to enhance the bioavailability of this compound.

  • Analogue Synthesis: Synthesizing and screening derivatives of this compound with improved pharmacokinetic properties.

  • In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms underlying its in vitro activity.

  • Exploration of Alternative In Vivo Models: Utilizing sensitive and high-throughput in vivo models to further investigate its biological effects, even at low systemic concentrations.

By systematically addressing these challenges, the scientific community can bridge the gap between the compelling in silico predictions and the much-needed in vivo validation of this compound, ultimately determining its true therapeutic potential.

References

Safety Operating Guide

Navigating the Disposal of Withanoside V: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and logistical information for the proper handling and disposal of Withanoside V, this guide offers procedural, step-by-step recommendations to ensure the safety of laboratory personnel and compliance with environmental regulations.

For researchers, scientists, and drug development professionals working with this compound, a naturally derived withanolide glycoside, understanding the appropriate disposal procedures is paramount. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, this document outlines a comprehensive approach based on general best practices for chemical waste management in a laboratory setting. The core principle is to treat all chemical waste, including this compound and its solutions, with caution and to adhere strictly to the guidelines established by your institution's Environmental Health & Safety (EHS) department and local regulatory bodies.

Chemical and Physical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This information is crucial for its safe handling and in determining the appropriate disposal route.

PropertyValue
Molecular Formula C₄₀H₆₂O₁₄
Molecular Weight 766.9 g/mol
Physical State Solid, Powder
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol
Storage Recommended at -20°C for long-term stability

Step-by-Step Disposal Protocol for this compound

The following protocols provide a general framework for the disposal of this compound. It is imperative to consult with your institution's EHS office to ensure compliance with specific protocols and regulations.

Experiment 1: Disposal of Solid this compound

Objective: To safely dispose of expired, unused, or contaminated solid this compound.

Methodology:

  • Do Not Discard in General Trash: Solid chemical waste, regardless of perceived hazard, should never be disposed of in standard laboratory or office trash receptacles.

  • Containerization: Securely package the solid this compound in its original container, if possible. If the original container is not available, use a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The container must be labeled as "Hazardous Waste" or as directed by your institution. The label should clearly state "this compound" and list its chemical formula.

  • Waste Accumulation: Store the labeled container in a designated satellite accumulation area for chemical waste, ensuring it is segregated from incompatible materials.

  • EHS Pickup: Arrange for the collection of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

Experiment 2: Disposal of this compound in Solvent

Objective: To safely dispose of solutions containing this compound, particularly in common solvents like Dimethyl Sulfoxide (DMSO).

Methodology:

  • No Drain Disposal: Organic solvent solutions should never be poured down the drain. This practice can violate environmental regulations and damage plumbing systems.

  • Waste Collection: Pour the this compound solution into a designated, properly vented, and sealed waste container for organic solvents.

  • Segregation of Waste: It is best practice to segregate halogenated and non-halogenated solvent waste streams. Since DMSO and other common solvents for this compound (Methanol, Ethanol) are non-halogenated, they should be collected in a container specifically for this waste type.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the names of all constituents (e.g., "this compound, DMSO"), and their approximate percentages.

  • Storage and Disposal: Store the sealed container in a designated satellite accumulation area, away from sources of ignition. Schedule a pickup with your institution's EHS department for proper disposal, which typically involves incineration.

Experiment 3: Disposal of Contaminated Labware

Objective: To safely dispose of labware (e.g., pipette tips, vials, gloves) contaminated with this compound.

Methodology:

  • Solid Waste Stream: All disposable items that have come into direct contact with this compound should be considered chemically contaminated solid waste.

  • Collection: Place all contaminated items into a designated, durable, and clearly labeled bag or container. This container should be separate from regular trash and biohazardous waste.

  • Labeling: The container should be labeled as "Solid Chemical Waste" and specify the contaminant (this compound).

  • Disposal: The sealed container should be collected by the EHS department for disposal, which is typically through incineration. Do not autoclave items contaminated with chemicals, as this can release hazardous vapors.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound and its associated waste.

G cluster_0 Start: Identify Waste cluster_1 Waste Characterization cluster_2 Action cluster_3 Final Disposal Waste This compound Waste (Solid, Solution, or Contaminated Labware) IsSolid Is it solid This compound? Waste->IsSolid IsSolution Is it a solution? IsSolid->IsSolution No SolidWaste Package in a sealed, labeled container. IsSolid->SolidWaste Yes IsLabware Is it contaminated labware? IsSolution->IsLabware No LiquidWaste Collect in a labeled, non-halogenated solvent waste container. IsSolution->LiquidWaste Yes LabwareWaste Collect in a designated solid chemical waste bin. IsLabware->LabwareWaste Yes EHS Store in Satellite Accumulation Area and contact EHS for pickup. SolidWaste->EHS LiquidWaste->EHS LabwareWaste->EHS Incineration Disposal via Incineration (Managed by EHS) EHS->Incineration

Caption: Workflow for this compound Waste Disposal.

This guide is intended to provide foundational, procedural information. Always prioritize the specific guidelines and protocols of your institution and consult with your EHS department to ensure full compliance and safety.

Essential Safety and Handling Guidelines for Withanoside V

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of Withanoside V, a bioactive withanolide glycoside. The following procedures are based on available safety data and general best practices for handling powdered chemical compounds in a laboratory setting.

Hazard Identification and Classification

Physical and Chemical Properties

PropertyValue
CAS Number 256520-90-8
Molecular Formula C₄₀H₆₂O₁₄
Molecular Weight 766.9 g/mol
Appearance Solid powder
Solubility Soluble in DMSO, Pyridine, Methanol, and Ethanol.[1]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety during the handling of this compound, the following personal protective equipment is mandatory.

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact.
Eye/Face Protection Safety glasses with side shields or goggles. A face shield may be required for operations with a high risk of splashing.To protect eyes from dust particles.
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood.To prevent inhalation of the fine powder.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential to maintain a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Designate a specific area for handling this compound.

  • Ensure that a chemical fume hood is operational and certified. All weighing and solution preparation activities should be conducted within the fume hood to minimize inhalation exposure.

  • Have an emergency eyewash station and safety shower readily accessible.

2. Weighing and Solution Preparation:

  • Before handling, gently tap the vial to settle the powdered contents.

  • Perform all weighing operations on an analytical balance inside a chemical fume hood.

  • Use anti-static weigh paper or vessels to prevent the powder from scattering due to static electricity.

  • When preparing solutions, slowly add the solvent to the powder to avoid aerosolization. This compound is soluble in DMSO, pyridine, methanol, and ethanol.[1]

3. Spill Management:

  • In the event of a spill, cordon off the area.

  • For small powder spills, carefully wipe with a damp cloth or paper towel to avoid generating dust.

  • For larger spills, cover with an absorbent material, and then carefully collect the material into a sealed container for disposal.

  • Do not use a dry brush or compressed air for cleanup as this will disperse the powder.

  • Decontaminate the spill area with a suitable solvent.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weigh paper, and pipette tips should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions of this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not dispose of down the drain.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Emergency Procedures

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

WithanosideV_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_area Designate Handling Area check_safety Verify Fume Hood & Safety Equipment prep_area->check_safety weigh Weigh Powder check_safety->weigh prepare_solution Prepare Solution weigh->prepare_solution spill Manage Spills weigh->spill dispose_solid Dispose of Solid Waste weigh->dispose_solid prepare_solution->spill dispose_liquid Dispose of Liquid Waste prepare_solution->dispose_liquid spill->dispose_solid first_aid Administer First Aid spill->first_aid

Workflow for Safe Handling of this compound.

References

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